molecular formula C46H86N2O2 B15549233 LC10

LC10

Katalognummer: B15549233
Molekulargewicht: 699.2 g/mol
InChI-Schlüssel: IMZLXNOWENPGLY-RPXZJJFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

LC10 is a useful research compound. Its molecular formula is C46H86N2O2 and its molecular weight is 699.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H86N2O2

Molekulargewicht

699.2 g/mol

IUPAC-Name

(4R)-N-[2-(didecylamino)ethyl]-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C46H86N2O2/c1-6-8-10-12-14-16-18-20-33-48(34-21-19-17-15-13-11-9-7-2)35-32-47-44(50)27-22-37(3)41-25-26-42-40-24-23-38-36-39(49)28-30-45(38,4)43(40)29-31-46(41,42)5/h37-43,49H,6-36H2,1-5H3,(H,47,50)/t37-,38-,39-,40+,41-,42+,43+,45+,46-/m1/s1

InChI-Schlüssel

IMZLXNOWENPGLY-RPXZJJFJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Significance of LC10 in Modern Toxicology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of toxicology and ecotoxicology, the Lethal Concentration 50 (LC50) has long been the standard metric for assessing acute toxicity. However, with a growing emphasis on the 3Rs (Replacement, Reduction, and Refinement) in animal testing and the need for a more nuanced understanding of sublethal effects, the Lethal Concentration 10 (LC10) is gaining prominence. The this compound, representing the concentration of a substance that causes mortality in 10% of a test population over a specified duration, serves as a critical endpoint for evaluating the initial threshold of lethal effects and for informing risk assessment of chemical substances. This technical guide provides a comprehensive overview of the this compound, including its definition, methodologies for its determination, quantitative data for various toxicants, and an exploration of the molecular signaling pathways perturbed at these low, yet significant, concentrations.

Introduction to Lethal Concentration (LC) Values

In toxicology, the concentration of a chemical that is lethal to a percentage of a test population is a key measure of its acute toxicity.[1][2] This is typically determined through standardized laboratory experiments. The most well-known of these metrics is the LC50, the concentration that kills 50% of the test organisms.[1][2] However, other LC values, such as the this compound, provide crucial information for a more comprehensive risk assessment.[3] The this compound is the concentration of a substance in a medium (e.g., water or air) that is estimated to cause death in 10% of a population of test organisms over a specified exposure period.[1][2]

The determination of this compound is particularly relevant in environmental risk assessment, where understanding the threshold for adverse effects is critical for setting protective environmental quality standards. It provides a more sensitive measure of toxicity than the LC50 and can be a better indicator of the potential for sublethal effects at environmentally relevant concentrations.

Quantitative Data: this compound Values for Common Environmental Toxicants

The following tables summarize this compound values for a range of common environmental toxicants across different aquatic species. These values are influenced by factors such as the species, life stage of the organism, duration of exposure, and the specific experimental conditions.

Table 1: this compound Values for Selected Pesticides in Aquatic Invertebrates

PesticideSpeciesExposure DurationThis compound (µg/L)95% Confidence Interval
ImidaclopridBemisia tabaci24 hours5.28-
BifenthrinBemisia tabaci24 hours10.02-
Chlorpyrifos (B1668852)Bemisia tabaci24 hours55.18-
CarbosulfanBemisia tabaci24 hours128.37-
FenpyroximateTetranychus urticae-1.74 (ppm)-

Data sourced from studies on specific agricultural pests.[4]

Table 2: EC10 Values for Selected Herbicides in Marine Microalgae

Herbicide (PSII Inhibitors)SpeciesExposure DurationEC10 (µg/L)
DiuronTisochrysis lutea72 hours0.60
MetribuzinTisochrysis lutea72 hours0.96
BromacilTisochrysis lutea72 hours4.8
PropazineTisochrysis lutea72 hours11
TebuthiuronTisochrysis lutea72 hours35
SimazineTisochrysis lutea72 hours60

EC10 (Effective Concentration 10%) for growth inhibition is often used for algae as a parallel to this compound.[5]

Table 3: this compound Values for a Biochar Leachate in a Crustacean

Leachate WashSpeciesExposure DurationThis compound (%)
Wash 1Thamnocephalus platyurus24 hours1.5
Wash 2Thamnocephalus platyurus24 hours2.5
Wash 3Thamnocephalus platyurus24 hours4.0

This table demonstrates the application of this compound in assessing the toxicity of complex mixtures.[6]

Experimental Protocol for Determining this compound in Fish: Based on OECD Guideline 203

The determination of this compound values is typically conducted as part of a broader acute toxicity test, such as the OECD Test Guideline 203 for fish.[7][8] While the primary endpoint of this guideline is often the LC50, the data generated can be used to calculate the this compound.

Principle of the Test

Fish are exposed to the test substance for a 96-hour period.[7] Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations that kill 10% of the fish (this compound) are determined.[7]

Test Organisms

A variety of fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.[2] The fish should be healthy and from a stock that has been acclimated to the laboratory conditions.[8]

Test Conditions
  • Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used.[7] The concentration series should bracket the expected this compound value. A control group (without the test substance) is also maintained.

  • Number of Animals: A minimum of seven fish must be used for each test concentration and for the control group.[7]

  • Loading Rate: The biomass of fish per volume of test solution should not be excessive, with guidelines suggesting a loading rate of no more than 0.8 g/L.[8]

  • Water Quality: The test water should be of a defined quality, with parameters such as temperature, pH, and dissolved oxygen monitored and maintained within acceptable limits.

  • Exposure Duration: The standard exposure period is 96 hours.[7]

Procedure
  • Range-Finding Test: A preliminary range-finding test is often conducted to determine the appropriate range of concentrations for the definitive test.

  • Definitive Test: The fish are randomly assigned to the different test concentrations and the control group.

  • Observations: The fish are observed for mortality and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.[7]

  • Data Analysis: The cumulative mortality data at each observation time is used to calculate the this compound value and its 95% confidence limits. Statistical methods such as probit analysis, logit analysis, or the Litchfield & Wilcoxon method are commonly employed for this purpose.[3]

Experimental_Workflow_this compound cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis acclimation Acclimation of Test Organisms range_finding Range-Finding Test acclimation->range_finding solution_prep Preparation of Test Solutions range_finding->solution_prep exposure_start Introduction of Fish to Test Chambers solution_prep->exposure_start observation Observations at 24, 48, 72, 96h (Mortality, Sublethal Effects) exposure_start->observation data_collection Data Collection & Tabulation observation->data_collection stat_analysis Statistical Analysis (Probit, Logit, etc.) data_collection->stat_analysis lc10_determination Determination of this compound & 95% CI stat_analysis->lc10_determination

Figure 1. Experimental workflow for this compound determination in fish.

Molecular Mechanisms and Signaling Pathways at this compound Concentrations

Exposure to toxicants at or near the this compound can induce a range of sublethal effects at the molecular level. These changes can serve as early warning signs of toxicity and provide insights into the mechanisms of action of the chemical.

Gene Expression and Proteomic Changes

Studies have shown that even at low, environmentally relevant concentrations, chemicals can cause significant changes in gene expression and protein profiles. For example, exposure of the fish Poecilia gillii to a sublethal concentration of the pesticide chlorpyrifos resulted in the downregulation of genes involved in biotransformation and protein synthesis.[1] Similarly, proteomic analysis of fathead minnows exposed to the pesticides permethrin (B1679614) and terbufos (B1683085) revealed alterations in proteins associated with the ubiquitin-proteasome system, glycolysis, and the cytoskeleton.[2]

Disruption of Cellular Signaling Pathways

Toxicants can interfere with critical cellular signaling pathways, leading to adverse outcomes. For instance, exposure of neonatal rats to low levels of chlorpyrifos was found to affect several canonical pathways, including:

  • MAPK (Mitogen-Activated Protein Kinase) Signaling: Involved in cell proliferation, differentiation, and apoptosis.

  • Oxidative Stress Pathways: Leading to an imbalance between the production of reactive oxygen species and the ability of the biological system to detoxify these reactive intermediates.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Plays a key role in regulating the immune response to infection.[9]

Cadmium, a heavy metal, is known to induce apoptosis (programmed cell death) by promoting the release of cytochrome c from mitochondria and activating caspases.[10] At sublethal concentrations, cadmium has been shown to alter the expression of proteins involved in metabolic processes, general stress response, and protein fate in the fish Cottus gobio.[11]

Signaling_Pathway_Disruption cluster_toxicant Toxicant Exposure (e.g., at this compound) cluster_cellular Cellular Response cluster_outcome Adverse Outcome toxicant Toxicant receptor Receptor Binding / Cellular Uptake toxicant->receptor pathway Disruption of Signaling Pathways (e.g., MAPK, NF-κB) receptor->pathway gene_expression Altered Gene Expression pathway->gene_expression oxidative_stress Oxidative Stress pathway->oxidative_stress apoptosis Apoptosis pathway->apoptosis protein_synthesis Altered Protein Synthesis gene_expression->protein_synthesis impaired_function Impaired Physiological Function protein_synthesis->impaired_function oxidative_stress->impaired_function apoptosis->impaired_function

Figure 2. Logical relationship of toxicant exposure to adverse outcomes.

Conclusion

The this compound is a valuable toxicological endpoint that provides a more sensitive measure of acute toxicity than the traditionally used LC50. Its determination is crucial for a comprehensive risk assessment of chemicals, particularly in the context of environmental protection. By understanding the methodologies for its determination and the molecular mechanisms that are activated at these low concentrations, researchers and drug development professionals can better predict the potential hazards of new and existing substances and contribute to the development of safer chemicals and pharmaceuticals. The continued use and refinement of the this compound as a key toxicological parameter will be instrumental in advancing the field of toxicology and protecting both human and environmental health.

References

The LC10 Value in Environmental Science: A Core Toxicological Endpoint

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of environmental science and toxicology, the Lethal Concentration 10 (LC10) is a critical metric for quantifying the acute toxicity of a substance to an organism. It represents the concentration of a chemical in an environmental medium, such as water or air, that is lethal to 10% of a test population over a specified duration. This guide provides a comprehensive overview of the this compound, including its definition, determination, and significance in environmental risk assessment.

Core Concepts: Defining the this compound

The this compound is a sublethal endpoint that provides valuable information about the initial toxic effects of a substance. Unlike the more commonly cited LC50 (Lethal Concentration 50), which indicates the concentration causing mortality in 50% of the test population, the this compound offers insight into the lower end of the dose-response curve. This is particularly important for assessing the potential for adverse effects at environmentally relevant concentrations, which are often much lower than those that cause widespread mortality. The determination of this compound is a key component of ecological risk assessments for pesticides, industrial chemicals, and other environmental contaminants.[1]

Quantitative Data Summary

The following table summarizes 96-hour this compound values for a selection of pesticides and heavy metals in various aquatic organisms. This data illustrates the wide range of toxicity exhibited by different chemicals and the varying sensitivity of different species.

ChemicalOrganismSpeciesThis compound (96-hour)Reference
Pesticides
Endosulfan SulfateMosquitofishGambusia affinis2.1 µg/L[1]
Endosulfan SulfateLeast KillifishHeterandria formosa0.8 µg/L[1]
Endosulfan SulfateSailfin MollyPoecilia latipinna1.5 µg/L[1]
Endosulfan SulfateFathead MinnowPimephales promelas1.2 µg/L[1]
Chlorpyrifos & Cypermethrin MixNile TilapiaOreochromis niloticus0.063 ppb
Heavy Metals
CadmiumWater FleaDaphnia magnaNot explicitly quantified in the provided text, but its high toxicity at low concentrations is noted.[2][3][4]
LeadRainbow TroutOncorhynchus mykissNot explicitly quantified in the provided text.[5][6]
CopperFathead MinnowPimephales promelasNot explicitly quantified in the provided text.

Experimental Protocols for this compound Determination

The determination of this compound values is conducted through standardized acute toxicity tests. Methodologies outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are widely followed to ensure data quality and comparability.

General Procedure for Aquatic Toxicity Testing:
  • Test Organism Selection and Acclimation: A suitable test species is chosen based on its relevance to the ecosystem of concern and its sensitivity to the test substance. The organisms are acclimated to laboratory conditions (e.g., temperature, water quality) for a specified period before the test.

  • Preparation of Test Solutions: A series of test concentrations of the chemical are prepared, typically in a geometric series, along with a control group (containing no test substance).

  • Exposure: A defined number of organisms are randomly assigned to each test concentration and the control. The exposure period for acute aquatic toxicity tests is typically 96 hours.

  • Observation: Mortalities and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The mortality data is statistically analyzed, often using probit or logit analysis, to determine the this compound value and its 95% confidence intervals.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for this compound determination and a simplified signaling pathway affected by a common class of environmental contaminants.

Experimental_Workflow Experimental Workflow for this compound Determination cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis cluster_result Result A Select & Acclimate Test Organisms B Prepare Test Concentrations C Randomly Assign Organisms to Concentrations B->C D 96-hour Exposure Period C->D E Record Mortality & Sublethal Effects at 24, 48, 72, 96h D->E F Statistical Analysis (e.g., Probit Analysis) E->F G Determine this compound Value & Confidence Intervals F->G

A generalized workflow for determining the this compound value in a laboratory setting.

Acetylcholinesterase inhibition by organophosphates, leading to neurotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which a substance exerts its toxic effects is crucial for a comprehensive risk assessment. Environmental contaminants can interfere with various cellular signaling pathways, leading to adverse outcomes.

One well-characterized mechanism is the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphate and carbamate (B1207046) pesticides. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause a range of neurotoxic effects and ultimately, death.

Another important set of pathways affected by environmental toxicants are the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are involved in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death). Exposure to various environmental pollutants, including heavy metals and pesticides, can lead to the dysregulation of MAPK pathways, contributing to oxidative stress, inflammation, and cellular damage.

References

Introduction to LC10 and its Place in Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Significance of LC10 in Ecotoxicology

In the field of ecotoxicology, the assessment of a chemical's potential harm to the environment relies on various toxicological endpoints. Among these, the Lethal Concentration 10 (this compound) is a statistically derived concentration of a substance in an environmental medium (like water or air) that is expected to cause death in 10% of a test population of a specific species over a defined period.[1][2] While the LC50 (Lethal Concentration 50%) has historically been the primary metric for acute toxicity, the this compound provides critical insights into the sublethal and low-level effects of toxicants.[1][3]

The significance of the this compound lies in its ability to represent a threshold for more subtle, yet environmentally relevant, adverse effects.[4] Unlike the LC50, which indicates overt and acute lethality, the this compound helps to identify concentrations that may lead to chronic issues within a population, such as reduced growth, impaired reproduction, or other physiological stressors that can have long-term consequences for an ecosystem's health.[4][5]

In recent years, there has been a regulatory shift away from hypothesis-based endpoints like the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[6][7] These older metrics are heavily dependent on the specific concentrations chosen for an experiment and lack statistical power.[6][7] The this compound, as a regression-based point estimate, utilizes the entire dose-response relationship, offering a more robust and reproducible measure of low-level toxicity.[6][8] Consequently, regulatory bodies increasingly favor the use of ECx/LCx values (Effect/Lethal Concentration for x% of the population), with this compound being a key metric for chronic risk assessment and establishing protective environmental quality standards.[6][8][9]

Data Presentation: Comparative Toxicity Endpoints

Quantitative data from ecotoxicological studies are essential for comparing the toxicity of different substances and for environmental risk assessment. The tables below summarize hypothetical data to illustrate the relationships between various toxicity endpoints.

Table 1: Acute Toxicity of Three Different Pesticides on Daphnia magna (48-hour exposure)

PesticideThis compound (mg/L) [95% CI]LC50 (mg/L) [95% CI]NOEC (mg/L)LOEC (mg/L)Slope of Dose-Response Curve
Pesticide A0.15 [0.11 - 0.19]0.50 [0.45 - 0.55]0.100.254.5
Pesticide B0.25 [0.18 - 0.32]0.65 [0.58 - 0.72]0.200.403.0
Pesticide C0.05 [0.03 - 0.07]0.75 [0.65 - 0.85]0.040.101.5

CI: Confidence Interval. Data are hypothetical for illustrative purposes.

Table 2: Comparison of Chronic vs. Acute Toxicity Endpoints for a Model Contaminant on a Fish Species (Pimephales promelas)

Endpoint21-day Chronic Study (mg/L)96-hour Acute Study (mg/L)
This compound 0.051.20
LC50 0.505.50
NOEC 0.020.80

Data are hypothetical for illustrative purposes.

Experimental Protocol for this compound Determination

The determination of an this compound value requires a meticulously designed and executed toxicity test. The following protocol outlines the key steps based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the this compound value of a chemical for a selected aquatic invertebrate, such as Daphnia magna.

Materials:

  • Test chemical of known purity.

  • Cultured Daphnia magna (neonates < 24 hours old).

  • Reconstituted hard water (or other appropriate culture medium).

  • Glass beakers or test vessels.

  • Temperature-controlled incubator or water bath (e.g., 20 ± 1°C).

  • pH and dissolved oxygen meters.

  • Analytical equipment for verifying test concentrations (e.g., LC-MS).[10]

  • Statistical software capable of probit or logistic regression.

Methodology:

  • Range-Finding Test (Preliminary Test):

    • A preliminary test is conducted to determine the approximate range of concentrations that cause effects from 0% to 100% mortality.

    • Expose a small number of organisms (e.g., 5-10 per vessel) to a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L) and a control (no chemical) for the duration of the definitive test (e.g., 48 hours).

    • Record mortality at each concentration. This data informs the concentration series for the definitive test.

  • Definitive Test:

    • Based on the range-finding results, select at least five test concentrations that are geometrically spaced and are expected to result in a range of partial mortalities (ideally bracketing the this compound and LC50).

    • Prepare the test solutions and a control group (medium only). At least three replicates should be used for each concentration and the control.

    • Randomly allocate test organisms (e.g., 20 neonates per replicate) to the test vessels.

    • Maintain the test under controlled conditions (e.g., 16:8 hour light:dark cycle, 20°C). Do not feed the organisms during the test unless specified by the protocol.

    • Record mortality and any sublethal observations (e.g., immobilization) at set intervals (e.g., 24 and 48 hours).

    • At the beginning and end of the test, collect water samples from each concentration to verify the actual exposure concentrations using appropriate analytical methods.

  • Data Analysis and this compound Calculation:

    • Use the observed mortality data and the analytically confirmed concentrations for analysis.

    • Apply a statistical method, such as probit analysis or logistic regression , to model the concentration-response relationship.[3] These methods fit a line to the data, transforming mortality percentages to probits or logits.[11]

    • From the regression model, calculate the concentration that corresponds to a 10% mortality response (the this compound).

    • Calculate the 95% confidence intervals for the this compound value to provide a measure of the estimate's precision.[1]

Visualizations: Workflows and Conceptual Pathways

Diagrams are crucial for visualizing complex processes and relationships in ecotoxicology.

G cluster_prep Phase 1: Preparation & Range-Finding cluster_exp Phase 2: Definitive Exposure cluster_analysis Phase 3: Analysis & Reporting A Select Test Organism & Culture Medium B Preliminary Range- Finding Test A->B C Determine Concentration Range for Definitive Test B->C D Prepare Geometric Series of Test Concentrations + Control C->D E Introduce Organisms (e.g., 20 per replicate, 3 replicates) D->E F Incubate Under Controlled Conditions E->F G Record Mortality & Sublethal Effects (e.g., at 24h, 48h) F->G I Perform Statistical Analysis (e.g., Probit, Logit Regression) G->I H Verify Concentrations (Analytical Chemistry) H->I J Calculate this compound Value and 95% Confidence Intervals I->J K Report Results J->K G cluster_stressor Stressor cluster_pathway Cellular Impact cluster_effect Organism-Level Sublethal Effect A Toxicant at This compound Concentration B Receptor Binding / Membrane Disruption A->B C Disruption of Normal Signaling Cascade B->C D Induction of Oxidative Stress C->D E Altered Gene Expression C->E F Reduced Growth D->F G Impaired Reproduction E->G H Behavioral Changes E->H G cluster_endpoints Toxicity Endpoints (Regression vs. Hypothesis) cluster_regression Regression-Based cluster_hypothesis Hypothesis-Based cluster_assessment Application in Environmental Risk Assessment (ERA) This compound This compound (Low-level Chronic Effects) LC50 LC50 (Acute Lethality) PNEC Derive Predicted No-Effect Concentration (PNEC) This compound->PNEC Preferred for Chronic ERA LC50->PNEC Used for Acute ERA with Assessment Factors NOEC NOEC (No Observed Effect Conc.) LOEC LOEC (Lowest Observed Effect Conc.) NOEC->PNEC Historically Used Risk Characterize Risk: PEC / PNEC Ratio PNEC->Risk

References

Sublethal Effects at LC10 Concentrations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the sublethal effects of chemical compounds at LC10 (Lethal Concentration 10%) concentrations. It is designed to be a practical resource for researchers, scientists, and professionals involved in drug development, environmental toxicology, and regulatory sciences. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key signaling pathways affected by sublethal toxicant exposure.

Introduction to Sublethal Toxicity and this compound

In toxicology, the focus has traditionally been on acute toxicity, often characterized by the LC50, the concentration of a substance that is lethal to 50% of a test population. However, there is a growing recognition of the importance of understanding the sublethal effects of chemicals—adverse impacts on an organism's physiology, behavior, and reproduction that occur at concentrations below those causing immediate mortality.[1] These sublethal effects can have significant long-term consequences for individual organisms and entire populations.

The this compound, the concentration at which a substance is lethal to 10% of the test population, serves as a critical benchmark for investigating sublethal effects. At this concentration, the majority of the population survives but may exhibit a range of subtle yet significant toxicological responses. Studying these effects provides a more sensitive and ecologically relevant assessment of a chemical's potential hazard.

Experimental Protocols

This section details the methodologies for determining the this compound concentration and subsequently assessing various sublethal endpoints.

Determination of this compound Concentration

A standardized protocol for determining the this compound value is crucial for the accurate assessment of sublethal effects. The following protocol is a generalized approach based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Objective: To determine the concentration of a test substance that causes 10% mortality in a specific test organism over a defined exposure period.

Principle: Test organisms are exposed to a range of concentrations of the test substance under controlled laboratory conditions. Mortality is recorded at specific time points, and the data are statistically analyzed to estimate the this compound value.

Materials:

  • Test organisms (e.g., Daphnia magna, Zebrafish (Danio rerio), Fathead minnow (Pimephales promelas))

  • Test substance

  • Reconstituted or natural dilution water of known quality

  • Glass test chambers

  • Pipettes and other standard laboratory equipment

  • Statistical software for data analysis (e.g., R, SAS, SPSS)

Procedure:

  • Range-Finding Test (Preliminary Test):

    • Prepare a wide range of concentrations of the test substance (e.g., 0.1, 1, 10, 100, 1000 mg/L) and a control (dilution water only).

    • Expose a small number of organisms (e.g., 5-10 per concentration) to each concentration for the duration of the definitive test (e.g., 96 hours for fish, 48 hours for Daphnia).

    • Record mortality at 24-hour intervals.

    • The results of the range-finding test are used to determine the concentration range for the definitive test. The concentrations should bracket the expected this compound value.

  • Definitive Test:

    • Based on the range-finding test, select at least five test concentrations in a geometric series, plus a control. The concentrations should be spaced to elicit a range of responses from 0% to 100% mortality, if possible.

    • Use a larger number of organisms per concentration (e.g., 20-30), divided into replicates.

    • Expose the organisms to the test concentrations for the specified duration under controlled conditions (e.g., temperature, light cycle, pH).

    • Record mortality at 24, 48, 72, and 96 hours (for fish) or at 24 and 48 hours (for Daphnia).

  • Data Analysis:

    • Use a statistical method such as Probit analysis, Logit analysis, or the Spearman-Karber method to calculate the this compound value and its 95% confidence intervals.[2] These methods model the relationship between concentration and mortality.

Experimental Workflow for this compound Determination

LC10_Determination cluster_prep Preparation cluster_range Range-Finding Test cluster_definitive Definitive Test cluster_analysis Data Analysis A Select Test Organism and Substance B Prepare Dilution Water and Test Solutions A->B C Expose Small Group to Wide Concentration Range B->C D Record Mortality C->D E Determine Narrower Concentration Range D->E F Expose Larger Group to Selected Concentrations E->F G Record Mortality at Intervals F->G H Apply Statistical Model (e.g., Probit Analysis) G->H I Calculate this compound and Confidence Intervals H->I

Caption: Workflow for determining the this compound concentration.

Assessment of Reproductive Toxicity

Based on OECD Test Guideline 211: Daphnia magna Reproduction Test

Objective: To assess the effect of a substance at its this compound concentration on the reproductive output of Daphnia magna.

Principle: Young female daphnids are exposed to the predetermined this compound concentration of a test substance for 21 days. The total number of living offspring produced per parent animal is compared to a control group.

Materials:

  • Daphnia magna (<24 hours old at the start of the test)

  • Test substance at this compound concentration and a control

  • M4 medium or other suitable culture medium

  • Glass beakers or other suitable test vessels

  • Food for daphnids (e.g., algae such as Raphidocelis subcapitata)

  • Stereomicroscope

Procedure:

  • Test Setup:

    • Prepare the test solution at the this compound concentration and a control (medium only).

    • Place one daphnid in each test vessel containing the test solution or control medium. Use at least 10 replicates per treatment.

    • Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle (e.g., 16h light: 8h dark).

  • Feeding and Observation:

    • Feed the daphnids daily with a suitable algal food source.

    • Three times a week, renew the test solutions and transfer the parent daphnids to fresh medium.

    • At each renewal, count and remove the offspring produced.

  • Data Collection and Analysis:

    • Record the total number of living offspring produced per adult daphnid over the 21-day period.

    • Also, record any observed parental mortality or abnormal behavior.

    • Statistically compare the mean number of offspring in the this compound treatment group to the control group using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).

Experimental Workflow for Reproductive Toxicity Assessment

Reproductive_Toxicity A Prepare Test Solutions (this compound and Control) B Introduce Young Daphnids (1 per replicate) A->B C Incubate for 21 days (Controlled Conditions) B->C D Daily Feeding and Regular Media Renewal C->D E Count and Remove Offspring at Renewal D->E F Record Total Offspring per Parent E->F G Statistical Comparison (Treatment vs. Control) F->G

Caption: Workflow for assessing reproductive toxicity in Daphnia magna.

Enzymatic Activity Assays

Objective: To measure the activity of acetylcholinesterase, a key enzyme in the nervous system, in organisms exposed to an this compound concentration of a neurotoxicant.

Principle: The assay is based on the Ellman method, where acetylthiocholine (B1193921) is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

Materials:

  • Test organism tissue (e.g., fish brain, whole invertebrate)

  • Phosphate (B84403) buffer (pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Homogenizer

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Dissect the target tissue (e.g., brain) from control and this compound-exposed organisms.

    • Homogenize the tissue in ice-cold phosphate buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the AChE enzyme.

  • Assay:

    • In a microplate well or cuvette, add the tissue supernatant, phosphate buffer, and DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the protein concentration of the tissue supernatant (e.g., using a Bradford assay).

    • Express AChE activity as units per milligram of protein (e.g., nmol/min/mg protein).

    • Statistically compare the AChE activity between the control and this compound-exposed groups.

Objective: To measure the activity of key antioxidant enzymes, catalase (CAT) and superoxide (B77818) dismutase (SOD), in organisms exposed to an this compound concentration of a substance that may induce oxidative stress.

Catalase (CAT) Activity Assay Principle: CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.

Superoxide Dismutase (SOD) Activity Assay Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen (e.g., nitroblue tetrazolium or WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.[3]

Procedure (General):

  • Sample Preparation: Prepare tissue homogenates as described for the AChE assay.

  • Assay: Follow the specific protocols for commercially available kits or established laboratory methods for CAT and SOD activity.[4][5][6] These typically involve incubating the tissue supernatant with the respective substrate and measuring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate enzyme activity and normalize to protein concentration. Compare the activity between control and this compound-exposed groups.

Behavioral Analysis: Zebrafish Locomotor Activity

Objective: To quantify changes in the locomotor behavior of zebrafish larvae exposed to an this compound concentration of a test substance.

Principle: Zebrafish larvae are placed in a multi-well plate, and their swimming behavior is recorded and analyzed using a video tracking system.

Materials:

  • Zebrafish larvae (e.g., 5-7 days post-fertilization)

  • Test substance at this compound concentration and a control

  • Multi-well plates (e.g., 96-well)

  • Automated video tracking system and software

Procedure:

  • Exposure: Expose zebrafish larvae to the this compound concentration of the test substance and a control for a defined period.

  • Acclimation: Transfer individual larvae to the wells of a multi-well plate containing the corresponding test or control solution and allow them to acclimate.

  • Behavioral Recording: Place the plate in the video tracking system and record the larval movement over a set period. Often, alternating periods of light and dark are used to elicit photomotor responses.

  • Data Analysis: The software analyzes the video recordings to quantify various behavioral endpoints, such as:

    • Total distance moved

    • Velocity

    • Time spent active vs. inactive

    • Turning angle

    • Thigmotaxis (wall-hugging behavior)

  • Statistical Analysis: Compare the behavioral endpoints between the control and this compound-exposed groups.

Gene Expression Analysis (Transcriptomics)

Objective: To identify changes in gene expression profiles in organisms exposed to an this compound concentration of a test substance.

Principle: RNA is extracted from control and exposed organisms, converted to cDNA, and sequenced using next-generation sequencing (RNA-seq). The resulting sequence data is analyzed to identify differentially expressed genes and affected biological pathways.

Procedure:

  • Experimental Design and Sample Collection:

    • Expose organisms to the this compound concentration and a control. Include multiple biological replicates for each group.

    • At the end of the exposure period, collect tissue samples and immediately stabilize the RNA (e.g., by flash-freezing in liquid nitrogen or using a commercial RNA stabilization solution).

  • RNA Extraction and Quality Control:

    • Extract total RNA from the tissue samples using a suitable kit or protocol.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatics Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing data.

    • Read Alignment: Align the sequencing reads to a reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2, STAR).

    • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the this compound-exposed group compared to the control.

    • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are affected by the toxicant.

Workflow for Transcriptomic Analysis

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics A Sample Collection (Control & this compound) B RNA Extraction & QC A->B C Library Preparation B->C D Sequencing C->D E Raw Read QC D->E F Alignment to Reference Genome E->F G Gene Expression Quantification F->G H Differential Expression Analysis G->H I Pathway & GO Enrichment Analysis H->I

Caption: A typical workflow for RNA-seq analysis in toxicology.

Quantitative Data on Sublethal Effects at this compound

The following tables summarize quantitative data from various studies on the sublethal effects of different classes of toxicants at or near this compound concentrations.

Table 1: Sublethal Effects of Pesticides at this compound Concentrations

PesticideOrganismThis compound ValueSublethal EndpointObserved Effect at this compoundReference
ChlorpyrifosOreochromis niloticus (Tilapia)~1.2 µg/L (derived from LC50)GrowthReduced growth after 90 days[7]
AtrazineAmbystoma barbouri (Salamander)Not specifiedBehaviorIncreased activity after startling
NeonicotinoidsApis mellifera (Honeybee)Not specifiedReproductionReduced sperm viability in drones[8]
NeonicotinoidsApis mellifera (Honeybee)Not specifiedBehaviorImpaired learning and memory[3][9]
DinotefuranSpodoptera frugiperdaNot specifiedReproductionIncreased fecundity (hormesis)
Beta-cypermethrinSpodoptera frugiperdaNot specifiedReproductionDecreased fecundity

Table 2: Sublethal Effects of Heavy Metals at this compound Concentrations

MetalOrganismThis compound ValueSublethal EndpointObserved Effect at this compoundReference
CadmiumOncorhynchus mykiss (Rainbow Trout)Not specifiedGrowthDecreased specific growth rate
CopperDanio rerio (Zebrafish)15 µg/LOxidative StressIncreased protein carbonyls in gills and liver[10]
CopperCatla catlaNot specifiedHistopathologyLiver and gill alterations[11]

Table 3: Sublethal Effects of Pharmaceuticals and Industrial Chemicals at this compound Concentrations

ChemicalOrganismThis compound ValueSublethal EndpointObserved Effect at this compoundReference
Bisphenol A (BPA)Rattus norvegicus (Rat)Not specifiedReproductionAltered estrous cyclicity[12]
FluoxetinePimephales promelas (Fathead Minnow)Not specifiedBehaviorAltered feeding behavior[2]
CarbamazepineChironomus riparius (Midge)70-210 µg/kgDevelopmentDecreased emergence

Signaling Pathways Affected by Sublethal Exposure

Sublethal concentrations of toxicants can perturb various cellular signaling pathways, leading to the observed adverse effects. Understanding these molecular initiating events is crucial for mechanistic toxicology and risk assessment.

Oxidative Stress and the Nrf2 Signaling Pathway

Many toxicants, including heavy metals like cadmium and copper, induce the production of reactive oxygen species (ROS), leading to oxidative stress. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis. Sublethal exposure to cadmium has been shown to activate the Nrf2 pathway as a protective response.[4][13][14][15]

Nrf2_Pathway cluster_nucleus Toxicant Sublethal Toxicant (e.g., Cadmium) ROS Increased ROS Toxicant->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Caption: Nrf2 signaling pathway activation by sublethal toxicant exposure.

Neurotoxicity and Acetylcholinesterase Inhibition

Organophosphate and carbamate (B1207046) insecticides are potent neurotoxins that act by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Inhibition of AChE by these insecticides leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system can lead to a range of sublethal effects, including tremors, convulsions, and eventually paralysis. At this compound concentrations, the inhibition of AChE may be less severe but can still lead to measurable behavioral abnormalities, such as altered swimming patterns in fish or impaired foraging in bees.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release Choline_Acetate Choline + Acetate ACh_synapse->Choline_Acetate Hydrolysis AChE ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds AChE AChE Toxicant Neurotoxicant (e.g., Organophosphate) Toxicant->AChE Inhibits Signal Continuous Signal Transmission ACh_receptor->Signal

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by neurotoxicants.

Endocrine Disruption and Steroid Hormone Synthesis

Endocrine disrupting chemicals (EDCs), such as bisphenol A (BPA) and certain pesticides, can interfere with the body's hormone system. One of the key targets of EDCs is the steroid hormone biosynthesis pathway.

This pathway involves a series of enzymatic steps that convert cholesterol into various steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. Key enzymes in this pathway include cytochrome P450 enzymes like aromatase (CYP19), which converts androgens to estrogens. EDCs can act as inhibitors or inducers of these enzymes, leading to an imbalance in hormone levels. For example, some EDCs can inhibit aromatase, leading to decreased estrogen production and potential masculinization effects. Others may disrupt the signaling of gonadotropin-releasing hormone (GnRH), which regulates the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), further impacting steroidogenesis.[1][12][16][17][18]

Steroidogenesis_Disruption Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens (e.g., Testosterone) Progesterone->Androgens Multiple Steps Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase EDC Endocrine Disrupting Chemical (EDC) Aromatase Aromatase (CYP19) EDC->Aromatase Inhibits or Induces

Caption: Disruption of the steroid hormone biosynthesis pathway by EDCs.

Conclusion

The assessment of sublethal effects at this compound concentrations provides a more nuanced and comprehensive understanding of the potential risks posed by chemical substances than traditional acute toxicity testing alone. The protocols and data presented in this guide offer a framework for researchers and professionals to design and interpret studies on the subtle, yet significant, impacts of toxicants on biological systems. By integrating data from reproductive, physiological, behavioral, and transcriptomic endpoints, a more complete picture of a chemical's toxicological profile can be developed, leading to more informed decision-making in drug development, environmental protection, and regulatory toxicology.

References

dynein light chain LC10 function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Functions of Dynein Light Chain DYNLL1 (LC8)

Executive Summary

Dynein Light Chain LC8-Type 1 (DYNLL1), a highly conserved 10 kDa protein, is a multifunctional component of the dynein motor complex and a crucial standalone regulator in numerous cellular processes. While initially identified as a light chain subunit of the cytoplasmic dynein 1 motor, a significant portion of DYNLL1 exists independently, functioning as a homodimeric "hub" protein or "molecular glue." It binds to short linear motifs on a vast array of protein partners, facilitating their dimerization and regulating their activity. This technical guide elucidates the core functions of DYNLL1, detailing its integral roles in intracellular transport, DNA damage response, apoptosis, and ciliogenesis. We present quantitative data on its interactions and expression, provide detailed protocols for key experimental analyses, and visualize its complex signaling roles, offering a comprehensive resource for researchers and drug development professionals exploring DYNLL1 as a therapeutic target.

Introduction

The cytoplasmic dynein 1 complex is a large, multi-subunit molecular motor responsible for transporting a variety of cellular cargoes, such as organelles and vesicles, towards the minus-end of microtubules.[1][2] This complex is composed of two heavy chains (HCs), which contain the ATPase motor domains, as well as intermediate chains (ICs), light intermediate chains (LICs), and light chains (LCs).[3][4] The accessory chains are thought to be involved in linking the motor to its cargo and regulating its function.[1]

Among the light chains, DYNLL1 (also known as LC8, and historically as PIN, or Protein Inhibitor of Neuronal Nitric Oxide Synthase) stands out for its remarkable functional diversity.[2][3] It is a small, 89-amino acid protein that forms a stable homodimer, which serves as the functional unit for its interactions.[5] While DYNLL1 is an integral component of the dynein complex, it also engages in a multitude of dynein-independent interactions, acting as a dimerization chaperone for over a hundred known viral and cellular proteins.[6][7] This dual functionality places DYNLL1 at the crossroads of critical cellular pathways, from cytoskeletal transport to the maintenance of genomic integrity. This guide provides a detailed examination of these functions, the underlying molecular mechanisms, and the experimental methodologies used for their investigation.

Core Functions and Molecular Interactions

Role as a Dynein Subunit

Within the cytoplasmic dynein 1 complex, DYNLL1 dimers are bound to the intermediate chains (ICs).[1][3] This interaction is believed to be crucial for the structural integrity and stability of the ICs, which in turn helps to assemble the entire motor complex.[8] The precise role of DYNLL1 in regulating motor activity is still under investigation, but it is thought to contribute to the attachment and transport of specific cargoes by mediating interactions with cargo adaptors.[4]

Role as a Dimerization Hub

The majority of DYNLL1's functions are independent of the dynein motor and stem from its ability to act as a versatile protein-protein interaction scaffold.[5] The DYNLL1 dimer recognizes and binds to short, disordered linear motifs in its target proteins, most commonly containing a conserved [K/R]XTQT sequence.[5][6] By binding to two such motifs, either on the same polypeptide or on two separate proteins, DYNLL1 can induce or stabilize a dimeric conformation in its binding partners. This "molecular glue" mechanism is central to its function in diverse signaling pathways.[9]

A non-exhaustive list of key DYNLL1 binding partners includes:

  • DNA Damage Response: 53BP1, MRE11[9][10]

  • Apoptosis: BCL2L11 (Bim), BCL2[1][3]

  • Transcription: ATMIN (ASCIZ), Estrogen Receptor 1 (ESR1)[1][5]

  • Signaling: Neuronal Nitric Oxide Synthase (nNOS), PAK1[1][3]

  • Cytoskeleton/Cilia: AMBRA1[1]

Involvement in Key Cellular Processes & Signaling Pathways

DNA Damage Response (DDR)

DYNLL1 is a critical regulator of the DNA double-strand break (DSB) repair pathway choice, specifically by inhibiting DNA end resection.[9][11] Upon DNA damage, DYNLL1 is recruited to DSB sites through its direct interaction with the tumor suppressor protein 53BP1.[10][12] At the break site, DYNLL1 directly binds to the MRE11 nuclease and disrupts its dimerization, which is essential for MRE11's endonuclease activity and the initiation of homologous recombination (HR).[1][10][13] By limiting DNA end resection, DYNLL1 promotes the competing pathway of Non-Homologous End Joining (NHEJ).[9] This function has profound implications in oncology; in BRCA1-deficient cancer cells, which are reliant on NHEJ, the loss of DYNLL1 can restore HR, leading to resistance to therapies like PARP inhibitors.[9][11]

G DYNLL1 in DNA Double-Strand Break Repair DSB DNA Double-Strand Break (DSB) p53BP1 53BP1 DSB->p53BP1 recruits DYNLL1 DYNLL1 (Dimer) p53BP1->DYNLL1 recruits MRE11_dimer MRE11 Dimer (Active) DYNLL1->MRE11_dimer binds & disrupts NHEJ NHEJ Repair DYNLL1->NHEJ indirectly promotes MRE11_mono MRE11 Monomer (Inactive) MRE11_dimer->MRE11_mono Resection DNA End Resection (Initiation of HR) MRE11_dimer->Resection promotes Resection->NHEJ inhibits

DYNLL1-mediated inhibition of DNA end resection at DSBs.
Apoptosis Regulation

DYNLL1 plays a significant role in apoptosis, primarily through its interaction with the pro-apoptotic BCL-2 family member Bim (BCL2L11).[1] Under normal conditions, DYNLL1 sequesters Bim to the dynein motor complex on microtubules, keeping it inactive and away from its mitochondrial targets.[1] Upon the receipt of apoptotic stimuli, the Bim-DYNLL1 complex is released from the microtubules and translocates to the mitochondria. There, Bim is freed to bind to and neutralize anti-apoptotic proteins like BCL2, thereby triggering apoptosis.[1]

G DYNLL1 in Apoptosis Regulation cluster_0 Normal Conditions cluster_1 Apoptotic Stimulus MT Microtubule (MT) Dynein Dynein Complex DYNLL1_Bim DYNLL1-Bim Complex Dynein->DYNLL1_Bim sequesters Bim_free Free Bim DYNLL1_Bim->Bim_free dissociates Mito Mitochondrion BCL2 BCL2 (Anti-apoptotic) Apoptosis Apoptosis BCL2->Apoptosis inhibits Bim_free->Mito translocates to Bim_free->BCL2 inhibits Stimulus Apoptotic Stimulus Stimulus->DYNLL1_Bim causes release from MT

Mechanism of DYNLL1-mediated sequestration of Bim.
Ciliogenesis and Intraflagellar Transport (IFT)

DYNLL1 is an essential subunit of the cytoplasmic dynein-2 (CD2) motor complex, which powers retrograde intraflagellar transport (IFT).[14] IFT is the bidirectional movement of protein complexes along the axonemal microtubules of cilia and is fundamental for both cilia assembly and maintenance. Loss of DYNLL1 severely impairs this retrograde transport, leading to the accumulation of IFT particles at the ciliary tip, significant thickening of primary cilia, and defects in cilia-dependent signaling pathways like Hedgehog.[14] Germline knockout of DYNLL1 in mice results in severe ciliopathy-like phenotypes, underscoring its critical role in developmental processes.[14]

Transcriptional Autoregulation

DYNLL1 participates in a negative feedback loop to control its own expression. It achieves this by binding to the transcriptional activator ATMIN (also known as ASCIZ).[5][6] ATMIN activates the transcription of the DYNLL1 gene. As DYNLL1 protein levels rise, it binds to ATMIN, inhibiting its transcriptional activity. This autoregulatory mechanism ensures that DYNLL1 levels are tightly controlled within the cell.[6]

G DYNLL1 Autoregulatory Feedback Loop ATMIN ATMIN (Transcription Factor) Promoter DYNLL1 Promoter ATMIN->Promoter activates mRNA DYNLL1 mRNA Promoter->mRNA transcription DYNLL1 DYNLL1 Protein mRNA->DYNLL1 translation DYNLL1->ATMIN inhibits

DYNLL1 controls its own transcription via ATMIN.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the stoichiometry and dynamics of DYNLL1 interactions. The following tables summarize key available data.

Table 1: Binding Affinities of DYNLL1

Binding Partner Method Dissociation Constant (Kd) Reference
Aplysqualenol A Isothermal Titration Calorimetry (ITC) 0.84 ± 0.31 µM [15]
Aplysqualenol A Surface Plasmon Resonance (SPR) 0.52 ± 0.09 µM [15]

| MRE11 (Dimerization) | Microscale Thermophoresis (MST) | Kd values for MRE11 dimerization were determined, and DYNLL1 was shown to disrupt this interaction, though a direct Kd for DYNLL1-MRE11 was not reported in the cited text. |[12] |

Table 2: DYNLL1 Expression in Disease

Disease Observation Impact on Survival Reference
Lung Adenocarcinoma (LUAD) Upregulated mRNA and protein expression in LUAD tissues and cells compared to normal tissue. High expression correlated with lower overall survival rate. [7]

| Hepatocellular Carcinoma (HCC) | Upregulated expression due to gene hypomethylation; expression increases with tumor grade and stage. | High expression associated with shorter overall and progression-free survival. |[16] |

Key Experimental Protocols

Investigating the multifaceted roles of DYNLL1 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for DYNLL1 Interaction Analysis

This protocol is used to isolate DYNLL1 from a cell lysate and identify its endogenous binding partners.

Methodology:

  • Cell Lysis: Harvest ~1x10⁷ cells and wash with ice-cold PBS. Lyse cells in 1 mL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with periodic vortexing.[17]

  • Clarification: Centrifuge lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add 20-30 µL of Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.[17] Pellet beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-DYNLL1 antibody (or an isotype control IgG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.

  • Complex Capture: Add 40 µL of fresh Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[18]

  • Washing: Pellet the beads by gentle centrifugation (1,000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.

  • Elution: Elute the protein complexes from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis: Pellet the beads and analyze the supernatant containing the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for comprehensive interactor identification.[18]

G Co-Immunoprecipitation (Co-IP) Workflow start Start: Cultured Cells lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis clarify 2. Clarify Lysate (Centrifugation) lysis->clarify preclear 3. Pre-clear Lysate (with beads) clarify->preclear ip 4. Immunoprecipitation (Add anti-DYNLL1 Ab) preclear->ip capture 5. Complex Capture (Add Protein A/G beads) ip->capture wash 6. Wash Beads (Remove non-specific binders) capture->wash elute 7. Elution (Boil in sample buffer) wash->elute analysis 8. Analysis elute->analysis wb Western Blot analysis->wb ms Mass Spectrometry analysis->ms

Workflow for Co-IP of DYNLL1 and its interactors.
In Vitro Dynein Motility Assay (Microtubule Gliding)

This assay assesses the function of the dynein motor complex by observing its ability to move microtubules along a glass surface. It can be used to determine the effect of DYNLL1 depletion or mutation on motor function.

Methodology:

  • Flow Cell Preparation: Construct a flow cell (~10-15 µL volume) using a glass slide, double-sided tape, and a coverslip.

  • Motor Immobilization: Introduce a solution of purified dynein complexes into the flow cell and incubate for 5 minutes to allow non-specific adsorption of the motors to the glass surface.[19]

  • Blocking: Wash the chamber with a blocking buffer (e.g., casein solution) to prevent non-specific binding of microtubules.

  • Microtubule Introduction: Introduce a solution containing taxol-stabilized, fluorescently labeled microtubules and ATP (e.g., 2.5 mM) into the chamber.[20]

  • Imaging: Immediately visualize the chamber using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse videos of the microtubules gliding across the surface.

  • Data Analysis: Use particle tracking software (e.g., ImageJ plugins) to measure the velocity and processivity of individual microtubule movements. Compare results between wild-type dynein and complexes lacking or containing mutated DYNLL1.

G In Vitro Microtubule Gliding Assay Workflow start Start: Purified Components flowcell 1. Assemble Flow Cell start->flowcell immobilize 2. Immobilize Dynein on glass surface flowcell->immobilize block 3. Block Surface (e.g., with casein) immobilize->block add_mts 4. Add Fluorescent MTs + ATP Solution block->add_mts image 5. Image with TIRF Microscopy add_mts->image analyze 6. Analyze Data (Velocity, Processivity) image->analyze end Result: Motility Parameters analyze->end

Workflow for analyzing dynein motor activity in vitro.

Implications for Drug Development

The central role of DYNLL1 in multiple disease-relevant pathways makes it an attractive target for therapeutic intervention.

  • Oncology: DYNLL1's function as an inhibitor of DNA end resection is a key mechanism of resistance to PARP inhibitors in BRCA1-deficient tumors.[11] Developing small molecule inhibitors that block the DYNLL1-MRE11 interaction could potentially re-sensitize resistant tumors to these therapies.[10][13] Furthermore, given its upregulation in cancers like LUAD and HCC and its role in suppressing apoptosis, targeting DYNLL1 could inhibit tumor proliferation and promote cancer cell death.[7][16]

  • Ciliopathies: While less explored therapeutically, understanding the precise role of DYNLL1 in the dynein-2 motor could offer insights into developing strategies to modulate ciliary function in genetic disorders linked to IFT defects.

Conclusion

Dynein light chain DYNLL1 is far more than a simple structural subunit of a molecular motor. It is a master regulator that operates as a critical dimerization hub, influencing a wide spectrum of cellular activities from DNA repair and apoptosis to transcriptional control and ciliogenesis. Its unique ability to act as a "molecular glue" for a vast interactome places it at the center of cellular homeostasis and disease. The growing understanding of its function, particularly in cancer biology and the DNA damage response, highlights DYNLL1 as a promising and high-value target for the development of novel therapeutic strategies. Further research into the specific modulation of its distinct protein-protein interactions will be key to unlocking its full therapeutic potential.

References

The Role of LC10/TCTEX2B in Flagellar Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellar and ciliary motility are fundamental biological processes driven by the highly organized structure of the axoneme. Within the axoneme, dynein motor protein complexes generate the force for beating through ATP-dependent microtubule sliding. The regulation of these motors is critical for controlled movement and is achieved through a complex interplay of dynein subunits, including heavy chains (HCs), intermediate chains (ICs), and light chains (LCs). This technical guide provides an in-depth examination of the Tctex-type dynein light chain LC10, also known as TCTEX2B in Chlamydomonas reinhardtii, a key model organism for studying flagellar dynamics. We will explore its crucial role in the assembly and function of the inner dynein arm I1, present quantitative data on the effects of its absence, detail relevant experimental protocols, and visualize its molecular interactions.

Core Function of this compound/TCTEX2B in the I1 Dynein Complex

This compound/TCTEX2B is an integral component of the I1 inner dynein arm (also known as dynein f), a two-headed dynein complex that acts as a key regulator of the flagellar waveform. Unlike the outer dynein arms, which are the primary force generators for high-frequency beating, the inner arms, particularly I1, are crucial for controlling the shape and symmetry of the flagellar bend.

Recent studies utilizing cryo-electron tomography and mass spectrometry on a Chlamydomonas tctex2b mutant have elucidated the primary role of this light chain. This compound/TCTEX2B is not essential for the initial assembly of the main I1 dynein complex onto the axoneme, but it is indispensable for the stable incorporation of a specific sub-complex of proteins within the I1 Intermediate and Light Chain Complex (ICLC).[1][2] Specifically, the absence of TCTEX2B leads to the loss of TCTEX1, IC97, and FAP120 from the axoneme.[1][2] This destabilization of the central and bottom regions of the ICLC disrupts the normal function of the I1 dynein, leading to significant defects in flagellar motility.

Data Presentation: Quantitative Analysis of the tctex2b Mutant Phenotype

The loss of this compound/TCTEX2B and the subsequent destabilization of the I1 dynein complex have quantifiable consequences on flagellar function. The following tables summarize the key findings from studies on the Chlamydomonas tctex2b mutant.

Table 1: Motility Phenotype of the Chlamydomonas tctex2b Mutant

PhenotypeWild-Typetctex2b MutantPercentage of Wild-Type
Swimming Velocity (µm/s) 121.7 ± 20.370.8 ± 14.258.2%
Microtubule Sliding Velocity (µm/s) 1.8 ± 0.60.8 ± 0.344.4%

Data derived from DiBella et al., 2004, JBC, which reported a significant reduction in swimming speed and microtubule sliding velocity in the tctex2b mutant.

Table 2: Protein Composition of the I1 Dynein ICLC in the tctex2b Mutant

Protein ComponentLocalization in Wild-Type ICLCStatus in tctex2b Mutant
TCTEX2B (this compound) Center/Bottom RegionAbsent
TCTEX1 Center/Bottom RegionAbsent
IC97 Center/Bottom RegionAbsent
FAP120 Center/Bottom RegionAbsent
IC140 Proximal ApexPresent
IC138 Bottom RegionPresent
LC7b Bottom RegionPresent

Data based on mass spectrometry and cryo-electron tomography of the tctex2b mutant axonemes.[1][2]

Signaling and Assembly Pathway

The following diagram illustrates the hierarchical assembly of the I1 dynein's Intermediate and Light Chain Complex (ICLC) and highlights the critical role of TCTEX2B in this process. The absence of TCTEX2B creates a specific structural defect by preventing the stable association of a key protein module.

Role of TCTEX2B in I1 ICLC Assembly.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize the function of this compound/TCTEX2B.

Quantitative Mass Spectrometry of Flagellar Proteins (2D-DIGE)

This protocol is used to compare the protein composition of wild-type and tctex2b mutant flagella to identify missing or reduced proteins.

a. Sample Preparation and Labeling:

  • Isolate flagella from wild-type and tctex2b mutant Chlamydomonas cells by pH shock.

  • Extract proteins from the isolated flagella using a suitable lysis buffer.

  • Determine the protein concentration of each extract using a Bradford assay.

  • Label 50 µg of protein from the wild-type sample with Cy3 dye and 50 µg of protein from the tctex2b mutant sample with Cy5 dye according to the manufacturer's instructions. A pooled internal standard containing equal amounts of both samples is labeled with Cy2.

b. Two-Dimensional Gel Electrophoresis:

  • Combine the Cy3- and Cy5-labeled samples with the Cy2-labeled internal standard.

  • Perform isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip (e.g., pH 3-10) to separate proteins by their isoelectric point (pI).

  • Equilibrate the IPG strip and then perform SDS-PAGE on a large-format polyacrylamide gel to separate the proteins by molecular weight.

c. Image Acquisition and Analysis:

  • Scan the gel using a fluorescence imager at the appropriate excitation and emission wavelengths for Cy2, Cy3, and Cy5.

  • Analyze the gel images using specialized software (e.g., DeCyder). Normalize the spot intensities against the internal standard to account for gel-to-gel variation.

  • Identify protein spots with significantly different intensities between the wild-type and mutant samples.

  • Excise the spots of interest from a preparative gel, perform in-gel tryptic digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Cryo-Electron Tomography (Cryo-ET) of Axonemes

This high-resolution imaging technique is used to visualize the 3D structure of the I1 dynein complex in situ and to localize its subunits.

a. Sample Preparation:

  • Isolate flagellar axonemes from Chlamydomonas by demembranation with a non-ionic detergent (e.g., Nonidet P-40).

  • Apply the axoneme suspension to an electron microscopy grid, blot excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

b. Data Collection:

  • Acquire a tilt series of images of the frozen-hydrated axonemes in a transmission electron microscope equipped with a cryo-stage, typically from -60° to +60° with 1-2° increments.

c. Image Processing and 3D Reconstruction:

  • Align the images in the tilt series to generate a 3D reconstruction (tomogram) of the axoneme.

  • Identify repeating 96-nm axonemal units along the doublet microtubules in the tomograms.

  • Extract sub-tomograms corresponding to these repeating units and align and average them to increase the signal-to-noise ratio and resolution.

  • Compare the averaged 3D structures from wild-type and tctex2b mutant axonemes to identify the location of the missing densities, which correspond to the TCTEX2B-dependent protein module.

Flagellar Motility Analysis

This set of protocols quantifies the swimming behavior and dynein motor activity.

a. Swimming Velocity Measurement:

  • Record videos of live, free-swimming Chlamydomonas cells using a high-speed camera mounted on a dark-field microscope.

  • Use automated cell tracking software to track the movement of individual cells over time.

  • Calculate the swimming velocity for each cell and determine the average velocity for both wild-type and tctex2b mutant populations.

b. Flagellar Beat Frequency Analysis:

  • Record high-speed videos of the flagellar beat of individual cells.

  • Use software to perform a Fast Fourier Transform (FFT) analysis of the light intensity fluctuations caused by the beating flagella in a defined region of interest.

  • The peak of the resulting power spectrum corresponds to the dominant beat frequency.

c. In Vitro Microtubule Sliding Assay:

  • Isolate axonemes from wild-type and tctex2b mutant cells.

  • Treat the axonemes with a protease (e.g., trypsin) to partially digest the nexin links that hold the doublet microtubules together.

  • Perfuse the protease-treated axonemes with ATP in a flow chamber on a microscope slide.

  • Record videos of the ATP-induced microtubule sliding, where the outer doublet microtubules are extruded from the axonemal fragments.

  • Measure the velocity of the sliding microtubules to determine the dynein motor activity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for investigating the role of this compound/TCTEX2B, from mutant generation to functional characterization.

experimental_workflow cluster_phenotyping Phenotypic Analysis cluster_structural Structural & Proteomic Analysis mutant_generation Generate tctex2b mutant in Chlamydomonas motility_analysis Motility Analysis (Swimming Speed, Beat Frequency) mutant_generation->motility_analysis sliding_assay In Vitro Microtubule Sliding Assay mutant_generation->sliding_assay flagella_isolation Isolate Flagellar Axonemes mutant_generation->flagella_isolation conclusion Conclusion: TCTEX2B is required for I1 ICLC sub-complex assembly and normal flagellar motility motility_analysis->conclusion sliding_assay->conclusion mass_spec Quantitative Mass Spectrometry (2D-DIGE) flagella_isolation->mass_spec cryo_et Cryo-Electron Tomography (Cryo-ET) flagella_isolation->cryo_et mass_spec->conclusion cryo_et->conclusion

Workflow for this compound/TCTEX2B Characterization.

Conclusion

The dynein light chain this compound/TCTEX2B plays a specialized and critical role in flagellar motility. It functions as a key assembly factor within the I1 inner dynein arm, ensuring the stable incorporation of the TCTEX1/IC97/FAP120 sub-complex. Its absence leads to a structurally incomplete I1 dynein and a significant impairment of motor function, resulting in reduced swimming speed and microtubule sliding velocity. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of dynein regulation and for professionals in drug development targeting motility-related disorders. Further research into the specific interactions of the TCTEX2B-dependent module may reveal novel targets for therapeutic intervention in ciliopathies.

References

An In-depth Technical Guide to the Structure and Function of Microtubule-Associated Protein 1 Light Chain 3 (LC3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated protein 1 light chain 3 (LC3), a key protein in the autophagy pathway, is a ubiquitin-like protein central to the selection of autophagy substrates and the biogenesis of autophagosomes.[1] Initially identified as a microtubule-associated protein, its primary role is now understood to be in the cellular process of autophagy, which involves the bulk degradation of cytoplasmic components.[1] This guide provides a comprehensive overview of the LC3 protein, including its structure, domains, function in signaling pathways, and the experimental protocols used for its study.

LC3 Protein Structure and Domains

The structure of LC3 is characterized by a ubiquitin-like core and two alpha-helices at its N-terminus.[2][3] This structural homology to ubiquitin places it in the category of ubiquitin-like proteins.[1] The crystal structure of rat LC3 has been resolved at 2.05 Å.[2][3]

1.1. Core Structure

The core of the LC3 protein adopts a ubiquitin-like fold, which consists of four beta-strands surrounding two alpha-helices.[4] This compact globular domain is crucial for its interactions with other proteins in the autophagy pathway.

1.2. N-Terminal Domain

Attached to the ubiquitin-like core are two alpha-helices (α1 and α2) at the N-terminus.[2][3] This region contains a hydrophobic binding interface known as the LIR docking site (LDS), which is rich in hydrophobic amino acids.[1] This site is essential for the interaction of LC3 with proteins containing a LC3-Interacting Region (LIR).[1]

1.3. C-Terminal Tail

The C-terminal region of the nascent LC3 protein is a short, flexible tail that undergoes post-translational modification, a critical step for its function.[5]

Quantitative Data on LC3B Protein Structure

PropertyValueReference
Molecular Weight (Human LC3B) 15 kDa[6]
Molecular Weight (Mouse LC3B) 15 kDa[6]
Molecular Weight (Rat LC3B) 16 kDa[6]
Crystal Structure Resolution (Rat LC3) 2.05 Å[2][3]
PDB ID (Rat LC3) 1UGM[3]

LC3 Isoforms and Processing

In mammals, the LC3 protein family includes three main isoforms: LC3A, LC3B, and LC3C, which are encoded by separate genes and exhibit different tissue distribution patterns.[7][8] LC3B is the most extensively studied and commonly used marker for autophagy.[9]

All LC3 isoforms are synthesized as precursors (pro-LC3) and undergo a series of processing steps to become functional. This processing results in two distinct forms: LC3-I and LC3-II.

  • LC3-I (Cytosolic Form): The precursor form of LC3 is cleaved by the cysteine protease ATG4B to expose a C-terminal glycine (B1666218) residue, forming LC3-I.[6][10] LC3-I is a soluble protein found in the cytoplasm.[6]

  • LC3-II (Membrane-Bound Form): In a ubiquitin-like conjugation process, LC3-I is conjugated to the lipid phosphatidylethanolamine (B1630911) (PE).[7][11] This lipidation reaction is catalyzed by a series of enzymes including ATG7 (E1-like), ATG3 (E2-like), and the ATG5-ATG12/ATG16L1 complex (E3-like).[8] The resulting lipidated form, LC3-II, is stably associated with the autophagosome membrane.[6]

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction and is widely used as a reliable marker for monitoring autophagic activity.[7]

Role of LC3 in Autophagy and Signaling Pathways

LC3 plays a critical role in the formation and maturation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.

3.1. Autophagosome Biogenesis

LC3-II is essential for the elongation and closure of the autophagosome membrane.[1] It is present on both the inner and outer membranes of the autophagosome.

3.2. Selective Autophagy

LC3-II also functions as a receptor for selective autophagy by interacting with autophagy cargo adapter proteins, such as p62/SQSTM1.[7][12] These adapter proteins contain an LIR motif that binds to the LIR docking site on LC3, thereby tethering specific cargo to the autophagosome for degradation.[1][12]

3.3. Signaling Pathways Regulating LC3

The autophagy process, and consequently LC3 processing, is tightly regulated by several key signaling pathways in response to cellular stress and nutrient status.

  • mTOR Signaling: The mechanistic target of rapamycin (B549165) (mTOR) is a central inhibitor of autophagy.[10] Under nutrient-rich conditions, active mTOR suppresses the induction of autophagy. Conversely, inhibition of mTOR, for instance by starvation or rapamycin treatment, promotes autophagy.[10]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under low energy conditions. Activated AMPK promotes autophagy by inhibiting mTOR and by directly phosphorylating components of the autophagy machinery.[10]

Below is a diagram illustrating the core signaling pathway leading to LC3 processing and autophagosome formation.

LC3_Signaling_Pathway Nutrient_Deprivation Nutrient Deprivation AMPK AMPK Nutrient_Deprivation->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits PI3K_Complex Class III PI3K Complex ULK1_Complex->PI3K_Complex activates Phagophore_Formation Phagophore Formation PI3K_Complex->Phagophore_Formation initiates Autophagosome Autophagosome Phagophore_Formation->Autophagosome LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Membrane-Bound) LC3_I->LC3_II lipidation LC3_II->Autophagosome incorporation ATG4 ATG4 proLC3 pro-LC3 ATG4->proLC3 ATG7_ATG3 ATG7, ATG3, ATG5-12/16L1 ATG7_ATG3->LC3_I proLC3->LC3_I cleavage

Caption: LC3 processing and autophagy induction pathway.

Experimental Protocols for Studying LC3

Several well-established experimental techniques are used to monitor LC3 and assess autophagic activity.

4.1. Immunoblotting (Western Blotting)

This is a widely used method to detect the conversion of LC3-I to LC3-II.[13] Due to the addition of the PE lipid moiety, LC3-II migrates faster than LC3-I on an SDS-PAGE gel, appearing as a lower molecular weight band (around 14-16 kDa) compared to LC3-I (16-18 kDa).[7] An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Detailed Protocol for LC3 Immunoblotting:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 12-15% polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.

4.2. Immunofluorescence Microscopy

This technique allows for the visualization of LC3 localization within cells.[13] In cells with basal autophagy, LC3-I shows a diffuse cytoplasmic staining.[7] Upon induction of autophagy, LC3-II is recruited to autophagosomes, appearing as distinct punctate structures.[7] The number of LC3 puncta per cell can be quantified as a measure of autophagosome formation.

Detailed Protocol for LC3 Immunofluorescence:

  • Cell Culture: Grow cells on glass coverslips.

  • Treatment: Treat cells with autophagy-inducing or -inhibiting compounds as required.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary LC3 antibody for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize and capture images using a fluorescence microscope.

  • Analysis: Quantify the number of LC3 puncta per cell.

4.3. Autophagic Flux Assays

Autophagic flux refers to the entire process of autophagy, including the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents.[7] Measuring only the number of autophagosomes can be misleading, as an accumulation of autophagosomes could be due to either increased formation or a block in their degradation. To accurately measure autophagic flux, LC3-II levels are assessed in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine.[13] An increase in LC3-II levels in the presence of the inhibitor compared to its absence indicates a functional autophagic flux.

Workflow for Autophagic Flux Assay

Autophagic_Flux_Workflow Start Start: Cell Culture Treatment Experimental Treatment (e.g., starvation) Start->Treatment Lysosomal_Inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Treatment->Lysosomal_Inhibitor Control No Inhibitor Control Treatment->Control Incubation Incubate Lysosomal_Inhibitor->Incubation Control->Incubation Cell_Lysis Cell Lysis and Protein Quantification Incubation->Cell_Lysis Western_Blot LC3 Immunoblotting Cell_Lysis->Western_Blot Analysis Quantify LC3-II levels Western_Blot->Analysis Conclusion Compare LC3-II levels (+/- inhibitor) to determine autophagic flux Analysis->Conclusion

Caption: Experimental workflow for an autophagic flux assay.

Conclusion

The LC3 protein is a fundamental component of the autophagy machinery, with its structure and processing being intricately linked to its function in autophagosome biogenesis and selective cargo degradation. A thorough understanding of LC3 biology is crucial for researchers in various fields, including cancer biology, neurodegenerative diseases, and infectious diseases, where autophagy plays a significant role. The experimental protocols described in this guide provide a robust framework for investigating the role of LC3 and autophagy in health and disease, offering valuable tools for the development of novel therapeutic strategies that target this essential cellular process.

References

The Dynein Light Chains DYNLRB1 and DYNLRB2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the "LC10" Family of Dynein Light Chains and Their Orthologs in Cellular Processes and Disease

This technical guide provides a comprehensive overview of the dynein light chains DYNLRB1 and DYNLRB2, often informally referred to as members of the "this compound" or "Roadblock" family. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their function, interaction partners, and involvement in key signaling pathways. The guide includes structured data tables for quantitative analysis, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Introduction to DYNLRB1 and DYNLRB2

Dynein light chain roadblock-type 1 (DYNLRB1) and dynein light chain roadblock-type 2 (DYNLRB2) are highly conserved, 11-kDa proteins that function as components of the cytoplasmic and axonemal dynein motor complexes. These light chains are crucial for the proper function of the dynein motor, which is responsible for the retrograde transport of various cellular cargoes along microtubules. DYNLRB1 and DYNLRB2 share a high degree of sequence similarity, approximately 98% in mammals, yet they exhibit both redundant and distinct roles in various cellular processes. While DYNLRB1 is ubiquitously expressed, DYNLRB2 expression is notably upregulated in the testis.

Gene and Protein Orthologs

DYNLRB1 and DYNLRB2 belong to the roadblock/LC7 family of dynein light chains. A key paralog of DYNLRB1 is DYNLRB2, and vice versa. Orthologs of these genes are found across a wide range of eukaryotic species, highlighting their conserved and fundamental roles in cellular function.

Table 1: Key Orthologs of Human DYNLRB1 and DYNLRB2

SpeciesDYNLRB1 OrthologDYNLRB2 Ortholog
Mus musculus (Mouse)Dynlrb1Dynlrb2
Rattus norvegicus (Rat)Dynlrb1Dynlrb2
Danio rerio (Zebrafish)dynlrb1dynlrb2
Drosophila melanogaster (Fruit fly)roblrobl
Caenorhabditis elegans (Nematode)dylrb-1-

Quantitative Data: Expression Profiles

The expression of DYNLRB1 and DYNLRB2 varies significantly across different tissues, which is indicative of their specialized functions. DYNLRB1 is widely expressed, with high levels in the brain, kidney, and other tissues. In contrast, DYNLRB2 protein expression is highly restricted, with prominent expression in the testis.

Table 2: RNA Expression of DYNLRB1 in Human Tissues (nTPM)

TissuenTPM
Brain (Cerebral Cortex)300 - 400
Kidney300 - 400
Testis200 - 300
Ovary200 - 300
Lung100 - 200
Liver100 - 200
Heart Muscle100 - 200
Skeletal Muscle100 - 200
Data sourced from the Human Protein Atlas. nTPM = normalized Transcripts Per Million.

Table 3: RNA Expression of DYNLRB2 in Human Tissues (nTPM)

TissuenTPM
Testis200 - 300
Fallopian Tube50 - 100
Endometrium10 - 20
Brain (Cerebral Cortex)< 10
Kidney< 10
Liver< 10
Lung< 10
Heart Muscle< 10
Data sourced from the Human Protein Atlas.

Core Functions and Cellular Roles

DYNLRB1 and DYNLRB2 are integral to the dynein motor complex, participating in a wide array of cellular functions:

  • Intracellular Transport: As components of the dynein complex, they are essential for the retrograde transport of organelles, vesicles, and signaling molecules along microtubules.

  • Cell Division: DYNLRB1 is crucial for mitotic spindle formation by targeting the nuclear mitotic apparatus protein (NuMA) and preventing centriole overduplication. DYNLRB2 plays a specialized role in male meiosis, ensuring spindle bipolarity by preventing pericentriolar material fragmentation and suppressing premature centriole disengagement.

  • Ciliogenesis: DYNLRB2 is required for centriole satellite regulation, which is essential for the formation of cilia.

  • Neuronal Function: DYNLRB1 is critical for neuronal survival and axon growth. Its depletion impairs the axonal transport of lysosomes and signaling endosomes.

  • Spermiogenesis: DYNLRB2 is involved in the removal of the manchette structure during sperm development.

Signaling Pathways

DYNLRB1 and DYNLRB2 are implicated in several signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.

TGF-β Signaling Pathway

Both DYNLRB1 (also known as km23-1) and DYNLRB2 (km23-2) interact with components of the TGF-β signaling cascade. TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex propagates the signal intracellularly, primarily through the phosphorylation of SMAD proteins.

DYNLRB1 and DYNLRB2 have been shown to interact with TβRII. TGF-β signaling regulates this interaction and can lead to the phosphorylation of these dynein light chains. Specifically, DYNLRB2 is required for Smad3-dependent TGF-β signaling. The interaction with dynein light chains suggests a mechanism for the transport of TGF-β signaling components or the localization of the signaling complex within the cell.

TGF_beta_signaling cluster_smad_complex SMAD Complex TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII binds TBRI TβRI TBRII->TBRI recruits and phosphorylates DYNLRB DYNLRB1/2 TBRII->DYNLRB interacts SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with Nucleus Nucleus SMAD23->Nucleus translocates to SMAD4->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription regulates

TGF-β signaling pathway involving DYNLRB proteins.

Interaction Partners

DYNLRB1 and DYNLRB2 interact with a variety of proteins to carry out their functions. These interactions are crucial for linking cargo to the dynein motor and for regulating the motor's activity.

Table 4: Key Interaction Partners of DYNLRB1 and DYNLRB2

Interacting ProteinFunction of InteractionSupporting Evidence
Dynein Intermediate Chains (DYNC1I1, DYNC1I2)Structural component of the dynein complex, linking light chains to the motor.Co-immunoprecipitation, Yeast-two-hybrid
NuMA (Nuclear Mitotic Apparatus Protein)Targeting to spindle poles during cell division.Immunofluorescence, Knockdown experiments
Rab6 Isoforms (Rab6A, Rab6A', Rab6B)Regulation of retrograde transport from endosomes to the Golgi.Yeast-two-hybrid, Co-immunoprecipitation, Pull-down assays
TβRII (TGF-β Receptor Type II)Involvement in the TGF-β signaling pathway.Yeast-two-hybrid, Co-immunoprecipitation
BassoonAxonal trafficking of presynaptic components.Co-immunoprecipitation

Experimental Protocols

This section provides an overview of key experimental methodologies used to study DYNLRB1 and DYNLRB2.

siRNA-mediated Knockdown

This protocol is used to specifically reduce the expression of DYNLRB1 or DYNLRB2 to study their function.

An In-depth Technical Guide to Interleukin-10 (IL-10) Expression in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user query specified "LC10". As "this compound" is not a standard designation for a human protein, this guide focuses on Interleukin-10 (IL-10) , a crucial cytokine in immunology and drug development, which is a likely intended subject of interest for the specified audience. Other possibilities for "this compound" include Ribosomal Protein L10 (RPL10) or Collectin-10 (COLEC10). The information herein pertains exclusively to Interleukin-10.

This technical guide provides a comprehensive overview of Interleukin-10 (IL-10) expression across various cell types, its signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Interleukin-10 (IL-10)

Interleukin-10 (IL-10), initially identified as Cytokine Synthesis Inhibitory Factor (CSIF), is a pleiotropic cytokine with potent anti-inflammatory and immunoregulatory functions.[1][2][3][4] It plays a central role in maintaining immune homeostasis by limiting excessive inflammatory responses, thereby preventing tissue damage.[4] IL-10 is produced by a wide variety of immune cells and some non-immune cells. Its effects are mediated through a specific cell surface receptor complex, leading to the activation of the JAK-STAT signaling pathway.[2][5][6] Dysregulation of IL-10 expression or signaling is associated with various diseases, including autoimmune disorders, chronic infections, and cancer, making it a significant target for therapeutic intervention.[1][7][8][9][10]

IL-10 Expression in Different Cell Types

IL-10 is expressed by a broad range of hematopoietic cells, and its production is tightly regulated by various stimuli. Some non-hematopoietic cells are also capable of producing IL-10.

Immune Cells

A variety of immune cells are known to produce IL-10, with monocytes and macrophages being major sources.[11]

Cell TypeStimuli for IL-10 ProductionKey Transcription Factors/PathwaysNotes
Monocytes/Macrophages LPS, TLR ligands, FcγR engagementERK1/2, p38, NF-κB, PI3K/AktPotent producers of IL-10, crucial for dampening inflammatory responses.[1][4][12]
Dendritic Cells (DCs) TLR ligandsERK1/2, p38, NF-κBIL-10 from DCs can influence T cell differentiation and polarization.[1][12]
T Helper (Th) Cells TCR activation, IL-12 (for Th1), IL-4 (for Th2)AP1, STAT6 (Th2), STAT4 (Th1)Produced by Th1, Th2, and regulatory T cells (Tregs).[1][12]
Regulatory T cells (Tregs) TCR activationFoxp3A key cytokine for the suppressive function of Tregs.
CD8+ T Cells TCR activation, IL-21, hypoxia, viral infection-Can produce IL-10 in specific contexts to regulate immune responses.[1][12]
B Cells TLR4/9 ligands, autoantigens, Vitamin D3-IL-10 can act as an autocrine growth factor for B cells.[1][12]
Natural Killer (NK) Cells IL-2, IL-12-Produce IL-10 during systemic infections.[1][12]
Mast Cells TLR4 activation (LPS)-Counteracts the pro-inflammatory effects of mast cells in allergic reactions.[1][2]
Neutrophils Controversial in humans-Human neutrophils are generally considered unable to produce significant IL-10.[1][13]
Non-Immune Cells

Expression of IL-10 has also been observed in several non-immune cell types, often in the context of tissue-specific immune regulation.

Cell TypeContext of IL-10 ExpressionNotes
Epithelial Cells Intestinal and skin inflammationContributes to mucosal immunity and tissue repair.[1][13][14]
Keratinocytes Skin damage, allergic dermatitisInvolved in cutaneous immune regulation.[1][10]
Fibroblasts Wound healingIL-10 has anti-fibrotic functions.[1]
Tumor Cells Various cancersCan be used by tumors as an immune evasion mechanism.[9][13][14]

IL-10 Receptor Expression

The biological effects of IL-10 are dependent on the expression of its receptor, the IL-10 receptor (IL-10R). The functional IL-10R is a tetrameric complex composed of two IL-10Rα (also known as IL-10R1) and two IL-10Rβ (also known as IL-10R2) subunits.[15][16][17]

  • IL-10Rα (IL-10R1): This is the ligand-binding subunit. Its expression is primarily restricted to hematopoietic cells, including T cells, B cells, NK cells, mast cells, and dendritic cells.[15][17] Its expression can be upregulated upon cell activation.[1][15]

  • IL-10Rβ (IL-10R2): This subunit is involved in signal transduction and is expressed ubiquitously on nearly all cell types.[1][15][17] It is also a shared component of the receptors for other cytokines like IL-22 and IL-26.[1][15]

IL-10 Signaling Pathway

The binding of IL-10 to its receptor initiates a signaling cascade primarily through the JAK-STAT pathway.

  • Ligand Binding and Receptor Assembly: The IL-10 homodimer binds to the IL-10Rα subunits.[18] This induces a conformational change that recruits the IL-10Rβ subunits, forming a stable tetrameric complex.[15][17]

  • JAK Activation: The receptor-associated Janus kinases, JAK1 (associated with IL-10Rα) and TYK2 (associated with IL-10Rβ), are brought into close proximity and phosphorylate each other, becoming activated.[6][16][18]

  • STAT3 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of IL-10Rα.[6][18] These phosphorylated sites serve as docking stations for the SH2 domain of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[6] STAT3 is then phosphorylated by the JAKs.[6]

  • Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences (STAT-binding elements) in the promoters of IL-10-responsive genes.[2][6] This leads to the transcription of genes that mediate the anti-inflammatory effects of IL-10, such as SOCS3 (Suppressor of Cytokine Signaling 3), which in turn acts as a negative feedback regulator of the pathway.[5][6]

Signaling Pathway Diagram

IL10_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IL10R1_a IL-10Rα IL10R2_a IL-10Rβ JAK1_a JAK1 IL10R1_a->JAK1_a activates IL10R1_b IL-10Rα IL10R2_b IL-10Rβ TYK2_a TYK2 IL10R2_a->TYK2_a activates IL10 IL-10 (homodimer) IL10->IL10R1_a binds IL10->IL10R1_b binds STAT3_inactive STAT3 JAK1_a->STAT3_inactive phosphorylates JAK1_b JAK1 TYK2_b TYK2 STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA (STAT-binding element) STAT3_dimer->DNA translocates to nucleus and binds SOCS3 SOCS3 gene transcription DNA->SOCS3 Anti_Inflammatory Anti-inflammatory genes transcription DNA->Anti_Inflammatory SOCS3->JAK1_a inhibits

Caption: The IL-10 signaling cascade via the JAK-STAT pathway.

Experimental Protocols

Accurate measurement of IL-10 expression is critical for research and clinical applications. Below are detailed protocols for common techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-10 Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A sandwich ELISA is commonly used for IL-10. A capture antibody specific for IL-10 is coated onto a microplate. The sample containing IL-10 is added, and the IL-10 binds to the capture antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the IL-10. Avidin-HRP is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of IL-10 in the sample.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[19][20] Bring all components to room temperature before use.

    • Reconstitute the lyophilized IL-10 standard with the provided diluent to create a stock solution.[19][21][22] Perform serial dilutions to generate a standard curve (e.g., 500 pg/mL down to 7.81 pg/mL).[21]

    • Dilute wash buffer concentrate to 1x with distilled water.

    • Prepare working solutions of the biotin-conjugated detection antibody and Streptavidin-HRP shortly before use.

  • Assay Procedure:

    • Add 100 µL of each standard, sample, and blank (standard diluent) to the appropriate wells of the antibody-coated microplate.[19][20][23] It is recommended to run all in duplicate.

    • Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit.[19][23]

    • Aspirate the liquid from each well.

    • Add 100 µL of the prepared biotin-conjugated detection antibody to each well.

    • Cover and incubate for 1 hour at 37°C.[19][23]

    • Aspirate and wash the wells 3-5 times with ~300-400 µL of 1x wash buffer per well.[19][22][23] After the last wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.

    • Add 100 µL of the prepared Streptavidin-HRP solution to each well.

    • Cover and incubate for 30 minutes at 37°C.[19][23]

    • Aspirate and repeat the wash step 5 times.

    • Add 90-100 µL of TMB Substrate Solution to each well.[19][23]

    • Incubate for 10-20 minutes at 37°C in the dark.[19]

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[19][23] The color will change from blue to yellow.

    • Read the optical density (OD) of each well at 450 nm using a microplate reader immediately.

  • Data Analysis:

    • Subtract the average blank OD from the OD of all standards and samples.

    • Plot the OD of the standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of IL-10 in the samples.

ELISA_Workflow start Start prep Prepare Standards, Samples, and Reagents start->prep add_samples Add 100µL of Standards and Samples to Wells prep->add_samples incubate1 Incubate 1-2h at 37°C add_samples->incubate1 add_detect_ab Aspirate and Add 100µL Detection Ab incubate1->add_detect_ab incubate2 Incubate 1h at 37°C add_detect_ab->incubate2 wash1 Aspirate and Wash 3-5 times incubate2->wash1 add_hrp Add 100µL Streptavidin-HRP wash1->add_hrp incubate3 Incubate 30min at 37°C add_hrp->incubate3 wash2 Aspirate and Wash 5 times incubate3->wash2 add_substrate Add 90µL TMB Substrate wash2->add_substrate incubate4 Incubate 10-20min at 37°C (in dark) add_substrate->incubate4 add_stop Add 50µL Stop Solution incubate4->add_stop read_plate Read OD at 450nm add_stop->read_plate analyze Calculate Concentration read_plate->analyze end_node End analyze->end_node

Caption: Standard workflow for an IL-10 sandwich ELISA.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the identification of IL-10-producing cells within a heterogeneous population and the simultaneous analysis of cell surface markers.

Principle: Cells are stimulated in vitro to produce cytokines. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block cytokine secretion, causing IL-10 to accumulate inside the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow an anti-IL-10 antibody to enter the cell and bind to the intracellular cytokine. The stained cells are then analyzed by flow cytometry.

Detailed Protocol:

  • Cell Stimulation:

    • Prepare a single-cell suspension.

    • Stimulate cells in culture medium for 4-6 hours with an appropriate stimulus (e.g., PMA and Ionomycin for T cells, or LPS for monocytes).[24][25]

    • For the last 2-4 hours of stimulation, add a protein transport inhibitor like Brefeldin A.[24][25]

  • Surface Staining:

    • Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

    • Resuspend cells in FACS buffer containing a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).

    • Incubate for 20-30 minutes at 4°C in the dark.[26][27]

    • Wash the cells twice with FACS buffer to remove unbound antibodies.[26]

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 15-20 minutes at room temperature or on ice.[27][28]

    • Wash the cells.

    • Resuspend the fixed cells in a permeabilization buffer (e.g., a saponin-based buffer).[27][28] Incubate for 10-15 minutes.

  • Intracellular Staining:

    • Add the fluorescently-conjugated anti-IL-10 antibody (and isotype control in a separate tube) diluted in permeabilization buffer.[26][27]

    • Incubate for 30-60 minutes at room temperature or 4°C in the dark.[27]

    • Wash the cells twice with permeabilization buffer.[26]

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to identify the percentage of IL-10-positive cells within specific cell populations.

ICS_Workflow start Start stimulate Stimulate Cells (4-6h) + Protein Transport Inhibitor start->stimulate harvest Harvest and Wash Cells stimulate->harvest surface_stain Stain Surface Markers (20-30min, 4°C) harvest->surface_stain wash1 Wash Cells surface_stain->wash1 fix Fix Cells (e.g., Paraformaldehyde) wash1->fix permeabilize Wash and Permeabilize (e.g., Saponin) fix->permeabilize intracellular_stain Stain Intracellular IL-10 (30-60min) permeabilize->intracellular_stain wash2 Wash Cells intracellular_stain->wash2 resuspend Resuspend in FACS Buffer wash2->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data acquire->analyze end_node End analyze->end_node

Caption: Workflow for intracellular cytokine staining of IL-10.

Real-Time Quantitative PCR (RT-qPCR) for IL-10 mRNA Expression

RT-qPCR is used to measure the gene expression of IL-10 by quantifying its messenger RNA (mRNA) levels.

Principle: Total RNA is first extracted from cells or tissues. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, where the amount of IL-10 cDNA is amplified and quantified in real-time using a fluorescent dye (like SYBR Green) or a probe-based system. The expression level is typically normalized to a housekeeping gene.

Detailed Protocol:

  • RNA Isolation:

    • Isolate total RNA from cell or tissue samples using a suitable method (e.g., TRIzol reagent or a column-based kit).[29]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng to 1 µg) using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.[30]

    • The reaction typically involves incubation at 25°C for 5-10 minutes (primer annealing), 42-50°C for 30-60 minutes (cDNA synthesis), and 70-85°C for 5-10 minutes (enzyme inactivation).[30]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a qPCR plate. Each reaction should contain:

      • cDNA template

      • Forward and reverse primers for human IL-10

      • qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green)

      • Nuclease-free water

    • Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) and a no-template control.

    • Run the plate on a real-time PCR machine using a typical cycling program:

      • Initial denaturation: 95°C for 10 minutes.[29]

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.[29]

        • Annealing/Extension: 60°C for 60 seconds.[29]

      • Melt curve analysis (for SYBR Green) to check for specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of IL-10 mRNA using the ΔΔCt method, normalizing the IL-10 Ct value to the housekeeping gene Ct value and comparing to a control sample.

Conclusion

Interleukin-10 is a master regulator of immune homeostasis, with its expression finely tuned across a multitude of cell types. Understanding the cellular sources, signaling pathways, and methods for quantifying IL-10 is fundamental for research in immunology, infectious diseases, and oncology. The protocols and data presented in this guide offer a robust framework for professionals engaged in the study and therapeutic targeting of this pivotal cytokine.[4][8]

References

The Role of Dynein Light Chain 10 (LC10) in Cilia and Flagella: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynein Light Chain 10 (LC10), also known as Tctex-1 or DYNLT1, is a crucial component of the dynein motor protein complexes that power various forms of intracellular transport. Within the specialized domains of cilia and flagella, this compound plays a multifaceted role, influencing organelle length, stability, and dynamic resorption. This technical guide provides an in-depth examination of the core functions of this compound in these microtubule-based structures, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows involved in its study. Understanding the precise functions of this compound is critical for elucidating the mechanisms of ciliopathies and for the development of targeted therapeutics.

Core Functions of Dynein this compound in Cilia and Flagella

Dynein this compound is an integral subunit of the dynein-2 motor complex, the primary motor for retrograde intraflagellar transport (IFT). IFT is the bidirectional movement of protein complexes along the ciliary axoneme, essential for the assembly, maintenance, and function of cilia and flagella. This compound's role extends beyond being a simple structural component, actively participating in the regulation of ciliary dynamics.

Modulation of Ciliary Length

A primary and well-documented function of this compound is its role as a key modulator of primary cilium length.[1][2] Experimental evidence robustly demonstrates that the depletion of this compound leads to a significant increase in the length of primary cilia.[1][2] This suggests that this compound, as part of the dynein-2 complex, is involved in a pathway that negatively regulates ciliary elongation. The concomitant loss of this compound upon suppression of the dynein-2 heavy chain (DHC2) further supports its association and function within this motor complex.[1] Intriguingly, the simultaneous depletion of both DHC2 and this compound results in an even more pronounced increase in cilia length, indicating a cooperative role in length control.[2]

Involvement in Ciliary Resorption

Beyond its role in maintaining ciliary length, this compound is also critically involved in the dynamic process of ciliary resorption, the disassembly of the cilium. This function appears to be independent of its role within the dynein motor complex.[3] Phosphorylation of this compound at threonine 94 (Thr94) is a key signaling event that initiates ciliary resorption.[3][4] Phospho(T94)Tctex-1 triggers a cascade involving the activation of the small GTPase Cdc42 and the subsequent recruitment of the Arp2/3 complex.[3][5] This cascade promotes branched actin polymerization at the base of the cilium, a process that is essential for the endocytosis-mediated disassembly of the ciliary membrane and axoneme.[3][5]

Quantitative Data on Dynein this compound Function

The following tables summarize the available quantitative data regarding the effects of Dynein this compound on ciliary length and its binding affinities with key interaction partners.

Table 1: Effect of DYNLT1 (Tctex-1) Knockdown on Primary Cilium Length in hTERT-RPE1 Cells

ConditionMean Cilium Length (µm)Standard Deviation (µm)Fold Change vs. ControlReference
Control (Lamin A/C siRNA)2.5± 0.51.0[1]
Tctex-1 siRNA #14.2± 0.81.68[1]
Tctex-1 siRNA #24.0± 0.71.60[1]
DHC2 siRNA3.8± 0.61.52[1]
DHC2 + Tctex-1 siRNA> 4.2-> 1.68[2]

Note: Specific mean and standard deviation for the double knockdown were not explicitly provided in the abstract but were stated to be an even greater increase than individual knockdowns.

Table 2: Binding Affinities of DYNLT1 (Tctex-1) and Related Interactions

Interacting ProteinsMethodDissociation Constant (Kd)Reference
DYNLT1 and Dynein Intermediate Chain 1 (DIC1) peptideIsothermal Titration Calorimetry (ITC)6.06 ± 1.3 µM[6]
DYNLT1 and DIC1 peptideFluorescence Polarization4.80 ± 0.5 µM[6]
TOCA1 HR1 domain and Cdc42Fluorescence-based Assay~ 6 µM[7]
Arp2/3 complex and Actin FilamentsFluorescence Spectroscopy< 0.1 µM[8]

Table 3: Intraflagellar Transport (IFT) Velocities in Dynein Mutants

Organism/MutantTransport DirectionMean Velocity (µm/s)Standard Deviation (µm/s)Reference
Chlamydomonas wild-typeAnterograde2.0 - 2.5-[1][9]
Chlamydomonas wild-typeRetrograde3.0 - 3.5-[1][9]
Chlamydomonas retrograde IFT mutants (e.g., fla15, fla16, fla17-1)RetrogradeSignificantly decreased-[10]

Note: While it is established that defects in the retrograde IFT machinery, of which DYNLT1 is a part, lead to reduced retrograde velocity, specific quantitative data for DYNLT1/Tctex-1 mutants are not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Dynein this compound's role in cilia and flagella.

Protocol 1: siRNA-Mediated Knockdown of DYNLT1 in hTERT-RPE1 Cells

This protocol is adapted from the methods described by Palmer et al. (2011).[1]

1. Cell Culture and Seeding:

  • Culture human telomerase-immortalized retinal pigment epithelial (hTERT-RPE1) cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.

2. siRNA Transfection:

  • Prepare two solutions in serum-free medium:

    • Solution A: Dilute 20 pmol of DYNLT1 siRNA (or a non-targeting control siRNA) in 50 µL of Opti-MEM.

    • Solution B: Dilute 1 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.

  • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Add the 100 µL siRNA-lipid complex mixture to the cells in each well containing 400 µL of fresh serum-free medium.

  • Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with complete growth medium.

3. Cilia Induction and Analysis:

  • 24 hours post-transfection, induce ciliogenesis by serum starvation (replace growth medium with serum-free medium).

  • Incubate for an additional 24-48 hours to allow for cilia growth.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 3% BSA in PBS for 1 hour.

  • Incubate with primary antibodies against acetylated tubulin (to label the ciliary axoneme) and a basal body marker (e.g., gamma-tubulin) overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mount the coverslips on glass slides with a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope and measure cilia length using appropriate imaging software.

Protocol 2: Co-Immunoprecipitation of DYNLT1 with Dynein-2 Complex Components

This protocol is a general guideline that can be adapted for the specific interaction between DYNLT1 and dynein-2.

1. Cell Lysis:

  • Grow hTERT-RPE1 cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

2. Immunoprecipitation:

  • Pre-clear the supernatant by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add 2-5 µg of anti-DYNLT1 antibody (or a control IgG) to the lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Probe the membrane with primary antibodies against a dynein-2 component (e.g., DYNC2H1 or DYNC2LI1) and DYNLT1.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Analysis of Intraflagellar Transport (IFT) by TIRF Microscopy

This protocol provides a general workflow for visualizing and quantifying IFT.

1. Cell Preparation and Transfection:

  • Culture cells that are suitable for TIRF microscopy (e.g., Chlamydomonas reinhardtii or mammalian cells with long cilia).

  • Transfect the cells with a plasmid encoding a fluorescently tagged IFT protein (e.g., IFT88-GFP).

2. TIRF Microscopy Imaging:

  • Plate the transfected cells on a high-refractive-index glass coverslip.

  • Use a TIRF microscope equipped with a high numerical aperture objective.

  • Acquire time-lapse image series of the cilia at a high frame rate (e.g., 5-10 frames per second).

3. Kymograph Generation and Analysis:

  • Generate kymographs from the time-lapse image series using imaging software (e.g., ImageJ/Fiji). A kymograph is a graphical representation of spatial position over time.

  • On the kymograph, anterograde and retrograde IFT will appear as diagonal lines with different slopes.

  • Measure the slope of these lines to determine the velocity of IFT particles.

  • The frequency of IFT can be determined by counting the number of tracks over a given period.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Dynein this compound function.

ciliary_resorption_pathway Serum_Stimulation Serum Stimulation Phosphorylation Phosphorylation of Tctex-1 (Thr94) Serum_Stimulation->Phosphorylation Phospho_Tctex1 Phospho(T94)Tctex-1 Phosphorylation->Phospho_Tctex1 Cdc42_Activation Cdc42 Activation Phospho_Tctex1->Cdc42_Activation Active_Cdc42 Active Cdc42-GTP Cdc42_Activation->Active_Cdc42 Arp23_Recruitment Arp2/3 Complex Recruitment Active_Cdc42->Arp23_Recruitment Actin_Polymerization Branched Actin Polymerization Arp23_Recruitment->Actin_Polymerization Periciliary_Endocytosis Periciliary Endocytosis Actin_Polymerization->Periciliary_Endocytosis Ciliary_Resorption Ciliary Resorption Periciliary_Endocytosis->Ciliary_Resorption

DYNLT1-mediated ciliary resorption pathway.

cilia_disassembly_pathway PLK1 PLK1 LRRK1 LRRK1 PLK1->LRRK1 phosphorylates Active_LRRK1 Active LRRK1 LRRK1->Active_LRRK1 NDEL1 NDEL1 Active_LRRK1->NDEL1 phosphorylates Phospho_NDEL1 Phospho-NDEL1 (Ser155) NDEL1->Phospho_NDEL1 Dynein2_IC Dynein-2 Intermediate Chains Phospho_NDEL1->Dynein2_IC promotes interaction Dynein2_Activation Dynein-2 Activation Dynein2_IC->Dynein2_Activation Retrograde_IFT Retrograde IFT Dynein2_Activation->Retrograde_IFT Cilia_Disassembly Cilia Disassembly Retrograde_IFT->Cilia_Disassembly

LRRK1-NDEL1 pathway in cilia disassembly.

experimental_workflow start Start cell_culture Cell Culture (hTERT-RPE1) start->cell_culture sirna_transfection siRNA Transfection (DYNLT1 vs. Control) cell_culture->sirna_transfection serum_starvation Serum Starvation (Cilia Induction) sirna_transfection->serum_starvation immunofluorescence Immunofluorescence (Ac-Tubulin, γ-Tubulin) serum_starvation->immunofluorescence microscopy Fluorescence Microscopy immunofluorescence->microscopy data_analysis Image Analysis (Cilia Length Measurement) microscopy->data_analysis end End data_analysis->end

Workflow for cilia length analysis.

Conclusion

Dynein Light Chain 10 (this compound/Tctex-1/DYNLT1) is a critical regulator of ciliary biology, with distinct roles in the control of ciliary length and the dynamic process of ciliary resorption. As a component of the dynein-2 retrograde IFT motor, it contributes to the maintenance of proper cilia length. Independently of its motor complex association, its phosphorylation acts as a molecular switch to initiate cilia disassembly through a pathway involving actin cytoskeleton remodeling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of ciliogenesis and ciliopathies. Further research is warranted to elucidate the precise binding affinities of this compound with its various partners within the ciliary context and to quantify its direct impact on IFT dynamics, which will be crucial for a complete understanding of its function and for the development of novel therapeutic strategies targeting ciliary dysfunction.

References

Methodological & Application

Application Notes and Protocols for LC10 Calculation from Dose-Response Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the toxicity of a substance is a critical step in drug development and environmental risk assessment. The Lethal Concentration 10 (LC10) is a key metric, representing the concentration of a substance that is lethal to 10% of a test population. This value, derived from dose-response studies, provides a crucial early indicator of toxicity.

These application notes provide a comprehensive guide to calculating the this compound from dose-response data. This document outlines the experimental protocols for conducting dose-response studies, detailed procedures for data analysis using statistical software, and best practices for data presentation and visualization.

Experimental Protocols

A meticulously conducted experiment is the foundation of reliable this compound determination. The following protocols are synthesized from established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are adaptable for various test systems, including cell cultures and aquatic organisms.

Preparation of Test Substance and Dilution Series
  • Stock Solution Preparation: Accurately weigh the test substance and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent should be based on the substance's solubility and its compatibility with the test system (e.g., cell culture medium, sterile water).

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of test concentrations. A logarithmic or geometric series of concentrations is generally recommended to cover a wide range of responses. A typical experiment includes a control group (solvent only) and at least five different concentrations of the test substance.

Experimental Procedure for a 96-Well Plate Cell-Based Assay
  • Cell Seeding: Seed a 96-well plate with the chosen cell line at a predetermined density to ensure logarithmic growth throughout the experiment.

  • Cell Culture Incubation: Incubate the plate under optimal conditions (e.g., 37°C, 5% CO2) for 24 hours to allow cells to attach and resume growth.

  • Exposure to Test Substance: After incubation, replace the existing medium with fresh medium containing the various concentrations of the test substance. Include a solvent control and a negative control (medium only). Each concentration and control should be tested in triplicate.

  • Incubation with Test Substance: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability: Following exposure, assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Collection: Measure the endpoint (e.g., absorbance, luminescence) using a plate reader.

Data Recording

Maintain a detailed record of the experimental conditions, including:

  • Test substance identity and purity.

  • Test organism/cell line details.

  • Concentrations of the test substance used.

  • Number of replicates per concentration.

  • Duration of exposure.

  • Raw data from the viability assay for each well.

Data Presentation

Clear and structured presentation of data is essential for interpretation and comparison.

Table 1: Raw Experimental Data from a Dose-Response Study
Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStandard DeviationPercent Viability (%)
0 (Control)1.2541.2871.2651.2690.017100.0
0.11.2331.2511.2451.2430.00997.9
11.1521.1891.1711.1710.01992.3
100.8540.8760.8650.8650.01168.2
500.4320.4550.4410.4430.01234.9
1000.1230.1350.1290.1290.00610.2
2000.0540.0610.0580.0580.0044.5

Percent Viability is calculated as: (Mean Absorbance of Treatment / Mean Absorbance of Control) * 100

Table 2: Calculated LCx Values from Dose-Response Analysis
ParameterEstimated Concentration (µM)95% Confidence Interval (µM)
This compound12.59.8 - 15.2
LC5045.842.1 - 49.5
LC90167.3155.9 - 178.7

Data Analysis Protocol: Calculating this compound using R

The R programming language, with its extensive libraries, is a powerful tool for dose-response analysis. The drc package is particularly well-suited for this purpose.[1][2]

Installing and Loading the drc Package
Formatting Your Data

Your data should be in a data frame with at least two columns: one for the concentration of the test substance and one for the response (e.g., percent mortality or percent inhibition).

Fitting a Dose-Response Model

A common and robust model for dose-response data is the four-parameter log-logistic model (LL.4).[2]

Calculating the this compound

The ED() function in the drc package can be used to calculate any effective dose (ED) or lethal concentration (LC) value.

The output will provide the estimated concentration for each specified mortality level, along with their 95% confidence intervals.

Visualization of Results

Visualizing the dose-response relationship and the analysis workflow is crucial for understanding and communicating the results.

Dose-Response Curve

A sigmoidal dose-response curve is the standard graphical representation of the relationship between the concentration of a substance and the observed response.

DoseResponseCurve cluster_0 Dose-Response Relationship Response (%) Response (%) Log(Concentration) Log(Concentration) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 end p7->end start start->p1 lc10_x This compound lc10_y lc10_point lc10_y->lc10_point lc10_point->lc10_x

Caption: A typical sigmoidal dose-response curve.

Experimental and Analytical Workflow

The entire process, from experimental setup to the final calculation of the this compound, can be visualized as a logical workflow.

LC10_Calculation_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase arrow arrow Prepare Stock & Dilutions Prepare Stock & Dilutions Expose Test System Expose Test System Prepare Stock & Dilutions->Expose Test System Collect Raw Data Collect Raw Data Expose Test System->Collect Raw Data Input Data into Software Input Data into Software Collect Raw Data->Input Data into Software Fit Dose-Response Model Fit Dose-Response Model Input Data into Software->Fit Dose-Response Model Calculate this compound Calculate this compound Fit Dose-Response Model->Calculate this compound Final Report Final Report Calculate this compound->Final Report

Caption: Workflow for this compound determination.

Conclusion

The calculation of this compound is a fundamental procedure in toxicology and drug development. By following standardized experimental protocols and employing robust statistical analysis methods, researchers can obtain reliable and reproducible this compound values. The use of powerful and accessible tools like the R drc package simplifies the analytical process and provides statistically sound results. The clear presentation of data and visualization of the workflow are essential for the effective communication and interpretation of these critical toxicological endpoints.

References

Application Note: Probit Analysis for LC10 Determination in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In toxicology and drug development, determining the potential adverse effects of a chemical substance on biological organisms is a critical step. Dose-response analysis is a fundamental tool used to quantify these effects. While the LC50 (the concentration of a substance that is lethal to 50% of a test population) is a widely used metric for acute toxicity, the LC10 (the concentration estimated to cause a 10% lethal effect) is becoming increasingly important for assessing sublethal and low-effect concentrations. This is particularly relevant in environmental risk assessment and for establishing safe exposure limits for pharmaceuticals.

Probit analysis is a robust statistical method used to analyze quantal (all-or-nothing) dose-response data, such as mortality. It transforms the sigmoidal dose-response curve into a linear relationship, allowing for the accurate estimation of various lethal concentrations (LCx) and their confidence limits.[1][2][3] This application note provides a detailed protocol for conducting an acute toxicity bioassay using Daphnia sp., followed by the application of probit analysis to determine the this compound value.

Principle of Probit Analysis

Probit analysis is a type of regression used for binomial response variables (e.g., alive/dead).[2] The core principle involves the transformation of the percentage of responding organisms into "probits" (probability units). This transformation linearizes the typical sigmoid dose-response curve, enabling the use of linear regression to model the relationship between the logarithm of the concentration and the response. From this linear model, any LCx value can be estimated.

Experimental Protocol: Acute Immobilisation Test with Daphnia sp. (adapted from OECD Guideline 202)

This protocol describes a 48-hour acute immobilisation test using the freshwater crustacean Daphnia magna.[4][5][6][7][8] Immobilisation is used as an endpoint as it is a clear sublethal effect that precedes mortality.

3.1. Materials

  • Test organism: Daphnia magna neonates (<24 hours old)

  • Test substance (drug or chemical)

  • Reconstituted hard water (or other suitable culture medium)

  • Glass beakers or other suitable test vessels

  • Pipettes and glassware for preparing test solutions

  • Incubator or temperature-controlled room (20 ± 1°C)

  • Light source providing a 16:8 hour light:dark photoperiod

  • pH meter and dissolved oxygen meter

  • Statistical software with probit analysis capabilities (e.g., R, SPSS, Minitab)[9][10]

3.2. Method

  • Range-Finding Test (Preliminary Test):

    • To determine the appropriate range of concentrations for the definitive test, a preliminary range-finding test is conducted.

    • Prepare a wide range of concentrations of the test substance (e.g., 0.01, 0.1, 1, 10, 100 mg/L) and a control (culture medium only).

    • Place 5 daphnids in each test vessel containing the test solutions. Use at least two replicates per concentration.

    • Observe immobilisation at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[6]

    • The results of the range-finding test will inform the concentration range for the definitive test, which should bracket the expected this compound value.

  • Definitive Test:

    • Based on the range-finding test, select at least five test concentrations in a geometric series. The concentrations should be chosen to elicit a range of responses, ideally from 0% to 100% immobilisation, with several concentrations causing partial responses. To accurately determine this compound, it is crucial to have at least two concentrations that result in a response between 0% and 20%.

    • Prepare the test solutions and a control. It is recommended to analytically verify the concentrations of the test substance.

    • Use at least 20 daphnids per concentration, divided among four replicates (5 daphnids per replicate).

    • Expose the daphnids to the test solutions for 48 hours under the same conditions as the range-finding test (20 ± 1°C, 16:8h light:dark photoperiod).

    • Do not feed the daphnids during the test.[6]

    • Record the number of immobilised daphnids in each replicate at 24 and 48 hours.

Data Analysis: Probit Analysis for this compound Determination

The following steps outline the process of analyzing the collected data using probit analysis to determine the this compound.

  • Data Collection: For each test concentration, record the total number of daphnids and the number of immobilised daphnids at the 48-hour time point.

  • Probit Transformation:

    • Calculate the proportion of immobilised daphnids at each concentration.

    • Convert these proportions to probits using statistical software or probit tables. The probit transformation converts the sigmoidal dose-response curve into a straight line.

  • Linear Regression:

    • Perform a linear regression of the probit values against the logarithm (base 10) of the test concentrations.

    • The regression will yield an equation of the form: Probit(p) = a + b * log(Concentration) , where 'a' is the intercept and 'b' is the slope.

  • This compound Calculation:

    • Determine the probit value corresponding to a 10% response from a probit table or using the inverse normal distribution function. The probit for 10% is approximately 3.72.

    • Use the regression equation to calculate the log(Concentration) that corresponds to this probit value.

    • The antilog of this value is the estimated this compound.

  • Confidence Limits: Calculate the 95% confidence limits for the this compound value. This provides a range within which the true this compound is likely to fall.

Data Presentation

Quantitative data from the dose-response study and the probit analysis should be summarized in a clear and structured table.

Concentration (mg/L)Log10 (Concentration)Number of DaphnidsNumber ImmobilisedProportion ImmobilisedProbit
Control-2000.00-
0.5-0.3012010.053.36
1.00.0002020.103.72
2.00.3012050.254.33
4.00.60220110.555.13
8.00.90320180.906.28

Table 1: Example Dose-Response Data for Daphnia magna Acute Immobilisation Test.

ParameterEstimated Value (mg/L)95% Confidence Limits (mg/L)
This compound1.000.65 - 1.35
Slope of Probit Line2.5-

Table 2: Summary of Probit Analysis Results for this compound Determination. [11]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Bioassay cluster_analysis Phase 3: Data Analysis A Range-Finding Test B Select Definitive Test Concentrations A->B C Prepare Test Solutions B->C D Introduce Daphnia Neonates C->D E Incubate for 48h (20°C, 16:8 L:D) D->E F Observe and Record Immobilisation E->F G Tabulate Dose-Response Data F->G H Perform Probit Analysis G->H I Calculate this compound and Confidence Limits H->I

Caption: Experimental workflow for this compound determination.

Probit_Analysis_Workflow cluster_data Input Data cluster_transformation Transformation cluster_regression Statistical Modeling cluster_estimation Endpoint Estimation Data Dose-Response Data (Concentration vs. % Response) Log Log10 Transform Concentration Data->Log Probit Probit Transform % Response Data->Probit Regression Linear Regression (Probit vs. Log Concentration) Log->Regression Probit->Regression Equation Derive Regression Equation Probit = a + b*log(Conc.) Regression->Equation Probit10 Find Probit for 10% Response Equation->Probit10 CalcLogthis compound Calculate log(this compound) from Equation Probit10->CalcLogthis compound This compound Calculate this compound (Antilog) CalcLogthis compound->this compound Confidence Calculate 95% Confidence Limits CalcLogthis compound->Confidence

References

Application Notes and Protocols for Acute Toxicity Testing: Determination of LC10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting acute toxicity tests to determine the Lethal Concentration 10 (LC10), a critical endpoint in toxicological assessment. The this compound is the statistically estimated concentration of a substance that is expected to cause mortality in 10% of a test population under specified conditions. This value is increasingly used in environmental risk assessment and for the classification and labeling of chemicals to identify substances with high toxicity at low concentrations.[1]

Introduction to Acute Toxicity and this compound

Acute toxicity testing is a fundamental component of toxicological evaluation, providing information on the potential health hazards of a substance following short-term exposure.[2][3] Traditionally, the median lethal concentration (LC50), which causes mortality in 50% of the test population, has been the primary endpoint.[4][5] However, there is a growing emphasis on endpoints that represent lower levels of effect, such as the this compound, to enhance the protection of sensitive subpopulations and ecosystems.[1] The determination of this compound is particularly relevant in the environmental risk assessment of pharmaceuticals and other chemicals, where understanding the threshold for adverse effects is crucial.[6][7]

Experimental Design and Protocol

The following protocol is a generalized guide and should be adapted based on the specific test substance, test organism, and relevant regulatory guidelines (e.g., OECD, EPA). The principles outlined are applicable to various test systems, including aquatic and terrestrial organisms.

1. Preliminary Considerations (Range-Finding Test)

Prior to the definitive test, a range-finding study is essential to determine the appropriate concentration range for the main experiment. This preliminary test uses a smaller number of organisms and a wide range of logarithmically spaced concentrations. The goal is to identify a range of concentrations that cause between 0% and 100% mortality.

2. Definitive Test Protocol

This protocol outlines the steps for the main experiment to determine the this compound.

Materials:

  • Test substance

  • Calibrated dilution system

  • Test chambers (e.g., glass aquaria for aquatic tests)

  • Healthy, acclimated test organisms of a single species and similar age/size[2][8]

  • Control/dilution water or medium

  • Standard laboratory equipment (pipettes, balances, pH meter, etc.)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Data Collection cluster_analysis Data Analysis & Reporting A Test Substance Preparation D Range-Finding Test A->D B Test Organism Acclimation B->D C Test System Setup C->D E Definitive Test (Concentration Series) D->E Determine Conc. F Exposure Period (e.g., 96 hours) E->F G Mortality & Sublethal Effects Observation F->G Regular Intervals H This compound Calculation (e.g., Probit Analysis) G->H I Final Report Generation H->I

Caption: Workflow for acute toxicity testing to determine this compound.

Methodology:

  • Test Concentrations: Based on the range-finding test, select at least five geometrically spaced test concentrations that are expected to result in a graded response from no mortality to partial mortality. A negative control (no test substance) is mandatory.[2]

  • Replicates: Use a minimum of three replicate test chambers for each concentration and the control.

  • Test Organisms: Randomly assign an equal number of healthy, acclimated organisms to each test chamber. The number of organisms per replicate will depend on the species and regulatory requirements.

  • Exposure: Introduce the test substance to the test chambers to achieve the desired nominal concentrations. The exposure duration is typically 24, 48, or 96 hours for acute tests.[9]

  • Observations: Observe the test organisms for mortality and any sublethal effects (e.g., behavioral changes, discoloration) at regular intervals (e.g., 24, 48, 72, and 96 hours).[2]

  • Water Quality: For aquatic tests, monitor and maintain water quality parameters (pH, temperature, dissolved oxygen) within acceptable limits for the test species.

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Experimental Parameters for this compound Determination

ParameterDescription
Test Organism Species, age/size, source
Test Substance Chemical name, purity, vehicle (if any)
Test Type Static, semi-static, or flow-through
Exposure Duration e.g., 96 hours
Test Concentrations Nominal concentrations used (e.g., mg/L)
Number of Replicates e.g., 3 per concentration
Number of Organisms e.g., 10 per replicate
Water Quality pH, temperature, dissolved oxygen ranges

Table 2: Example Mortality Data

Concentration (mg/L)Replicate 1 (Mortality)Replicate 2 (Mortality)Replicate 3 (Mortality)Total Mortality (%)
Control0/100/100/100
0.10/101/100/103.3
0.51/102/101/1013.3
1.03/102/104/1030.0
2.55/106/105/1053.3
5.08/109/108/1083.3

Data Analysis and Interpretation

The calculation of the this compound value is typically performed using statistical methods such as Probit or Logit analysis.[1] These methods model the relationship between the concentration of the toxicant and the mortality of the test organisms.

Statistical Analysis Steps:

  • Data Transformation: The concentrations are typically log-transformed, and the percentage mortality is converted to probits or logits.

  • Regression Analysis: A linear regression is performed between the transformed concentrations and the transformed mortality data.

  • This compound Calculation: The regression equation is then used to estimate the concentration that corresponds to a 10% mortality rate.

  • Confidence Intervals: It is crucial to calculate the 95% confidence intervals for the this compound to understand the precision of the estimate.[1]

Various statistical software packages are available to perform these calculations.

Relationship between Toxicity Endpoints:

The this compound is one of several endpoints used to characterize the toxicity of a substance. The following diagram illustrates the relationship between common toxicity metrics.

Toxicity_Endpoints A Increasing Concentration -> NOEC NOEC (No Observed Effect Concentration) LOEC LOEC (Lowest Observed Effect Concentration) NOEC->LOEC This compound This compound (Lethal Concentration 10%) LOEC->this compound LC50 LC50 (Lethal Concentration 50%) This compound->LC50

Caption: Relationship between common acute toxicity endpoints.

Application in Drug Development and Environmental Risk Assessment

The determination of the this compound is a critical component of the environmental risk assessment (ERA) for new pharmaceutical products.[6][10][11] Regulatory agencies in many regions require an ERA as part of the marketing authorization application.[6][10] The this compound value, along with other ecotoxicity data, is used to determine the Predicted No-Effect Concentration (PNEC), which is a key parameter in assessing the potential risk of a drug to the environment.[7] A substance with a low this compound value may be subject to more stringent regulatory scrutiny and may require the implementation of risk mitigation measures.

Conclusion

The experimental design and protocol outlined in these application notes provide a robust framework for the determination of the this compound. Accurate and reproducible this compound data are essential for the sound toxicological evaluation of chemicals and pharmaceuticals, contributing to the protection of human health and the environment. Adherence to standardized guidelines and appropriate statistical analysis are paramount for generating high-quality data for regulatory submissions and risk assessment.

References

Application Notes and Protocols for LC10 Testing Following OECD Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting acute toxicity studies to determine the LC10 (Lethal Concentration for 10% of the population) value, drawing upon the principles outlined in the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. While many OECD guidelines traditionally focus on the LC50, the determination of the this compound is crucial for a more sensitive assessment of chemical toxicity and for establishing no-observed-effect-concentrations (NOECs) in environmental risk assessment.

Introduction to this compound and its Importance

The this compound is a statistically derived concentration of a substance that is expected to cause mortality in 10% of a test population under specified conditions and a defined exposure period. In drug development and chemical safety assessment, the this compound value provides a critical measure of low-level toxicity. It is instrumental in:

  • Environmental Risk Assessment: Establishing predicted no-effect concentrations (PNECs) to protect ecosystems.

  • Regulatory Submissions: Providing data for hazard classification and labeling.[1]

  • Comparative Toxicology: Ranking substances based on their toxic potential at low concentrations.

  • Dose-Response Analysis: Characterizing the lower end of the dose-response curve, where subtle but significant effects may occur.

General Principles of OECD Acute Toxicity Testing

The OECD provides a set of internationally recognized test guidelines for assessing the safety of chemicals.[2][3] For ecotoxicity, guidelines such as the OECD Test Guideline 203 (Fish, Acute Toxicity Test) are foundational.[4][5][6] While these tests are often designed to determine the LC50, the data generated can be used to calculate the this compound, provided the study is designed appropriately.[7]

Key principles of these guidelines include:

  • Standardized Test Species: Using well-characterized organisms to ensure reproducibility.

  • Controlled Exposure Conditions: Maintaining consistent environmental parameters such as temperature, pH, and light.[7]

  • Geometric Concentration Series: Exposing test organisms to a range of concentrations to define the dose-response relationship.[5]

  • Detailed Observation: Recording mortality and other sublethal effects at specified intervals.[5][6][7]

  • Statistical Analysis: Employing robust statistical methods to analyze the concentration-mortality data.[1]

Experimental Protocol: Acute Toxicity Testing in Fish (Adapted from OECD TG 203 for this compound Determination)

This protocol is adapted from OECD TG 203 to enhance the accuracy of this compound determination.

3.1. Test Organism

  • Species: Zebrafish (Danio rerio) is a commonly used species.[8] Other recommended species can be found in the specific OECD guideline.

  • Source and Acclimation: Fish should be obtained from a reputable supplier and acclimated to the test conditions for at least 12 days.

3.2. Test Conditions

The following table summarizes the key experimental parameters.

ParameterRecommended Condition
Test Type Semi-static (renewal of test solutions every 24 hours)
Test Duration 96 hours[4][5][6][7]
Temperature 23 ± 1°C
pH 6.0 - 8.5
Dissolved Oxygen > 60% of air saturation value
Photoperiod 12-16 hours light, 8-12 hours dark[7]
Feeding Withheld during the 96-hour exposure period
Test Vessels Inert material (e.g., glass), sufficient volume for loading rate
Number of Animals At least 7 fish per concentration and control group.[5] For robust this compound estimation, consider increasing the number of replicates or animals per replicate.

3.3. Concentration Selection for this compound Determination

To accurately determine the this compound, it is crucial to have more data points at the lower end of the concentration-response curve.

  • Range-Finding Test: A preliminary test should be conducted to determine the approximate range of concentrations causing 0% to 100% mortality.[4]

  • Definitive Test Concentrations: Based on the range-finding test, select at least five test concentrations in a geometric series.[4][5] To improve the precision of the this compound estimate, the spacing between the lower concentrations should be reduced. The concentration series should be designed to bracket the expected this compound value. A factor not exceeding 2.2 between concentrations is recommended.[5]

3.4. Experimental Procedure

  • Preparation of Test Solutions: Prepare stock solutions of the test substance. The test concentrations are prepared by diluting the stock solution with dilution water.

  • Test Initiation: Randomly assign the acclimated fish to the test vessels.

  • Exposure: Administer the test solutions to the respective test groups. A control group (dilution water only) must be included.

  • Observations: Record the number of dead fish in each test vessel at 24, 48, 72, and 96 hours.[5][6][7] Sublethal effects should also be noted.

  • Water Quality Monitoring: Measure and record water quality parameters (pH, temperature, dissolved oxygen) at the start and end of each 24-hour renewal period.

  • Analytical Verification: The concentrations of the test substance in the test solutions should be analytically verified at the beginning and end of the test.[7]

3.5. Data Analysis and this compound Calculation

  • Statistical Method: The this compound value and its 95% confidence intervals should be calculated using a suitable statistical method. Probit analysis or logistic regression are commonly used methods for analyzing quantal (e.g., mortality) data.[1]

  • Software: Utilize statistical software capable of performing regression analysis on dose-response data.

  • Reporting: The final report should include the calculated this compound value with confidence limits, the slope of the concentration-response curve, and the statistical method used.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: Cumulative Mortality Data

Concentration (mg/L)Number of Fish24h Mortality48h Mortality72h Mortality96h Mortality
Control70000
1.070011
2.270122
4.871234
10.672456
23.375677

Table 2: Calculated LCx Values

EndpointValue (mg/L)95% Confidence Interval
This compound1.2(0.8 - 1.7)
LC506.5(5.1 - 8.3)

Visualizations

5.1. Conceptual Signaling Pathway for Chemical-Induced Toxicity

The following diagram illustrates a generalized signaling pathway that can lead to cellular damage and ultimately, organismal death upon exposure to a toxic chemical.

G cluster_exposure Exposure & Uptake cluster_cellular_interaction Cellular Interaction cluster_cellular_response Cellular Response cluster_organismal_effect Organismal Effect A Chemical in Environment B Uptake & Distribution A->B C Interaction with Molecular Target B->C D Oxidative Stress C->D E Mitochondrial Dysfunction C->E F DNA Damage C->F G Apoptosis / Necrosis D->G E->G F->G H Organ Dysfunction G->H I Mortality (this compound) H->I

A conceptual signaling pathway for chemical-induced toxicity.

5.2. Experimental Workflow for this compound Determination

This diagram outlines the key steps involved in the experimental workflow for determining the this compound value according to the adapted OECD protocol.

G A 1. Range-Finding Test (Determine approximate toxicity range) B 2. Definitive Test Design (Select at least 5 concentrations bracketing this compound) A->B C 3. Preparation of Test Solutions & Acclimation of Fish B->C D 4. 96-hour Exposure (Semi-static renewal) C->D E 5. Data Collection (Mortality & sublethal effects at 24, 48, 72, 96h) D->E F 6. Analytical Verification (Confirm exposure concentrations) D->F G 7. Statistical Analysis (Probit or Logistic Regression) E->G F->G H 8. This compound Determination (Report value with 95% confidence intervals) G->H

Experimental workflow for this compound determination.

Conclusion

The determination of the this compound value is a critical component of modern toxicological assessment, providing a more sensitive measure of a chemical's potential hazard than the traditional LC50. By adapting existing OECD guidelines, such as TG 203, researchers can design robust and reliable studies to generate high-quality this compound data. Careful consideration of the experimental design, particularly the selection of test concentrations, and the use of appropriate statistical methods are paramount to achieving accurate and reproducible results. These application notes provide a framework to guide scientists and drug development professionals in this important endeavor.

References

Application Notes and Protocols for Utilizing LC10 Values in Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LC10 in Environmental Risk Assessment

In the field of ecotoxicology, the Lethal Concentration 10 (this compound) is a critical metric used to assess the potential environmental risk of chemical substances. The this compound represents the concentration of a substance in an environmental medium (e.g., water or soil) that is lethal to 10% of a test population of organisms over a specified exposure duration.[1] Unlike the more commonly known LC50 (the concentration that kills 50% of the test population), the this compound provides insight into sublethal and low-level toxic effects, making it a more environmentally relevant endpoint for chronic risk assessment.[2]

Regulatory bodies are increasingly favoring the use of regression-based endpoints like the this compound over the No Observed Effect Concentration (NOEC), as the this compound is derived from the entire dose-response curve and is less dependent on the selection of test concentrations.[2][3] This document provides detailed application notes and protocols for the determination and application of this compound values in environmental risk assessment.

Data Presentation: Comparative Toxicity Endpoints

The following tables summarize quantitative toxicity data for common environmental contaminants, providing a basis for comparison between different substances and organisms.

Table 1: Aquatic Toxicity Data for Selected Pesticides in Fish (96-hour exposure)

PesticideFish SpeciesLC50 (mg/L)This compound (mg/L)Reference
EndosulfanClarias gariepinus0.004Not Reported[4]
DieldrinClarias gariepinus0.006Not Reported[4]
HeptachlorClarias gariepinus0.056Not Reported[4]
ChlorpyrifosParatya australiensis (shrimp)Not Reported0.004 (estimated 21-day)[5]
Alpha CypermethrinParatya australiensis (shrimp)Not Reported0.0058 (estimated 21-day)[5]

Table 2: Terrestrial Toxicity Data for Selected Heavy Metals in Soil Invertebrates

Heavy MetalSoil InvertebrateEndpointThis compound/EC10 (mg/kg soil)Reference
Cadmium (Cd)Leguminous CropsGrowthVariable by soil type[6]
Manganese (Mn)Leguminous CropsGrowthVariable by soil type[6]
Zinc (Zn)Leguminous CropsGrowthVariable by soil type[6]
Lead (Pb)Eudrilus eugeniaeBioaccumulationNot Reported[7]
Nickel (Ni)Pachybolus ligulatusBioaccumulationNot Reported[7]

Experimental Protocols

The determination of this compound values requires rigorous adherence to standardized experimental protocols. The following are generalized methodologies based on OECD guidelines for aquatic and terrestrial toxicity testing.

Protocol for Determining Aquatic this compound Values (Based on OECD Guideline 203: Fish, Acute Toxicity Test)

This protocol outlines the steps for conducting a fish acute toxicity test to determine the this compound.

1. Test Organism Selection:

  • Select a standard fish species such as Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), or Bluegill Sunfish (Lepomis macrochirus).[8]
  • Acclimate the fish to the test conditions (temperature, water quality) for at least 12 days.

2. Test Substance Preparation:

  • Prepare a stock solution of the test substance. For substances with low water solubility, a solvent or dispersant may be used, with appropriate controls.[9]
  • Prepare a geometric series of at least five test concentrations and a control group. The concentration range should bracket the expected this compound and LC50 values.

3. Experimental Procedure:

  • Randomly assign a minimum of 7 fish to each test chamber (for each concentration and control).
  • The test duration is 96 hours.
  • Maintain constant conditions of temperature, light (16h light: 8h dark cycle), and dissolved oxygen.
  • Observe the fish at 24, 48, 72, and 96 hours and record the number of mortalities and any sublethal effects (e.g., abnormal behavior, discoloration).

4. Data Analysis:

  • Use statistical methods such as probit analysis or logistic regression to model the concentration-response relationship.[10]
  • From the regression model, calculate the this compound value and its 95% confidence intervals.

Protocol for Determining Terrestrial this compound Values (Based on OECD Guideline 207: Earthworm, Acute Toxicity Test)

This protocol describes the determination of this compound for a chemical in soil using earthworms.

1. Test Organism Selection:

  • Use a standard earthworm species such as Eisenia fetida.
  • Acclimate the earthworms in the artificial soil for 24-48 hours prior to the test.

2. Test Substrate Preparation:

  • Prepare an artificial soil mixture as specified in the OECD guideline.
  • Apply the test substance to the soil. For solid substances, mix thoroughly with the dry soil. For liquids, spray onto the soil surface.
  • Prepare at least five test concentrations and a control.

3. Experimental Procedure:

  • Place 10 adult earthworms in each test container with the treated soil.
  • The test duration is 14 days.
  • Maintain constant temperature (20 ± 2 °C) and light conditions (continuous light or a defined light/dark cycle).
  • At the end of the test, count the number of surviving earthworms.

4. Data Analysis:

  • Model the concentration-response data using appropriate statistical methods (e.g., probit, logit).
  • Calculate the this compound value and its 95% confidence intervals from the model.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Determination

The following diagram illustrates the general workflow for determining an this compound value in an environmental risk assessment context.

LC10_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Application A Test Substance Selection C Dose Range-Finding Study (Optional) A->C B Test Organism Selection & Acclimation B->C D Definitive Toxicity Test (e.g., OECD 203 or 207) C->D E Data Collection (Mortality & Sublethal Effects) D->E F Statistical Modeling (Concentration-Response) E->F G This compound & Confidence Interval Calculation F->G H Environmental Risk Assessment G->H

Figure 1: Generalized workflow for this compound determination.
Logical Relationship in Environmental Risk Assessment

This diagram shows the logical flow from toxicity testing to environmental risk characterization.

ERA_Logic cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_risk Risk Characterization Toxicity_Testing Ecotoxicity Testing (e.g., determination of this compound) PNEC Predicted No-Effect Concentration (PNEC) (derived from this compound) Toxicity_Testing->PNEC Exposure_Modeling Environmental Fate & Transport Modeling PEC Predicted Environmental Concentration (PEC) Exposure_Modeling->PEC Risk_Quotient Risk Quotient (PEC/PNEC) PEC->Risk_Quotient PNEC->Risk_Quotient

Figure 2: Logical flow in environmental risk assessment.
Signaling Pathway Disruption by Endocrine Disruptors

Many environmental contaminants, particularly at low concentrations, can act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with hormone signaling pathways, leading to adverse effects. The diagram below illustrates a simplified model of how an EDC can disrupt estrogen receptor signaling.

EDC_Pathway cluster_cell Target Cell cluster_non_genomic Non-Genomic Pathway EDC Endocrine Disrupting Chemical (EDC) ER Estrogen Receptor (ER) EDC->ER Binds to mER Membrane ER EDC->mER ERE Estrogen Response Element (in DNA) ER->ERE Translocates to nucleus and binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Initiates Adverse_Effect Adverse Biological Effect (e.g., reproductive impairment) Gene_Transcription->Adverse_Effect Leads to Signal_Cascade Signal Transduction Cascade mER->Signal_Cascade Signal_Cascade->Adverse_Effect

Figure 3: Simplified signaling pathway for an endocrine disruptor.

This diagram illustrates two potential mechanisms of action for EDCs. In the genomic pathway, the EDC binds to the estrogen receptor, which then translocates to the nucleus and alters gene transcription.[10] In the non-genomic pathway, the EDC can bind to membrane-associated estrogen receptors, leading to rapid intracellular signaling cascades.[11][12]

Conclusion

The use of this compound values in environmental risk assessment provides a more sensitive and mechanistically informative approach compared to traditional endpoints like the NOEC. By employing standardized protocols and robust statistical analysis, researchers can generate reliable this compound data to better predict the potential risks of chemical substances to environmental and human health. The integration of this data with an understanding of the underlying molecular pathways of toxicity will further enhance the accuracy of environmental risk assessments.

References

Application Note: Immunoprecipitation of Dynein Light Chain 10 (LC10)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytoplasmic dynein is a large, multi-subunit protein complex that functions as a molecular motor.[1] It transports a wide variety of cellular cargo, such as organelles and vesicles, toward the minus-end of microtubules in a process known as retrograde transport.[1][2] The dynein holoenzyme is composed of two heavy chains (HC), which contain the ATPase motor domain, as well as intermediate chains (IC), light intermediate chains (LIC), and several light chains (LCs).[3][4] The light chains, including the LC8-type (DYNLL1/2) and TCTEX-type (DYNLT1/3), are crucial for the assembly and stability of the dynein complex and in mediating its interaction with cargo and regulatory proteins.[3]

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein or protein complex from a heterogeneous mixture using a target-specific antibody.[5] This application note provides a detailed protocol for the immunoprecipitation of dynein light chains, with a focus on preserving the integrity of the dynein complex to facilitate the study of its structure and protein-protein interactions.

Principle of the Method

The immunoprecipitation workflow begins with the gentle lysis of cells to release proteins while maintaining their native conformation and interactions. The resulting cell lysate is incubated with an antibody specific to the target protein (e.g., Dynein LC10). Protein A/G beads are then added to capture the antibody-antigen complex. Following a series of washes to remove non-specifically bound proteins, the target protein is eluted from the beads and can be analyzed by downstream applications such as Western blotting or mass spectrometry.

IP_Workflow cluster_prep Sample Preparation cluster_capture Immunocapture cluster_analysis Isolation & Analysis Lysate 1. Prepare Cell Lysate Preclear 2. Pre-clear Lysate (Optional) Lysate->Preclear Add_Ab 3. Add Primary Antibody Preclear->Add_Ab Add_Beads 4. Add Protein A/G Beads Add_Ab->Add_Beads Wash 5. Wash Bead Complex Add_Beads->Wash Elute 6. Elute Target Protein Wash->Elute Analyze 7. Downstream Analysis (WB, MS) Elute->Analyze

Fig 1. General workflow for immunoprecipitation.

Experimental Protocols

Materials and Reagents
ReagentPurposeRecommended Composition
Primary Antibody Target Dynein this compound or another complex subunitUse an antibody validated for IP. An anti-Dynein Intermediate Chain antibody can co-precipitate the entire complex.
Isotype Control IgG Negative control for non-specific bindingMatch the host species and isotype of the primary antibody.[6]
Protein A/G Beads Capture antibody-antigen complexesAgarose or magnetic beads.
NP-40 Lysis Buffer Mild lysis to preserve protein complexes50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40.[7][8]
RIPA Lysis Buffer More stringent lysis50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9][10]
Protease/Phosphatase Inhibitors Prevent protein degradationAdd fresh to lysis buffer before use.[9]
Wash Buffer Remove non-specific proteinsLysis buffer or PBS with 0.1% Tween-20.
Elution Buffer Release protein from beads1x SDS-PAGE Sample Buffer (denaturing) or 0.1 M Glycine-HCl, pH 2.5 (non-denaturing).[5]
Phosphate-Buffered Saline (PBS) Cell washing137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
Preparation of Cell Lysate

This protocol is optimized for a 100 mm dish of cultured mammalian cells.

  • Aspirate the culture medium and wash the cells twice with 5-10 mL of ice-cold PBS.[10]

  • Aspirate the final PBS wash completely. Add 0.5-1.0 mL of ice-cold lysis buffer (NP-40 buffer is recommended for co-IP) freshly supplemented with protease and phosphatase inhibitors.[6]

  • Using a cold cell scraper, scrape the cells from the plate and transfer the suspension to a pre-chilled microcentrifuge tube.[11]

  • Incubate the tube on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.[10][11]

  • (Optional) To reduce viscosity from DNA, sonicate the lysate on ice (e.g., three 5-second pulses).[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.

  • Determine the protein concentration of the lysate using a BCA assay. Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.

Immunoprecipitation Procedure
  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate. Incubate on a rotator for 30-60 minutes at 4°C. Pellet the beads by centrifugation (1,000 x g for 1 min) and transfer the supernatant (pre-cleared lysate) to a new tube.[12]

  • Immunocapture: Add the appropriate amount of primary antibody (typically 1-5 µg, but should be optimized) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.[6] Incubate on a rotator for 4 hours to overnight at 4°C.

  • Bead Capture: Add 30-50 µL of washed Protein A/G bead slurry to each sample. Incubate on a rotator for 1-3 hours at 4°C to capture the immunocomplexes.[12][13]

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or by using a magnetic rack.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 500 µL of ice-cold wash buffer (e.g., lysis buffer).

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.[13]

  • Elution:

    • Denaturing Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 30-50 µL of 1x SDS-PAGE sample buffer. Boil the sample at 95-100°C for 5-10 minutes to release the protein. Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.[6]

    • Non-denaturing Elution: For functional assays, resuspend the beads in 50 µL of 0.1 M glycine-HCl (pH 2.5). Incubate for 10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing 5 µL of 1 M Tris-HCl (pH 8.5) to neutralize the pH.[5]

Data Presentation

The following table provides general quantitative recommendations for starting an immunoprecipitation experiment. Optimization is critical for each specific antibody and cell type.

ParameterRecommended Starting AmountNotes
Starting Material 1-5 x 10⁷ cells or 1-2 mg tissueEnsure sufficient target protein expression.[12]
Lysis Buffer Volume 0.5 - 1.0 mL per 10⁷ cellsA higher protein concentration is often better.[12]
Total Protein 0.5 - 2.0 mg per IP reactionA starting concentration of 1 mg/mL is common.[6]
Primary Antibody 1 - 5 µgTitrate to find the optimal concentration.
Protein A/G Beads 20 - 50 µL of 50% slurryBead capacity can vary by manufacturer.
Elution Volume 30 - 50 µLConcentrate the final sample for easier detection.

Dynein Interaction Pathway

Cytoplasmic dynein-1 requires an essential cofactor, the dynactin (B1176013) complex, for most of its functions, including processive movement along microtubules.[1][14] The interaction is critical for linking dynein to its cargo. The p150Glued subunit of dynactin binds directly to the dynein intermediate chain (IC).[15] This interaction is often stabilized by cargo adapter proteins like Bicaudal-D2 (BICD2), which helps form a stable and active dynein-dynactin-cargo complex.[16][17]

Dynein_Pathway cluster_motor Dynein-Dynactin Motor Complex cluster_transport Retrograde Transport Dynein Dynein Complex IC Intermediate Chain (IC) Dynein->IC contains MT Microtubule (- end <--- + end) Dynein->MT moves along This compound Light Chain (this compound) IC->this compound binds p150 p150-Glued IC->p150 interacts with Dynactin Dynactin Complex Dynactin->p150 contains Cargo Cargo (Vesicle/Organelle) Dynactin->Cargo links to

Fig 2. Dynein-Dynactin interaction model.

References

Application Notes and Protocols for Dynein Light Chain LC8 Antibody in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the anti-Dynein Light Chain LC8 (DYNLL1) antibody in Western Blot analysis. Dynein Light Chain 8, also known as LC8 or DYNLL1, is a highly conserved 10 kDa protein that is a subunit of the dynein motor complex.[1] It plays a crucial role as a dimerization hub, essential in diverse protein networks, including intracellular trafficking, mitotic spindle assembly, and apoptosis.[1][2][3]

Antibody Specifications and Data

The following table summarizes the key characteristics and recommended starting dilutions for a typical anti-Dynein Light Chain LC8 antibody validated for Western Blotting. Note that optimal dilutions should be determined experimentally by the end-user.

ParameterDetails
Target Protein Dynein Light Chain LC8 (DYNLL1)
Host Species Rabbit
Clonality Polyclonal or Monoclonal
Isotype IgG
Predicted Molecular Weight 10 kDa
Positive Control Lysates HeLa, NIH/3T3, Human Brain, Mouse Brain, Rat Brain
Recommended Dilution (WB) 1:500 - 1:2000
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Dynein Light Chain Signaling Pathway

Dynein light chain LC8 (DYNLL1) is a component of the cytoplasmic dynein motor complex, which is responsible for the transport of various cellular cargoes along microtubules towards their minus-ends.[1][3] Beyond its role in the dynein complex, DYNLL1 interacts with a wide array of proteins that are not directly associated with microtubule-based transport, implicating it in numerous signaling pathways. These include apoptosis, through its interaction with the pro-apoptotic factor Bim, and cell signaling cascades involving neuronal nitric oxide synthase (nNOS).[1][2] Its function as a dimerization hub allows it to influence the activity and localization of its binding partners.

Dynein_LC8_Signaling_Pathway cluster_dynein Dynein Motor Complex cluster_signaling DYNLL1-Mediated Signaling Dynein_HC Dynein Heavy Chain Dynein_IC Intermediate Chain (IC) Dynein_HC->Dynein_IC binds Microtubule Microtubule Dynein_HC->Microtubule moves along DYNLL1 Dynein Light Chain 8 (DYNLL1/LC8) Dynein_IC->DYNLL1 binds Cargo Cellular Cargo (Vesicles, Organelles) Dynein_IC->Cargo links to DYNLL1_dimer DYNLL1 Dimer Bim Bim (Pro-apoptotic) Apoptosis Apoptosis Bim->Apoptosis nNOS nNOS (Nitric Oxide Synthesis) Signaling_Cascade Signaling Cascade nNOS->Signaling_Cascade DYNLL1_dimer->Bim sequesters DYNLL1_dimer->nNOS inhibits

Simplified diagram of Dynein LC8's role in the dynein complex and other signaling pathways.

Western Blot Experimental Workflow

The following diagram outlines the major steps for performing a Western Blot analysis using an anti-Dynein Light Chain LC8 antibody.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Protein Transfer (Gel to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Antibody Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Anti-Dynein LC8) blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 detection 9. Chemiluminescent Detection wash2->detection analysis 10. Data Analysis detection->analysis end End analysis->end

A generalized workflow for Western Blot analysis.

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for the detection of Dynein Light Chain LC8 using a chemiluminescence-based Western Blotting procedure.

Reagents and Buffers
  • RIPA Lysis Buffer: For total cell lysate preparation.

  • Protein Assay Reagent: (e.g., BCA or Bradford)

  • Laemmli Sample Buffer (2X or 4X)

  • SDS-PAGE Gels: (e.g., 15% or 4-20% gradient gels are suitable for a 10 kDa protein)

  • Running Buffer: (e.g., 1X Tris-Glycine-SDS)

  • Transfer Buffer: (e.g., 1X Tris-Glycine with 20% methanol)

  • Membranes: PVDF or Nitrocellulose

  • Blocking Buffer: 5% (w/v) non-fat dry milk or 3% BSA in TBST.

  • Primary Antibody: Anti-Dynein Light Chain LC8 antibody, diluted in blocking buffer.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG, diluted in blocking buffer.

  • Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.

  • Chemiluminescent Substrate: (e.g., ECL)

Procedure
  • Sample Preparation

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE

    • Load 20-30 µg of total protein per lane into the wells of the SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100-150V).[4]

  • Protein Transfer

    • Equilibrate the gel, membranes, and filter paper in transfer buffer.

    • Assemble the transfer stack and transfer the proteins to a PVDF or nitrocellulose membrane. Transfer conditions may vary, but overnight transfer at a constant current of 10 mA in a cold room is a reliable method.[4]

  • Blocking

    • After transfer, rinse the membrane with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

  • Antibody Incubation

    • Dilute the primary anti-Dynein Light Chain LC8 antibody in blocking buffer to the recommended concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using a CCD camera-based imager.

    • Analyze the band intensities. A band at approximately 10 kDa should be observed for Dynein Light Chain LC8.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a fresh aliquot of the antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient transferVerify transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or change blocking agent (e.g., from milk to BSA).
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityOptimize antibody dilution. Try a different blocking buffer.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

References

Application Notes and Protocols for Recombinant LC3B Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "LC10 protein" is not a standardized nomenclature in protein databases. However, it is plausible that this refers to Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a key protein in autophagy pathways, given its molecular weight and common use in research.[1][2] LC3B is widely used as a marker for autophagosomes.[1] This document provides detailed protocols for the expression and purification of recombinant human LC3B, which is often performed with an affinity tag (e.g., mCherry or a His-tag) to facilitate purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of tagged recombinant human LC3B from E. coli. The actual yields and purity can vary depending on the expression system, cell lysis efficiency, and the specific chromatography setup.

ParameterExpected ValueNotes
Expression Culture Volume 1 LiterYields are scalable.
Cell Pellet Wet Weight 5-10 gramsDependent on bacterial growth.
Protein Concentration (Crude Lysate) 10-20 mg/mLHighly variable.
Purity after Affinity Chromatography > 90%As estimated by SDS-PAGE.
Purity after Size Exclusion Chromatography > 98%As estimated by SDS-PAGE.
Final Yield of Purified Protein 5-15 mg/L of cultureHighly dependent on expression levels and purification efficiency.
Molecular Weight (mCherry-hLC3B) ~47.89 kDa[3]

Experimental Protocols

Recombinant Human LC3B Expression

This protocol describes the expression of N-terminally tagged human LC3B in an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the tagged human LC3B gene

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic for plasmid selection (e.g., Ampicillin or Kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transform the E. coli expression strain with the LC3B expression vector.

  • Inoculate a starter culture of 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed bacteria.

  • Incubate the starter culture overnight at 37°C with shaking.

  • The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a reduced temperature, for instance, 18°C, for 16 hours with shaking.[3]

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Recombinant Human LC3B Purification

This protocol outlines a two-step purification process involving affinity chromatography followed by size-exclusion chromatography for a His-tagged LC3B protein.

Buffers:

  • Lysis Buffer: 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol, 1mM Pefabloc, and protease inhibitors.[3]

  • Wash Buffer (Buffer A): 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol.

  • Elution Buffer (Buffer B): 50mM HEPES pH 7.5, 300mM NaCl, 300mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol.[3]

  • Size Exclusion Chromatography (SEC) Buffer: 25mM HEPES pH 7.5, 150mM NaCl, 1mM DTT.[3]

Procedure:

  • Cell Lysis:

    • Resuspend the frozen cell pellet in ice-cold Lysis Buffer (25 mL per liter of culture).[3]

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C to pellet cell debris.[3]

    • Collect the supernatant containing the soluble protein.

  • Affinity Chromatography (His-Trap):

    • Equilibrate a His-Trap affinity column with Buffer A.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove unbound proteins.

    • Elute the bound protein with Buffer B.[3]

    • Collect the elution fractions.

  • Size Exclusion Chromatography (SEC):

    • Concentrate the pooled elution fractions from the affinity step.

    • Equilibrate a size-exclusion chromatography column with SEC Buffer.

    • Load the concentrated protein sample onto the column.

    • Run the chromatography at a constant flow rate and collect fractions.

    • Monitor the protein elution by absorbance at 280 nm.

  • Analysis and Storage:

    • Analyze the purified fractions by SDS-PAGE to assess purity.

    • Pool the purest fractions.

    • Measure the protein concentration using a spectrophotometer at 280 nm.[3]

    • Aliquot the purified protein and store at -80°C.

Visualizations

LC3B_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture_Growth Culture Growth (37°C) Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Expression Protein Expression (18°C) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Cell_Lysis Cell Lysis Harvesting->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom SEC Size Exclusion Chromatography Affinity_Chrom->SEC Analysis Purity Analysis (SDS-PAGE) SEC->Analysis

Caption: Workflow for Recombinant LC3B Expression and Purification.

Signaling_Pathway Autophagy_Signal Autophagy Signal (e.g., Starvation) ULK1_Complex ULK1 Complex Activation Autophagy_Signal->ULK1_Complex PI3K_Complex PI3K Complex Activation ULK1_Complex->PI3K_Complex LC3_Processing LC3-I Processing PI3K_Complex->LC3_Processing PE_Conjugation LC3-II Conjugation to PE LC3_Processing->PE_Conjugation Autophagosome_Formation Autophagosome Formation PE_Conjugation->Autophagosome_Formation

Caption: Simplified LC3B Signaling Pathway in Autophagy.

References

Application Notes & Protocols: Yeast Two-Hybrid Screen for Dynein Light Chain Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "LC10" is not a standardized designation for a specific protein and can be ambiguous. It could potentially refer to a dynein light chain of approximately 10 kDa, a galectin-10, or other proteins. To provide a focused and practical guide, these application notes will center on a well-characterized dynein light chain, Dynein Light Chain 8 (LC8), also known as DYNLL1 . LC8 is a highly conserved, ubiquitously expressed protein that functions as a subunit of the dynein motor complex but also acts as a dimerization hub for a multitude of other proteins, implicating it in diverse cellular processes.[1][2][3]

The yeast two-hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions (PPIs) in vivo.[4][5] It relies on the reconstitution of a functional transcription factor by the interaction of two proteins fused to its DNA-binding domain (DBD) and activation domain (AD), respectively.[5] This document provides detailed protocols and application notes for performing a yeast two-hybrid screen using human DYNLL1 as the "bait" to identify interacting "prey" proteins from a cDNA library.

Experimental Workflow

The overall workflow for a yeast two-hybrid screen to identify DYNLL1 interacting proteins is depicted below. It involves the construction of a bait plasmid, transformation into yeast, screening of a prey library, and subsequent validation of positive interactions.

Y2H_Workflow cluster_prep Phase 1: Bait Preparation cluster_screen Phase 2: Library Screening cluster_validation Phase 3: Hit Validation Bait_Construction Construct Bait Plasmid (pGBKT7-DYNLL1) Bait_Transformation Transform Yeast Strain (e.g., AH109) with Bait Bait_Construction->Bait_Transformation Autoactivation_Test Test for Bait Auto-activation Bait_Transformation->Autoactivation_Test Library_Transformation Transform Bait-containing Yeast with Prey cDNA Library Autoactivation_Test->Library_Transformation Proceed if no auto-activation Selection Select for Diploids on Nutrient-Deficient Media (-Leu, -Trp, -His) Library_Transformation->Selection Reporter_Assay Perform Reporter Gene Assay (e.g., LacZ) Selection->Reporter_Assay Plasmid_Rescue Rescue Prey Plasmids from Positive Clones Reporter_Assay->Plasmid_Rescue Isolate positive hits Sequencing Sequence Prey Inserts to Identify Interacting Proteins Plasmid_Rescue->Sequencing Retransformation Co-transform Bait and Isolated Prey to Confirm Interaction Sequencing->Retransformation

Yeast Two-Hybrid Experimental Workflow

Quantitative Data Summary

A quantitative yeast two-hybrid assay, such as a β-galactosidase assay, can provide a measure of the interaction strength between the bait and prey proteins.[6][7][8] The table below presents example quantitative data for putative DYNLL1 interactors identified in a hypothetical screen. The values are illustrative and demonstrate how to present such data. A higher β-galactosidase activity generally indicates a stronger interaction.

Prey ProteinGene Symbolβ-Galactosidase Activity (Miller Units)Growth on -His/-Ade Medium
ATMINATMIN150.5 ± 12.3+++
53BP1TP53BP198.7 ± 8.9++
BimBCL2L11125.4 ± 10.1+++
nNOSNOS185.2 ± 7.5++
Negative Control (Empty Vector)-1.2 ± 0.3-
Positive Control (p53 + SV40-T)-250.0 ± 20.5+++

(Note: This table contains representative data for illustrative purposes.)

Detailed Experimental Protocols

Protocol 1: Bait Plasmid Construction and Characterization
  • Cloning of DYNLL1 into the Bait Vector:

    • The full-length coding sequence of human DYNLL1 is amplified by PCR using primers with appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the bait vector pGBKT7.

    • The PCR product is digested and ligated into the pGBKT7 vector, which contains the GAL4 DNA-binding domain (DBD).

    • The resulting pGBKT7-DYNLL1 construct is transformed into E. coli for plasmid amplification and purification.

    • The sequence of the insert is verified by Sanger sequencing.

  • Yeast Transformation and Bait Auto-activation Test:

    • The pGBKT7-DYNLL1 plasmid is transformed into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

    • Transformed yeast are plated on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for colonies containing the bait plasmid.

    • To test for auto-activation, colonies are patched onto SD medium lacking tryptophan and histidine (SD/-Trp/-His) and SD medium lacking tryptophan and adenine (B156593) (SD/-Trp/-Ade).

    • A β-galactosidase filter lift assay is also performed.

    • The DYNLL1 bait should not activate the reporter genes on its own. If it does, a different bait construct (e.g., a truncated version of DYNLL1) may be necessary.

Protocol 2: Yeast Two-Hybrid Library Screening
  • Library Transformation:

    • A high-quality pre-transformed human cDNA library in a prey vector (e.g., pGADT7, containing the GAL4 activation domain) is used.

    • The bait strain (AH109 containing pGBKT7-DYNLL1) is mated with the prey library strain.

    • Alternatively, the library DNA is transformed into the competent bait-containing yeast strain. The transformation efficiency should be high to ensure thorough screening of the library.

  • Selection of Positive Interactors:

    • The diploid yeast from the mating or transformation is plated on high-stringency selective medium: SD/-Ade/-His/-Leu/-Trp.

    • Plates are incubated at 30°C for 3-7 days until colonies appear. The absence of these four nutrients selects for yeast cells where a protein interaction has occurred, activating the HIS3 and ADE2 reporter genes.

  • Confirmation of Positive Clones (β-Galactosidase Assay):

    • Colonies that grow on the high-stringency medium are patched onto a master plate and then replica-plated onto a filter paper placed on an agar (B569324) plate.

    • The filter is subjected to freeze-thaw cycles to permeabilize the yeast cells.

    • The filter is then incubated in a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

    • The development of a blue color indicates β-galactosidase activity, confirming the protein-protein interaction.

Protocol 3: Identification and Validation of Interacting Proteins
  • Prey Plasmid Rescue and Sequencing:

    • Yeast colonies that are positive in the selection and reporter assays are grown in liquid culture.

    • Plasmids are isolated from the yeast cells.

    • The plasmid mixture is transformed into E. coli, and cells are plated on a medium that selects for the prey plasmid (e.g., LB with ampicillin).

    • Prey plasmids are purified from individual E. coli colonies, and the cDNA inserts are sequenced to identify the putative interacting proteins.

  • Confirmation of Specificity:

    • The identified prey plasmid is co-transformed with the original bait plasmid (pGBKT7-DYNLL1) into the yeast reporter strain, and the interaction is re-tested on selective media and with a β-galactosidase assay.

    • To rule out false positives, the prey plasmid is also co-transformed with a non-interacting control bait plasmid (e.g., pGBKT7-Lamin). The prey should not interact with the control bait.

Signaling Pathway Involving DYNLL1 (LC8)

DYNLL1 (LC8) is a multifaceted protein involved in various cellular pathways. One critical role is its involvement in the DNA Damage Response (DDR).[9][10][11] Upon DNA double-strand breaks (DSBs), DYNLL1 is recruited to the damage sites through its interaction with the tumor suppressor protein 53BP1. This interaction is part of a larger signaling cascade that promotes DNA repair and cell cycle checkpoint activation.

DDR_Pathway cluster_dna_damage DNA Double-Strand Break cluster_cascade Recruitment Cascade cluster_response Cellular Response DSB DSB ATM ATM Kinase DSB->ATM activates H2AX γH2AX ATM->H2AX phosphorylates MDC1 MDC1 H2AX->MDC1 recruits RNF8 RNF8 MDC1->RNF8 recruits RNF168 RNF168 RNF8->RNF168 recruits p53BP1 53BP1 RNF168->p53BP1 recruits DYNLL1 DYNLL1 (LC8) p53BP1->DYNLL1 recruits (Interaction) NHEJ Non-Homologous End Joining (NHEJ) p53BP1->NHEJ promotes Checkpoint Cell Cycle Checkpoint Activation DYNLL1->Checkpoint regulates

DYNLL1 in the DNA Damage Response Pathway

References

Application Notes and Protocols for LC10 Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for determining the LC10 (Lethal Concentration 10%) value of a test compound using in vitro cytotoxicity assays. The notes are intended for researchers, scientists, and drug development professionals involved in assessing the cytotoxic potential of chemical compounds. The protocols cover experimental procedures and data analysis using common laboratory software.

Introduction

Determining the cytotoxic potential of a compound is a critical step in drug discovery and toxicology studies. The this compound value, the concentration of a substance that is lethal to 10% of a test population, is a key metric for quantifying this potential. This document outlines the use of in vitro cytotoxicity assays to generate dose-response data and the subsequent analysis to calculate the this compound value. Two common colorimetric assays, the MTT and LDH assays, are described in detail. Data analysis is demonstrated using GraphPad Prism, a widely used software for statistical analysis and data visualization in the life sciences.

Data Presentation

The following tables summarize the typical quantitative data generated from cytotoxicity experiments and the subsequent analysis to determine the this compound value.

Table 1: Raw Absorbance Data from MTT Assay

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStd. Deviation
0 (Vehicle Control)1.2541.2871.2651.2690.017
0.11.2331.2511.2451.2430.009
11.1891.2011.1951.1950.006
100.9540.9680.9610.9610.007
500.6320.6450.6380.6380.007
1000.3120.3250.3180.3180.007
5000.1540.1620.1580.1580.004
10000.1020.1080.1050.1050.003

Table 2: Calculated Percent Viability and this compound Value

Concentration (µM)Mean AbsorbancePercent Viability (%)
0 (Vehicle Control)1.269100.00
0.11.24397.95
11.19594.17
100.96175.73
500.63850.28
1000.31825.06
5000.15812.45
10000.1058.27
Calculated this compound ~5.5 µM

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.[1]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[1]

Materials:

  • Test compound

  • Selected cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[1]

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test compound, e.g., DMSO) and a no-cell control (medium only).[1]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.[1]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.[1]

Materials:

  • Test compound

  • Selected cell line

  • Complete cell culture medium (phenol red-free medium is recommended)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.[1]

    • It is crucial to include the following controls: Untreated Control (for spontaneous LDH release), Maximum LDH Release Control (cells treated with a lysis solution provided in the kit), Vehicle Control, and Medium Background Control.[1]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (commonly 490 nm) using a microplate reader.

Data Analysis Protocol using GraphPad Prism

This protocol describes how to analyze the data from a cytotoxicity assay to determine the this compound value using GraphPad Prism.

  • Data Entry:

    • Open GraphPad Prism and select "XY" from the "New Table & Graph" section.

    • For the Y-axis, select "Enter replicate values, stacked into columns".

    • Enter the concentrations of your test compound in the X column.

    • Enter the corresponding absorbance values for each replicate in the Y columns.

  • Data Normalization:

    • Normalize the data to percent viability.

    • Go to "Analyze" -> "Transform" -> "Normalize".

    • Define 0% and 100% based on your controls (e.g., 100% for the vehicle control).

  • Nonlinear Regression:

    • From the normalized data table, go to "Analyze" -> "Nonlinear regression (curve fit)".

    • In the "Dose-Response - Inhibition" section, select "log(inhibitor) vs. response -- Variable slope (four parameters)".[3]

  • Interpolation of this compound:

    • In the "Analyze" dialog, under the "Interpolate" tab, check the box for "Interpolate X for Y values".

    • Enter "90" in the box to find the concentration that corresponds to 90% viability (which is equivalent to 10% lethality, or this compound).

    • The results table will show the calculated X value for the entered Y value, which is your this compound.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates the overall workflow from performing the in vitro cytotoxicity assay to calculating the this compound value.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Dose-Response) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_procedure Cytotoxicity Assay (MTT or LDH) incubation->assay_procedure data_acquisition Data Acquisition (Absorbance Reading) assay_procedure->data_acquisition data_entry Data Entry (GraphPad Prism) data_acquisition->data_entry normalization Data Normalization (% Viability) data_entry->normalization curve_fitting Nonlinear Regression (Dose-Response Curve) normalization->curve_fitting lc10_calc This compound Calculation (Interpolation) curve_fitting->lc10_calc results Results & Interpretation lc10_calc->results

Caption: Workflow for this compound determination.

Signaling Pathways in Cytotoxicity

Exposure to cytotoxic compounds can trigger various cellular stress response pathways, ultimately leading to cell death.[3] A key regulated cell death mechanism is apoptosis, which can be initiated through either the extrinsic or intrinsic pathway.

Extrinsic Apoptosis Pathway:

This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which activates initiator caspases (e.g., Caspase-8). Activated Caspase-8 then activates executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and apoptotic cell death.

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor Binding DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 aCasp8 Activated Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Extrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway:

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which cause the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator Caspase-9. Activated Caspase-9, in turn, activates executioner caspases like Caspase-3, culminating in apoptosis.

G Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Pro-Caspase-9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway.

References

Troubleshooting Immunoprecipitation of Dynein Light Chain 10 (LC10): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to troubleshooting the immunoprecipitation (IP) of Dynein Light Chain 10 (LC10). While "this compound" is not a standardized nomenclature, it is presumed to refer to a specific dynein light chain, a component of the dynein motor protein complex. The principles and protocols outlined here are broadly applicable to the immunoprecipitation of dynein light chains and can be adapted for your specific protein of interest.

Introduction

Dynein is a large multi-subunit motor protein complex responsible for various cellular functions, including intracellular transport and cell division. The dynein complex is composed of heavy chains, intermediate chains, light intermediate chains, and light chains. Immunoprecipitation of a specific dynein light chain, such as this compound, is a critical technique for studying its protein-protein interactions and its role in cellular signaling pathways. However, the inherent nature of large protein complexes can present challenges during immunoprecipitation, leading to issues such as low yield, high background, and inconsistent results.

These application notes provide detailed protocols and troubleshooting strategies to help researchers overcome common hurdles in this compound immunoprecipitation, ensuring reliable and reproducible data.

Key Experimental Considerations

Successful immunoprecipitation of dynein light chains hinges on several critical factors, from sample preparation to the final elution and analysis. The following sections detail these considerations and provide optimized protocols.

Antibody Selection

The choice of antibody is paramount for a successful IP experiment.[1][2][3]

  • Specificity and Affinity: Use a high-quality antibody that has been validated for immunoprecipitation and exhibits high specificity and affinity for this compound.[1][2] Polyclonal antibodies may be more effective in capturing the native protein within a complex compared to monoclonal antibodies.[4][5][6]

  • Epitope Accessibility: The epitope recognized by the antibody should be accessible in the native conformation of the this compound protein within the dynein complex. If epitope masking is suspected, consider using an antibody that targets a different region of the protein.[7]

Lysis Buffer Optimization

The composition of the lysis buffer is critical for efficiently extracting the dynein complex while preserving its integrity.[1][2][7]

  • Detergent Choice: Non-ionic detergents like NP-40 or Triton X-100 are generally preferred for co-immunoprecipitation as they are less likely to disrupt protein-protein interactions compared to harsher ionic detergents like SDS.[8][9][10] The optimal detergent concentration should be determined empirically, as high concentrations can be detrimental.[11]

  • Salt Concentration: The salt concentration (e.g., NaCl) in the lysis buffer should be optimized to minimize non-specific binding without disrupting the interaction between this compound and its binding partners. A typical starting point is 150 mM NaCl.

  • Protease and Phosphatase Inhibitors: Always supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors immediately before use to prevent protein degradation and preserve post-translational modifications.[4][5][12]

Pre-clearing the Lysate

Pre-clearing the cell lysate is a crucial step to reduce non-specific binding of proteins to the IP antibody or the beads.[3][4]

  • Incubate the lysate with beads (e.g., Protein A/G agarose (B213101) or magnetic beads) alone before adding the primary antibody. This will capture proteins that non-specifically adhere to the beads.

Standard Immunoprecipitation Protocol for this compound

This protocol provides a general framework for the immunoprecipitation of this compound. Optimization of specific steps may be required for your particular experimental system.

Materials
  • Cells or tissue expressing this compound

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Protease and Phosphatase Inhibitor Cocktails

  • Anti-LC10 Antibody (IP-grade)

  • Isotype Control IgG

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Procedure
  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in freshly prepared, ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing:

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-LC10 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.[4][5][6] As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Immune Complex Capture:

    • Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, gently resuspend the beads and then pellet them.

  • Elution:

    • For Western Blot Analysis: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

    • For Functional Assays or Mass Spectrometry: Elute with a non-denaturing elution buffer, such as 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.

Troubleshooting Guide

The following table summarizes common problems encountered during this compound immunoprecipitation and provides potential solutions.

Problem Possible Cause Recommended Solution
Low or No Signal Inefficient cell lysisOptimize lysis buffer composition; ensure complete cell disruption.
Low expression of this compoundIncrease the amount of starting material (cell lysate).[4][8]
Poor antibody affinity or concentrationUse a different, IP-validated antibody; perform antibody titration to find the optimal concentration.[4][5][6]
Disruption of protein-protein interactionsUse a milder lysis buffer with a lower concentration of non-ionic detergent.[7]
Inefficient antibody-bead bindingEnsure the bead type (Protein A or G) is compatible with the antibody isotype.[5][12]
Harsh washing conditionsReduce the number of washes or the stringency of the wash buffer (e.g., lower salt or detergent concentration).[4][5]
High Background Non-specific binding to beadsPerform a pre-clearing step with beads alone before adding the primary antibody.[3][4][7]
Insufficient washingIncrease the number of washes or the stringency of the wash buffer.[4]
Antibody concentration is too highTitrate the antibody to determine the lowest effective concentration.[5]
Cross-reactivity of the antibodyUse a more specific antibody; include an isotype control to assess non-specific binding.[3]
Co-elution of Heavy and Light Chains Elution with SDS-PAGE bufferUse a gentle elution buffer (e.g., glycine-HCl) and neutralize the eluate.
Covalently crosslink the antibody to the beads before incubation with the lysate.
Use light-chain specific secondary antibodies for Western blotting.[7][11]

Visualizing Experimental Workflows

Immunoprecipitation Workflow Diagram

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellLysis Cell Lysis Centrifugation Centrifugation CellLysis->Centrifugation PreClearing Pre-Clearing Centrifugation->PreClearing AntibodyIncubation Antibody Incubation PreClearing->AntibodyIncubation BeadIncubation Bead Incubation AntibodyIncubation->BeadIncubation Washing Washing BeadIncubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MassSpec Mass Spectrometry Elution->MassSpec WesternBlot Western Blot SDS_PAGE->WesternBlot Troubleshooting_Logic cluster_low_signal Low/No Signal cluster_high_bg High Background Start IP Result Unsatisfactory Start->LowSignal Low/No Signal Start->HighBg High Background CheckLysis Optimize Lysis Buffer CheckAntibody Validate/Titrate Antibody CheckWashes Reduce Wash Stringency CheckExpression Confirm Protein Expression Preclear Implement Pre-clearing IncreaseWashes Increase Wash Stringency TitrateAbDown Titrate Antibody Down IsotypeControl Run Isotype Control LowSignal->CheckLysis LowSignal->CheckAntibody LowSignal->CheckWashes LowSignal->CheckExpression HighBg->Preclear HighBg->IncreaseWashes HighBg->TitrateAbDown HighBg->IsotypeControl Dynein_Pathway cluster_cargo Cargo Transport cluster_function Cellular Functions Dynein Dynein Motor Complex Organelles Organelles (e.g., Mitochondria, Lysosomes) Dynein->Organelles Transports Vesicles Vesicles Dynein->Vesicles Transports Proteins Protein Complexes Dynein->Proteins Transports Mitosis Mitosis/ Spindle Formation Dynein->Mitosis CellMigration Cell Migration Dynein->CellMigration AxonalTransport Retrograde Axonal Transport Dynein->AxonalTransport This compound This compound (Dynein Light Chain) This compound->Dynein Component of Dynactin Dynactin Complex Dynactin->Dynein Interacts with

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Variability in LC10 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in LC10 (Lethal Concentration 10%) results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high variability in this compound results?

High variability in this compound results can stem from several factors throughout the experimental workflow. These can be broadly categorized into biological, experimental, and data analysis-related issues. Key contributors include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic changes.[1] Mycoplasma contamination is another significant factor, as it can dramatically alter cellular metabolism and response to cytotoxic agents.[2][3][4][5] Operator-dependent variations in procedures like cell seeding, pipetting, and reagent preparation also introduce significant variability.[6] Finally, environmental conditions and the specific cytotoxicity assay chosen can impact the consistency of results.

Q2: How does cell passage number affect this compound values?
Q3: My replicate wells show a high coefficient of variation (CV > 20%). What should I investigate?

A high coefficient of variation (CV) among replicate wells is a common indicator of technical variability in the assay. A CV of less than 20% is generally considered acceptable for replicate sets in cell-based assays.[9][10] If you are observing higher variability, consider the following:

  • Pipetting Technique: Inconsistent pipetting is a primary source of intra-assay variability. Ensure proper calibration of pipettes and use consistent technique.

  • Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure the cell suspension is homogenous by gentle mixing before and during plating.

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS to create a humidity barrier.

Q4: Could mycoplasma contamination be the reason for my inconsistent this compound results?

Yes, mycoplasma contamination is a notorious cause of variability and artifactual results in cell-based assays.[2][3][4] These small bacteria can go undetected as they do not typically cause visible turbidity in the culture medium.[4] However, their presence can significantly alter host cell metabolism, proliferation, and sensitivity to apoptotic stimuli.[3][4][5] In the context of cytotoxicity assays like the MTT assay, mycoplasma can metabolize the tetrazolium salt, leading to a false reading of higher cell viability and an apparent increase in resistance to the test compound.[2][5] Therefore, routine testing for mycoplasma is essential for maintaining the integrity of your experimental results.

Troubleshooting Guides

Troubleshooting Workflow for High this compound Variability

If you are experiencing high variability in your this compound results, follow this logical troubleshooting workflow to identify and address the potential cause.

G cluster_0 Biological Factors cluster_1 Experimental Technique A High Variability in this compound Results B Review Cell Culture Practices A->B C Check for Mycoplasma Contamination B->C No obvious issues E Standardize Experimental Protocol B->E Contamination or passage issues identified D Evaluate Cell Passage Number C->D Negative D->E Low & consistent passage F Refine Pipetting Technique E->F G Optimize Cell Seeding F->G Consistent H Mitigate Edge Effects G->H Homogenous I Review Data Analysis H->I Addressed J Confirm Curve Fit and Outliers I->J K Consistent this compound Results J->K Optimized

Caption: A troubleshooting workflow for identifying sources of high this compound variability.

Data Presentation

The following tables summarize quantitative data related to common sources of variability in cytotoxicity assays.

Table 1: Impact of Mycoplasma Contamination on IC50 Values

This table illustrates how mycoplasma infection can alter the sensitivity of a multidrug-resistant cell line (KB-V1) to the drug tiopronin, as indicated by changes in the IC50 value.

Cell LineMycoplasma StatusTiopronin IC50 (µM)
KB-V1Uninfected (-)> 200
KB-V1Infected (+)50 ± 14
KB-V1 (cured)(+) C/MRA> 200

Data adapted from a study on the effects of Mycoplasma fermentans on drug sensitivity.[2]

Table 2: Cytotoxicity of Mycoplasma mycoides on Bovine Epithelial Cells

This table shows the direct cytotoxic effect of Mycoplasma mycoides on bovine epithelial cells at different multiplicities of infection (MOI).

Multiplicity of Infection (MOI)Cytotoxicity (%)
50013
100067
200093

Data from a study on the direct cytotoxic effects of Mycoplasma mycoides.[11]

Table 3: Acceptable Coefficient of Variation (CV%) in Replicates

This table provides general guidelines for acceptable levels of variability in replicate measurements in cell-based assays.

Quality of AssayTypical CV%Implication
Good< 15%Indicates high precision and reproducibility.
Acceptable15-20%Generally acceptable, but may warrant investigation if consistently at the higher end.
High Variability> 20%Suggests significant technical issues that need to be addressed to ensure data reliability.[9][10]

Experimental Protocols

MTT Assay Protocol for Determining this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of any solvent (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%. Include vehicle controls (medium with solvent) and no-cell controls (medium only).

  • Incubation: Remove the old medium and add the compound dilutions to the cells. Incubate for a period relevant to the compound's mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8][12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • This compound Calculation: Convert absorbance values to percentage of viable cells relative to the vehicle control. Use a suitable statistical software to perform a dose-response curve fit and calculate the this compound value.

LDH Assay Protocol for Determining this compound

The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls on each plate:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Treat cells with a lysis buffer to induce 100% cell death.

    • No-Cell Control: Culture medium alone for background absorbance.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH assay reaction mixture to each well.[11][13]

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11][13]

  • This compound Calculation: Calculate the percentage of cytotoxicity for each compound concentration, corrected for background and relative to the maximum LDH release control. Use this data to generate a dose-response curve and determine the this compound value.

Signaling Pathways in Cellular Stress and Toxicity

Understanding the signaling pathways involved in cellular stress and toxicity can provide insights into the mechanisms of action of test compounds and potential sources of biological variability.

Key Stress Response Signaling Pathways

G cluster_0 Unfolded Protein Response (UPR) cluster_1 MAPK Pathways cluster_2 p53 Pathway cluster_3 Nrf2 Pathway A Cellular Stress (e.g., Toxin Exposure) B ER Stress A->B E JNK, p38 A->E G DNA Damage A->G J Oxidative Stress A->J C IRE1, PERK, ATF6 B->C D Adaptation / Apoptosis C->D F Inflammation, Apoptosis E->F H p53 Activation G->H I Cell Cycle Arrest, Apoptosis H->I K Nrf2 Activation J->K L Antioxidant Response K->L

Caption: Key signaling pathways activated in response to cellular stress and toxicity.

These pathways, including the Unfolded Protein Response (UPR), Mitogen-Activated Protein Kinase (MAPK) pathways, the p53 pathway, and the Nrf2 antioxidant response pathway, are critical in determining a cell's fate upon exposure to a toxic substance. Dysregulation of these pathways due to factors like high cell passage number or mycoplasma infection can contribute to the variability in this compound results.

References

Technical Support Center: Troubleshooting LC10 Bioassay Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for contamination issues encountered during LC10 bioassays. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is an this compound bioassay and why is it sensitive to contamination?

An this compound (Lethal Concentration 10) bioassay is a toxicological test used to determine the concentration of a substance that is lethal to 10% of a test population.[1][2] These assays are highly sensitive to contamination because the presence of microorganisms or other unintended agents can interfere with the health and viability of the cultured cells, leading to inaccurate measurements of cytotoxicity.[3] Contaminants can cause cell death, alter metabolic activity, or affect the dose-response relationship of the tested compound, ultimately compromising the validity of the this compound value.[4][5]

Q2: What are the common types of contamination in cell culture-based bioassays?

The most common types of biological contamination in cell cultures are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[6][7][8] Cross-contamination with other cell lines is also a significant issue.[6] Chemical contamination from impurities in media, sera, or reagents can also occur.[7]

Q3: How can I visually identify contamination in my this compound bioassay plates?

Visual identification is the first line of defense against contamination. Key indicators to look for include:

  • Turbidity or cloudiness in the culture medium, often a sign of bacterial or yeast contamination.[6]

  • Sudden changes in the medium's color , such as turning yellow (acidic) for bacterial contamination or pink/purple (alkaline) for fungal contamination.[4][9]

  • Filamentous structures (hyphae) or fuzzy growths on the surface of the culture, indicating mold contamination.[6]

  • Small, dark, motile particles between cells when viewed under a microscope, which are characteristic of bacteria.[4]

  • Budding, spherical, or oval particles , which are indicative of yeast.[2]

Q4: My cells are growing slowly and look unhealthy, but the media is not cloudy. What could be the cause?

This is a classic symptom of Mycoplasma contamination.[4] Mycoplasmas are very small bacteria that lack a cell wall, making them invisible to the naked eye and often undetectable by standard light microscopy.[4] They typically do not cause the media to become turbid but can significantly impact cell health, metabolism, and proliferation, thereby affecting the results of your this compound bioassay.[4][7] Viral contamination can also cause these effects without visible signs.[4]

Q5: How does contamination affect the dose-response curve in an this compound bioassay?

Contamination can significantly skew the dose-response curve in several ways:

  • Increased baseline cell death: Contaminants can be toxic to the cells, leading to higher levels of cell death even in the negative control and low-dose wells. This can flatten the dose-response curve and lead to an inaccurate, often lower, this compound value.

  • Metabolic interference: Some contaminants can metabolize the reagents used in viability assays (e.g., MTT, resazurin), leading to a false signal.[4] This can artificially inflate or decrease the apparent cell viability, shifting the dose-response curve.

  • Altered cellular response to the test compound: Contaminants can stress the cells, making them more or less sensitive to the test compound. This can alter the shape and slope of the dose-response curve, leading to an unreliable this compound value.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving contamination issues in your this compound bioassay.

Step 1: Initial Observation and Isolation

Problem: You observe unexpected results in your this compound bioassay, such as inconsistent data, high variability between replicates, or significant cell death in control wells.

Action:

  • Microscopic Examination: Immediately examine the culture plates under a light microscope at both low and high magnification. Look for any visual signs of contamination as described in the FAQs.[4]

  • Isolate: If contamination is suspected, immediately isolate all contaminated cultures, plates, and corresponding reagents (media, serum, etc.) to prevent further spread.[4]

Step 2: Identification of the Contaminant

Problem: You need to identify the type of contaminant to determine the appropriate response.

Action: Refer to the following table to identify the contaminant based on its characteristics and the appropriate detection methods.

ContaminantVisual/Microscopic CharacteristicsRecommended Detection Methods
Bacteria Turbid media, yellow media (acidic pH), small motile rods or cocci between cells.[6]Light microscopy, Gram staining, Microbial culture, PCR-based tests.[6]
Fungi (Yeast) Slightly turbid media, pink/purple media (alkaline pH), budding oval or spherical particles.[2][7]Light microscopy, Microbial culture on fungal-specific media, PCR.[6]
Fungi (Mold) Filamentous hyphae, fuzzy colonies on the surface, may not initially change media pH.[6]Light microscopy, Microbial culture on fungal-specific media, PCR.[6]
Mycoplasma Often no visible signs in media. Cells may appear unhealthy, with reduced growth rate.[4][7]PCR-based assay (most sensitive and rapid) , DNA staining (e.g., DAPI or Hoechst), ELISA.[4][6]
Viruses No visible signs under a light microscope. May cause cell detachment, lysis, or other cytopathic effects.[4]Electron microscopy, ELISA, PCR-based assays.[4]
Cross-Contamination Altered cell morphology compared to the reference cell line.Short Tandem Repeat (STR) profiling, isoenzyme analysis.
Step 3: Decontamination and Remediation

Problem: You have confirmed contamination and need to clean your laboratory and equipment to prevent recurrence.

Action:

  • Discard Contaminated Materials: Autoclave and discard all contaminated cultures, media, and disposable labware.[10]

  • Decontaminate Equipment: Thoroughly clean and decontaminate all affected equipment, including incubators, biosafety cabinets, water baths, and pipettors, using an appropriate disinfectant.[4][10] For incubators, remove all racks and shelves and sterilize them.

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel to identify and correct any potential breaches in protocol.[7]

  • Quarantine New Materials: Quarantine and test all new cell lines and reagents before introducing them into the main cell culture facility.[7]

Experimental Protocols

Protocol 1: Basic Aseptic Technique for this compound Bioassays
  • Preparation: Before starting work, ensure the biosafety cabinet is running for at least 15 minutes. Decontaminate the work surface with 70% ethanol.[11]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and sterile gloves.

  • Sterile Reagents and Media: Use only sterile media, sera, and other reagents from reputable suppliers.[6]

  • Handling Reagents: When not in use, keep all bottles, flasks, and plates covered. Do not leave them open on the bench. Flame the necks of glass bottles before and after use.[12]

  • Pipetting: Use sterile, disposable pipettes for all liquid handling. Use a fresh pipette for each different reagent or cell line.[11]

  • Workflow: Work with only one cell line at a time to prevent cross-contamination.

  • Incubation: After completing the assay setup, return the plates to a clean, dedicated incubator.

  • Clean-up: After work is complete, decontaminate the work surface again with 70% ethanol. Dispose of all waste in appropriate biohazard containers.

Protocol 2: Mycoplasma Detection by PCR

This protocol provides a general overview. Always follow the specific instructions of your chosen PCR detection kit.

  • Sample Collection: Collect 1 mL of the culture supernatant from a confluent or semi-confluent flask of cells.

  • DNA Extraction: Extract the DNA from the supernatant. Many commercial kits are available for this purpose.

  • PCR Amplification: Prepare the PCR reaction mix according to the kit's instructions. This will typically include a PCR master mix, primers specific for mycoplasma DNA, and your extracted DNA sample. Include positive and negative controls.

  • Thermocycling: Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's protocol.

  • Gel Electrophoresis: Analyze the PCR products by running them on an agarose (B213101) gel.

  • Interpretation: A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Phase 1: Observation cluster_1 Phase 2: Identification cluster_2 Phase 3: Action Start Unexpected this compound Bioassay Results (High variability, control cell death) Observe Visual & Microscopic Inspection of Culture Plates Start->Observe Identify Identify Potential Contaminant Type (Bacteria, Fungi, Mycoplasma, etc.) Observe->Identify Uncertainty about contaminant type Isolate Isolate Contaminated Cultures & Reagents Observe->Isolate Contamination Suspected Test Perform Specific Confirmatory Test (PCR, Staining, Culture) Identify->Test Decontaminate Discard Contaminated Materials & Thoroughly Decontaminate Lab/Equipment Test->Decontaminate Contamination Confirmed Isolate->Decontaminate Review Review Aseptic Techniques & Lab Protocols Decontaminate->Review Restart Restart Experiment with Quarantined, Clean Cells & Reagents Review->Restart

Caption: A workflow diagram for troubleshooting contamination in this compound bioassays.

Contamination_Impact_Pathway cluster_source Sources of Contamination cluster_bioassay This compound Bioassay cluster_impact Impact on Results Environment Lab Environment (Air, Surfaces) CellCulture Cell Culture Environment->CellCulture Reagents Reagents & Media Reagents->CellCulture Technique Improper Aseptic Technique Technique->CellCulture Cells Incoming Cell Lines Cells->CellCulture AlteredViability Altered Cell Viability & Metabolism CellCulture->AlteredViability direct effect FalseSignal False Signal in Viability Assay CellCulture->FalseSignal interference SkewedCurve Skewed Dose-Response Curve AlteredViability->SkewedCurve FalseSignal->SkewedCurve Invalidthis compound Invalid this compound Value SkewedCurve->Invalidthis compound

Caption: The impact of contamination sources on this compound bioassay results.

References

Technical Support Center: Optimizing Exposure Concentrations for LC10 Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing exposure concentrations for Lethal Concentration 10 (LC10) testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and why is it an important metric in toxicology?

The this compound is the statistically estimated concentration of a substance that is expected to cause mortality in 10% of a test population over a specified duration. It is a critical sublethal endpoint used to assess the potential risk of a chemical at low, environmentally relevant concentrations. Unlike the LC50, which identifies the concentration causing 50% mortality, the this compound provides insight into the threshold for adverse effects and is often used in ecological risk assessment to establish no-observed-effect concentrations (NOECs) and lowest-observed-effect concentrations (LOECs).[1][2]

Q2: How do I select an appropriate concentration range for an this compound study?

Selecting the right concentration range is crucial for accurately determining the this compound. A preliminary range-finding test is highly recommended.[3]

  • Initial Range-Finding: Expose a small number of organisms to a wide range of concentrations (e.g., spaced by a factor of 10) to identify the approximate range of toxicity.

  • Definitive Test Concentrations: Based on the range-finding results, select a series of at least five definitive test concentrations. These should be more closely spaced (e.g., using a geometric series with a factor of 1.5 to 2.0) and bracket the expected this compound.[4] The lowest concentration should ideally produce no observable effect, while the highest should cause a measurable but low level of mortality (e.g., 20-30%).

Q3: How many replicates should I use for each concentration?

The number of replicates depends on the variability of the biological system and the desired statistical power. A minimum of three to four replicates per concentration is generally recommended to ensure the statistical validity of the results and to minimize the impact of anomalous data from a single replicate.

Q4: What are the key differences between Probit, Logit, and Weibull models for this compound calculation?

Probit, Logit, and Weibull are all statistical models used to analyze dose-response data. While they often produce similar results, they are based on different underlying distributions.[5][6][7][8][9]

  • Probit Analysis: Assumes that the tolerance of the test population to the toxicant follows a normal distribution.

  • Logit Analysis: Assumes a logistic distribution of tolerances. It is often very similar to the probit model but can be computationally simpler.

  • Weibull Model: A more flexible model that can accommodate a wider range of dose-response shapes.

The choice of model can influence the estimated this compound value, particularly at the tails of the distribution. It is advisable to assess the goodness-of-fit for different models to your data.[10]

Q5: How do I interpret the 95% confidence interval for an this compound value?

The 95% confidence interval (CI) provides a range of values within which the true this compound is likely to fall.[11][12][13][14][15] A narrower confidence interval indicates a more precise estimate of the this compound.[12] If the 95% CI is very wide, it suggests a high degree of uncertainty in the this compound value, which could be due to high variability in the data or an inadequate experimental design.

Troubleshooting Guides

This section addresses common issues encountered during this compound testing.

Problem Potential Causes Troubleshooting Steps
High Control Mortality (>10%) 1. Unhealthy or stressed test organisms.[16][17] 2. Contaminated dilution water. 3. Improper handling or acclimation of organisms.[3] 4. Suboptimal test conditions (e.g., temperature, pH, dissolved oxygen).[2][18]1. Source organisms from a reputable supplier and ensure they are healthy before starting the test. 2. Use high-purity water and ensure all glassware is thoroughly cleaned.[19] 3. Acclimate organisms to the test conditions for at least 24-48 hours. 4. Monitor and maintain water quality parameters within the recommended range for the test species.
High Variability in Response at Low Concentrations 1. Insufficient number of replicates. 2. Heterogeneous test population (e.g., mixed ages, sizes). 3. Inaccurate preparation of low concentration solutions. 4. Non-monotonic dose-response (hormesis).1. Increase the number of replicates to improve statistical power. 2. Use a synchronized cohort of test organisms of the same age and size. 3. Prepare a stock solution and perform serial dilutions carefully. Verify concentrations with analytical methods if possible. 4. If hormesis is suspected, consider using a non-linear regression model that can account for this effect.
Poor Fit of Dose-Response Model 1. Inappropriate statistical model selected.[10] 2. Insufficient number of test concentrations or improper spacing. 3. Outliers in the data.1. Try fitting different dose-response models (e.g., Probit, Logit, Weibull) and assess the goodness-of-fit for each.[4] 2. Ensure at least five concentrations are used, with several bracketing the expected this compound. 3. Examine the data for outliers and investigate the cause. Consider excluding outliers if justified, and document the rationale.
No Clear Dose-Response Relationship 1. The tested concentrations are too low to elicit a response. 2. The substance is not toxic to the test organism at the concentrations tested. 3. The test duration is too short to observe effects.1. Conduct a wider range-finding test to identify a more appropriate concentration range. 2. Report the this compound as greater than the highest concentration tested.[20] 3. Consider a longer exposure duration if sublethal effects are expected to be delayed.

Experimental Protocols

Detailed Methodology for a Standard Aquatic this compound Test (e.g., with Daphnia magna)

This protocol is a generalized guideline and should be adapted based on the specific test organism and substance.

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test substance in a suitable solvent or directly in the dilution water.

  • Create a series of at least five test concentrations and a control (dilution water only) by serial dilution. A geometric dilution series with a factor between 1.5 and 2.2 is recommended.

  • Prepare sufficient volume of each concentration for all replicates and for water quality analysis.

2. Test Organism Acclimation:

  • Obtain healthy, juvenile Daphnia magna (<24 hours old) from a reliable culture.

  • Acclimate the organisms to the dilution water and test temperature (e.g., 20 ± 2°C) for at least 24 hours.

3. Test Procedure:

  • Randomly allocate test chambers for each concentration and replicate (e.g., 3-4 replicates).

  • Add an equal volume of the appropriate test solution to each chamber.

  • Randomly introduce an equal number of daphnids (e.g., 10) to each test chamber.

  • Incubate the test chambers under controlled conditions (e.g., 16:8 hour light:dark cycle, 20 ± 2°C) for the specified duration (e.g., 48 or 96 hours).

  • Do not feed the organisms during the test.[2]

4. Observations and Data Collection:

  • At 24 and 48 (or 96) hours, record the number of motile and immobile/dead daphnids in each replicate.

  • Monitor and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

5. Data Analysis:

  • Calculate the percentage mortality for each replicate at each concentration.

  • Use a statistical software package to fit a dose-response model (e.g., Probit, Logit, or Weibull) to the mortality data.

  • From the fitted model, determine the this compound value and its 95% confidence interval.

Data Presentation

Table 1: Example of Raw Data from a 48-hour Daphnia magna this compound Test

Concentration (µg/L)ReplicateNumber of DaphnidsNumber of MortalitiesPercent Mortality
Control11000
210110
31000
1011000
210110
310110
20110110
210220
310110
40110330
210220
310440
80110550
210660
310550
160110880
210990
310880

Table 2: Summary of Calculated this compound Values from Different Statistical Models

Statistical ModelThis compound (µg/L)95% Confidence Interval (µg/L)Goodness-of-Fit (p-value)
Probit15.211.8 - 18.10.85
Logit14.911.5 - 17.80.88
Weibull15.512.1 - 18.50.91

Visualizations

LC10_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting A Range-Finding Test B Select Definitive Concentrations A->B C Prepare Test Solutions and Controls B->C E Randomly Assign Organisms to Treatments C->E D Acclimate Test Organisms D->E F Incubate Under Controlled Conditions E->F G Record Mortality and Water Quality Data F->G H Calculate Percent Mortality G->H I Fit Dose-Response Model (e.g., Probit, Logit) H->I J Determine this compound and 95% Confidence Interval I->J K Report this compound, CI, and Model Parameters J->K L Interpret Results in Context of Study Objectives K->L

Caption: Workflow for this compound toxicity testing.

Troubleshooting_Logic Start This compound Test Completed Control_Mortality Control Mortality > 10%? Start->Control_Mortality Data_Variability High Variability in Low Concentrations? Control_Mortality->Data_Variability No Invalid_Test Test is Invalid Repeat Experiment Control_Mortality->Invalid_Test Yes Model_Fit Poor Dose-Response Model Fit? Data_Variability->Model_Fit No Increase_Replicates Increase Replicates and Standardize Organisms Data_Variability->Increase_Replicates Yes Refine_Concentrations Review Concentration Preparation Data_Variability->Refine_Concentrations Valid_Test Test is Valid Model_Fit->Valid_Test No Try_Models Test Alternative Statistical Models Model_Fit->Try_Models Yes Review_Design Assess Concentration Range and Spacing Model_Fit->Review_Design Check_Organisms Review Organism Health and Acclimation Invalid_Test->Check_Organisms Check_Water Analyze Dilution Water and Test Conditions Invalid_Test->Check_Water Increase_Replicates->Model_Fit Refine_Concentrations->Model_Fit Try_Models->Valid_Test Review_Design->Valid_Test

Caption: Troubleshooting logic for this compound testing.

References

Technical Support Center: Dynein LC10 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recombinant expression of Dynein Light Chain 10 (LC10).

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for Dynein this compound?

While Dynein is a eukaryotic protein complex, the Light Chain 10 (this compound) subunit can be expressed in various systems. Escherichia coli (E. coli) is a commonly used host due to its rapid growth and ease of genetic manipulation. However, for obtaining the full complex, eukaryotic systems like insect (Sf9) or yeast cells are often employed.[1][2] This guide focuses on troubleshooting expression in E. coli.

Q2: I am not seeing any visible band of Dynein this compound on my SDS-PAGE gel. What could be the issue?

Several factors could lead to no visible expression. These include, but are not limited to:

  • Sub-optimal Induction Conditions: The concentration of the inducing agent (e.g., IPTG), the temperature, and the duration of induction are critical.

  • Codon Bias: Dynein this compound is a human protein, and its codon usage may not be optimal for efficient translation in E. coli.[3][4][5]

  • Plasmid or Gene Integrity Issues: Errors in the gene sequence or problems with the expression vector can prevent protein expression.

  • Protein Toxicity: Overexpression of a foreign protein can sometimes be toxic to the host cells, leading to cell death and no protein yield.

  • Inefficient Lysis: The protein may be expressed, but the cell lysis method might not be efficient enough to release it.

Q3: My Dynein this compound protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

Insolubility is a common problem when expressing eukaryotic proteins in E. coli. Strategies to improve solubility include:

  • Lowering Induction Temperature: Reducing the temperature to 15-20°C after induction can slow down protein synthesis, allowing more time for proper folding.

  • Using a Solubility-Enhancing Fusion Tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of the recombinant protein.

  • Optimizing Lysis Buffer: The composition of the lysis buffer, including detergents and salt concentrations, can influence protein solubility.

Troubleshooting Guide for Low Dynein this compound Yield

This guide provides a systematic approach to diagnosing and resolving low yield issues during Dynein this compound expression in E. coli.

Step 1: Verify Your Expression Construct and Host Strain

Before optimizing expression conditions, it is crucial to ensure the integrity of your expression vector and the suitability of your E. coli host strain.

  • Vector Sequencing: Confirm the sequence of your Dynein this compound insert to rule out any mutations or frameshifts.

  • Promoter and Ribosome Binding Site (RBS): Ensure you are using a strong and appropriate promoter (e.g., T7) and a consensus RBS for efficient transcription and translation.

  • E. coli Strain Selection: Use a strain specifically designed for protein expression, such as BL21(DE3) or its derivatives. For potentially toxic proteins, consider strains that offer tighter control over basal expression, like BL21(DE3)pLysS.

Step 2: Optimize Induction and Culture Conditions

The conditions under which protein expression is induced play a significant role in the final yield.

ParameterStandard ConditionTroubleshooting ActionExpected Outcome
IPTG Concentration 0.1 - 1.0 mMTest a range of concentrations (e.g., 0.05, 0.1, 0.5, 1.0 mM)Lower concentrations may reduce metabolic burden and increase soluble protein.
Induction Temperature 37°CLower the temperature to 15°C, 20°C, or 25°C post-induction.Slower expression at lower temperatures can promote proper folding and increase soluble yield.
Induction Duration 3-4 hoursTest different time points (e.g., 4, 6, 8, 16 hours) especially at lower temperatures.Longer induction at lower temperatures may be necessary to achieve optimal yield.
Cell Density at Induction (OD600) 0.6 - 0.8Induce at a lower (0.4) or higher (1.0) OD600.Optimal cell density ensures cells are in the logarithmic growth phase for maximal expression.
Step 3: Address Codon Bias

The difference in codon usage between humans and E. coli can be a major bottleneck for efficient protein expression.

  • Codon Usage Analysis: Utilize online tools to analyze the codon usage of your human Dynein this compound gene and compare it to the codon preference of E. coli.[6]

  • Codon Optimization: Synthesize a new version of the gene with codons optimized for E. coli expression. This can significantly enhance the translation efficiency.[4][7]

  • Use of tRNA-supplemented Strains: E. coli strains like Rosetta(DE3) contain a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes.

Step 4: Enhance Protein Solubility and Stability

If your protein is expressed but is found in the insoluble fraction, consider the following strategies.

StrategyDetailed Methodology
Solubility-Enhancing Fusion Tags Clone the Dynein this compound gene into a vector that adds a highly soluble fusion partner (e.g., pMAL, pGEX). The tag can often be cleaved off after purification.
Lysis Buffer Optimization Test different lysis buffers with varying pH, salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl), and detergents (e.g., Triton X-100, NP-40). The addition of glycerol (B35011) (5-10%) and reducing agents (DTT, BME) can also help.
Co-expression of Chaperones Transform your expression strain with a second plasmid encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimization
  • Transform your Dynein this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Split the culture into smaller, equal volumes (e.g., 5 x 10 mL).

  • Induce each sub-culture under different conditions (e.g., varying IPTG concentration and temperature).

  • After the desired induction period, harvest the cells by centrifugation.

  • Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze all fractions (uninduced, induced, soluble, insoluble) by SDS-PAGE to determine the optimal expression conditions.

Visualizations

Troubleshooting_Workflow start Low Dynein this compound Yield verify_construct Step 1: Verify Construct & Host start->verify_construct optimize_induction Step 2: Optimize Induction verify_construct->optimize_induction Construct OK address_codon_bias Step 3: Address Codon Bias optimize_induction->address_codon_bias Yield Still Low success Successful Expression optimize_induction->success Yield Improved enhance_solubility Step 4: Enhance Solubility address_codon_bias->enhance_solubility Expression Improved but Insoluble address_codon_bias->success Yield Improved enhance_solubility->success Soluble Protein Obtained

Caption: Troubleshooting workflow for low Dynein this compound expression.

Codon_Optimization cluster_human Human mRNA cluster_ecoli E. coli Optimized mRNA cluster_aa Amino Acid h_codon1 AGG h_codon2 CGA aa1 Arg h_codon1->aa1 Rare in E. coli h_codon3 AUA aa2 Arg h_codon2->aa2 Rare in E. coli aa3 Ile h_codon3->aa3 Rare in E. coli e_codon1 CGC e_codon2 CGU e_codon1->aa1 Frequent in E. coli e_codon3 AUC e_codon2->aa2 Frequent in E. coli e_codon3->aa3 Frequent in E. coli

Caption: Conceptual diagram of codon optimization for Dynein this compound.

References

Technical Support Center: LC10 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LC10 immunoprecipitation (IP). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding and achieve clean, reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in this compound immunoprecipitation?

Non-specific binding refers to the interaction of proteins other than the target antigen (this compound) with the IP antibody or the solid-phase support (e.g., agarose (B213101) or magnetic beads).[1][2] This phenomenon can lead to high background signals and the appearance of unwanted bands on a Western blot, complicating data interpretation. These interactions are often caused by hydrophobic or electrostatic forces between unwanted proteins and the IP components.[1]

Q2: What are the most common causes of high background and non-specific binding in an this compound IP experiment?

Several factors can contribute to high background:

  • Excessive Antibody Concentration: Using too much primary antibody increases the likelihood of it binding to proteins other than this compound.[3][4]

  • Contaminants Binding to Beads: Proteins in the cell lysate can adhere non-specifically to the bead matrix itself.[1][5]

  • Inadequate Washing: Insufficient or overly gentle washing steps may fail to remove loosely bound, non-target proteins.[3][6]

  • Improper Lysis Conditions: The choice and concentration of detergents in the lysis buffer can influence protein solubility and binding. Some detergents may not be sufficient to keep all proteins solubilized, leading to aggregation and non-specific precipitation.[7][8]

  • High Amount of Cell Lysate: Overloading the IP system with too much total protein can overwhelm the specific antibody-antigen interaction, leading to an increase in non-specific binders.[3]

  • Protein Aggregation: Protein unfolding and aggregation during sample preparation can expose hydrophobic regions that stick to beads or antibodies.[1]

Q3: How can I determine if the extra bands in my Western blot are from non-specific binding?

To confirm that extra bands are due to non-specific binding, you should include proper negative controls in your experiment.

  • Isotype Control: Perform a parallel IP using a non-specific antibody of the same isotype and from the same host species as your anti-LC10 antibody.[5][9] Any bands that appear in this lane are likely the result of proteins binding non-specifically to the immunoglobulin.[9]

  • Beads-Only Control: Incubate your cell lysate with beads that have no antibody coupled to them.[5] This control will identify proteins that bind directly to the bead matrix.

If bands are present in these negative control lanes at the same molecular weight as the bands in your experimental IP lane, it strongly indicates a non-specific binding issue.

Troubleshooting Guides

Problem: Multiple unexpected bands appear in my IP sample lane after Western blotting.

High background is a common issue stemming from proteins binding non-specifically to the antibody or beads.[1][10]

cluster_0 Troubleshooting: High Background A High Background / Multiple Bands B Cause: Excess Antibody A->B C Cause: Binding to Beads A->C D Cause: Ineffective Washing A->D E Solution: Titrate Antibody B->E F Solution: Pre-clear Lysate C->F G Solution: Increase Wash Stringency D->G

Caption: Logic diagram for troubleshooting high background signals.

Recommended Actions & Data
  • Optimize Antibody Concentration: An excess of antibody is a frequent cause of non-specific binding.[3][4] Titrate your anti-LC10 antibody to determine the lowest concentration that efficiently pulls down the target protein.

    Anti-LC10 Antibody Total Lysate Result Recommendation
    0.5 µg500 µgLow this compound signalIncrease antibody amount
    1.0 µg500 µgStrong this compound signal, low backgroundOptimal
    2.5 µg500 µgStrong this compound signal, high backgroundDecrease antibody amount
    5.0 µg500 µgStrong this compound signal, very high backgroundDecrease antibody amount
  • Pre-clear the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone for 30-60 minutes.[5] This step removes proteins that non-specifically adhere to the bead matrix.

  • Optimize Wash Buffers: If background persists, increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration or adding a mild detergent.[1][7] Perform at least 3-5 washes.[6]

    Wash Buffer Component Starting Concentration Optimized Range Purpose
    NaCl150 mM250 - 500 mMDisrupts ionic interactions
    NP-40 or Triton X-1000.1%0.2% - 0.5%Disrupts hydrophobic interactions
    Tween-200.05%0.1% - 0.2%Mild detergent to reduce background

    Note: Harsh washing conditions may disrupt the specific this compound antibody-antigen interaction. Optimization is critical.

Experimental Protocols

Optimized Immunoprecipitation Protocol for this compound

This protocol is designed to minimize non-specific binding when performing immunoprecipitation for the this compound protein.

cluster_workflow This compound Immunoprecipitation Workflow prep 1. Cell Lysis & Quantification preclear 2. Pre-clearing (Optional) [Incubate lysate with beads] prep->preclear Reduces bead-binding background capture 3. Immunocapture [Add anti-LC10 Ab to lysate] preclear->capture bead_binding 4. Bead Binding [Add Protein A/G beads] capture->bead_binding wash 5. Washing Steps [Remove non-specific proteins] bead_binding->wash elute 6. Elution [Release this compound from beads] wash->elute Crucial for purity analysis 7. Analysis (e.g., Western Blot) elute->analysis

Caption: Optimized workflow for this compound immunoprecipitation.

Methodology
  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new, pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.

  • Pre-clearing (Recommended):

    • To 500 µg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 2,500 rpm for 3 minutes at 4°C.

    • Carefully transfer the supernatant (the pre-cleared lysate) to a fresh tube, avoiding the bead pellet.

  • Immunocapture:

    • Add the optimized amount of anti-LC10 antibody (e.g., 1.0 µg) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to form the antibody-antigen complex.

  • Bead Binding:

    • Add 30 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (2,500 rpm, 3 min, 4°C).

    • Discard the supernatant.

    • Add 500 µL of ice-cold, stringent wash buffer (see table above for composition). Resuspend the beads gently.

    • Repeat the wash cycle 3 to 5 times. After the final wash, transfer the beads to a new tube to prevent co-elution of proteins bound to the tube wall.[2][6]

  • Elution:

    • After removing the final wash buffer, add 40 µL of 1X Laemmli sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to denature the protein and dissociate it from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Proceed with SDS-PAGE and Western blot analysis to detect this compound.

References

Technical Support Center: LC10 Antibody (Cat# AB1234)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC10 antibody. This resource is designed to help you troubleshoot and resolve common issues encountered during Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The expected molecular weight of the target protein can vary between isoforms and due to post-translational modifications. Please consult the product datasheet for the specific molecular weight observed in our validation experiments. If you observe a band at a different molecular weight, it could be due to protein degradation, post-translational modifications, or splice variants.[1]

Q2: What positive control can I use for the this compound antibody?

We recommend consulting expression profiling databases like The Human Protein Atlas or BioGPS to identify cell lines or tissues with high expression of your target protein.[2] The product datasheet that accompanied your antibody will also list the positive controls used for our in-house validation.

Q3: The antibody is not working even though I followed the datasheet. What should I do?

If the antibody is not performing as expected, there are several factors in the Western blot protocol that can be optimized. Please refer to our detailed troubleshooting guide below for a step-by-step approach to identify and resolve the issue.[3][4]

Western Blot Troubleshooting Guide

This guide addresses the common issue of weak or no signal when using the this compound antibody in a Western blot experiment.

Problem: Weak or No Signal

This is a frequent issue that can be resolved by systematically evaluating each step of your Western blotting procedure.

Possible Causes and Solutions

Category Possible Cause Recommended Solution
Antibody Primary antibody concentration is too low.Increase the primary antibody concentration. Perform a titration to find the optimal concentration.[5]
Primary antibody has lost activity.Use a fresh aliquot of the antibody. Avoid repeated freeze-thaw cycles.[6] Confirm antibody activity with a dot blot.[3][7]
Incorrect primary antibody dilution buffer.Some antibodies are sensitive to the type of blocking agent in the dilution buffer. Try switching from non-fat dry milk to BSA or vice-versa, as milk can sometimes mask epitopes.[2][8]
Insufficient incubation time for the primary antibody.Extend the primary antibody incubation time, for instance, by incubating overnight at 4°C.[3]
Secondary antibody issue.Ensure the secondary antibody is compatible with the primary antibody's host species. Use a fresh dilution of the secondary antibody and confirm its activity.
Protein/Sample Low target protein expression in the sample.Increase the amount of protein loaded onto the gel. A minimum of 20-30 µg of total protein is recommended for whole-cell lysates.[2] For low abundance proteins, consider enriching your sample through immunoprecipitation.[7]
Protein degradation.Always use fresh samples and add protease inhibitors to your lysis buffer.[2] Store lysates at -80°C for long-term use.[2]
Technique Inefficient protein transfer from gel to membrane.Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[9]
Excessive washing.While washing is crucial to reduce background, excessive washing can also wash away the signal. Adhere to the recommended washing times and volumes.[2][10]
Inappropriate blocking conditions.Over-blocking can mask the epitope. Reduce blocking time or try a different blocking agent.[8]
Inactive detection reagent.Ensure your ECL substrate has not expired and is prepared fresh.

Experimental Protocols

Dot Blot Protocol for Antibody Activity Testing

A dot blot is a quick and effective method to determine if your primary antibody is active.[11][12]

Materials:

  • Nitrocellulose or PVDF membrane

  • Your protein lysate (positive control)

  • TBS or PBS buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • This compound primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of your positive control lysate in TBS or PBS.

  • On a dry strip of nitrocellulose membrane, spot 1-2 µL of each lysate dilution. Allow the spots to dry completely.[12]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the this compound primary antibody at the recommended dilution for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Apply the chemiluminescent substrate and image the blot.

A positive signal, even if weak, indicates that the antibody is active. If no signal is observed, the antibody may have lost its activity.

Visual Guides

Western Blot Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the absence of a signal in your Western blot experiment.

WB_Troubleshooting start No Signal on Western Blot check_transfer Check Protein Transfer (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok check_antibody Check Antibody Activity (Dot Blot) transfer_ok->check_antibody Yes optimize_transfer Optimize Transfer Conditions transfer_ok->optimize_transfer No antibody_ok Antibody Active? check_antibody->antibody_ok new_antibody Use a Fresh Antibody Vial antibody_ok->new_antibody No positive_control Verify Positive Control (Expression Level) antibody_ok->positive_control Yes optimize_protocol Optimize WB Protocol (Concentration, Incubation, Blocking) result Signal Restored optimize_protocol->result control_ok Control Expresses Target? positive_control->control_ok control_ok->optimize_protocol Yes new_control Use a Different Positive Control control_ok->new_control No

Caption: A flowchart for troubleshooting weak or no signal in Western blotting.

Hypothetical this compound Signaling Pathway

The term "this compound" can be ambiguous. In some contexts, it refers to Ribosomal Protein L10 (RPL10), a component of the large ribosomal subunit that also has extraribosomal functions, including roles in the nucleus.[13] In other contexts, it may refer to B-cell lymphoma/leukemia 10 (BCL10), which is a key component of the CBM signalosome complex that activates NF-κB signaling.[14] The diagram below illustrates a simplified, hypothetical signaling pathway involving a generic "this compound" protein that gets activated by an upstream kinase and translocates to the nucleus to regulate gene expression, a role suggested for some ribosomal proteins.

LC10_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Extracellular_Signal Extracellular Signal (e.g., Stress) Receptor Membrane Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates LC10_cyto This compound (Cytoplasm) Upstream_Kinase->LC10_cyto phosphorylates pLC10_cyto p-LC10 (Cytoplasm) LC10_cyto->pLC10_cyto pLC10_nuc p-LC10 (Nucleus) pLC10_cyto->pLC10_nuc translocates Transcription_Factor Transcription Factor pLC10_nuc->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A hypothetical signaling pathway for this compound activation and nuclear function.

References

Technical Support Center: Off-Target Effects in Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "LC10 Gene Editing": The term "this compound gene editing" is not a standardized term in the field. This guide focuses on the widely used CRISPR-Cas9 system. The principles and methodologies described herein are broadly applicable to gene editing of any specific target, which may be what "this compound" refers to (e.g., a specific gene or locus).

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with CRISPR-Cas9 gene editing, with a specific focus on identifying, quantifying, and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-Cas9 gene editing?

Off-target effects are unintended genomic alterations, such as insertions, deletions, or point mutations, that occur at locations other than the intended on-target site.[1][2][3] These unintended edits arise because the Cas9 nuclease, guided by the single-guide RNA (sgRNA), can tolerate some mismatches between the sgRNA and the genomic DNA, leading to cleavage at unintended loci that have high sequence similarity to the target site.[4]

Q2: Why are off-target effects a major concern?

Q3: How can I predict potential off-target sites?

Before conducting experiments, you can use various computational tools and algorithms to predict potential off-target sites.[2][5] These in silico tools work by scanning a reference genome for sequences that are similar to your sgRNA sequence.[2] However, it's important to remember that these predictions are not always perfect and experimental validation is crucial.[6]

Q4: What are the key strategies to minimize off-target effects?

Several strategies can be employed to reduce the frequency of off-target events:

  • Optimize sgRNA Design: Carefully design your sgRNA to be highly specific to the target sequence with minimal homology to other genomic regions.[3][5]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 variants, such as SpCas9-HF1, have been developed to have reduced off-target activity compared to the wild-type Cas9.[4][7][8]

  • Deliver as Ribonucleoprotein (RNP): Delivering the Cas9 protein and sgRNA as a pre-complexed RNP can limit the time the editing machinery is active in the cell, thereby reducing the chances of off-target cleavage.[4][6]

  • Use a Paired Nickase Approach: Using two Cas9 nickases with two different sgRNAs to create a double-strand break from two single-strand nicks can significantly increase specificity.[1]

Troubleshooting Guides

Problem: I am detecting a high number of off-target events in my experiment.

Possible Cause Troubleshooting Steps
Suboptimal sgRNA design - Redesign your sgRNA using the latest prediction tools to ensure high specificity. - Perform a thorough bioinformatic analysis to check for potential off-target sites with few mismatches.
High concentration of Cas9/sgRNA - Titrate the concentration of your Cas9 and sgRNA delivery system to find the lowest effective dose.[5]
Prolonged expression of Cas9 - If using plasmid-based delivery, consider switching to RNP delivery for transient expression.[4]
Use of wild-type Cas9 - Switch to a high-fidelity Cas9 variant, which has been shown to significantly reduce off-target cleavage.[7][8]

Problem: My in silico prediction tool showed no off-target sites, but I am still observing them experimentally.

Possible Cause Troubleshooting Steps
Limitations of prediction algorithms - In silico tools are not exhaustive and may not account for all cellular factors influencing Cas9 binding.[6] - Rely on unbiased, genome-wide experimental methods for off-target detection.
Cell-type specific off-target sites - Chromatin accessibility and other cellular factors can influence off-target activity.[6] - Perform off-target analysis in the specific cell type you are working with.

Problem: I am having trouble with my off-target detection assay (e.g., GUIDE-seq, Digenome-seq).

Possible Cause Troubleshooting Steps
Low library yield in sequencing - Ensure the starting genomic DNA is of high quality and concentration. - Optimize PCR amplification cycles to avoid over-amplification or insufficient amplification.[9]
Adapter dimers and contamination - Follow library preparation protocols carefully to minimize the formation of adapter dimers. - Perform thorough cleanup steps to remove contaminants.[9]
Noisy sequencing data - Check the purity of your DNA template and primers. - Ensure proper primer design and annealing temperatures.[10]

Quantitative Data Summary

Table 1: Reduction in Off-Target Effects with High-Fidelity Cas9 Variants

Cas9 VariantReduction in Off-Target Sites (compared to wild-type SpCas9)On-Target ActivityReference
evoCas9 98.7%Maintained[4]
SpCas9-HF1 95.4%>70% of wild-type[4]
eSpCas9 94.1%>70% of wild-type[4]

Table 2: Comparison of Off-Target Detection Methods

MethodTypeSensitivityAdvantagesLimitations
GUIDE-seq Cell-basedAs low as 0.03% indel frequencyUnbiased, genome-wide, detects off-targets in living cellsCan be biased by dsODN integration efficiency
Digenome-seq In vitroAs low as 0.1% indel frequencyHighly sensitive, does not require transfectionMay identify sites not cleaved in cells due to chromatin context
DISCOVER-Seq+ Cell-basedHigh sensitivityApplicable for in vivo off-target detectionRequires inhibition of DNA repair pathways
Whole Genome Sequencing (WGS) Cell-basedDependent on sequencing depthUnbiased, detects all types of mutationsHigh cost, may miss low-frequency off-targets

Detailed Experimental Protocols

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) Protocol

This protocol provides a general overview. For detailed, step-by-step instructions, refer to established protocols.[11][12][13]

  • Cell Transfection: Co-transfect the target cells with Cas9 and sgRNA expression vectors (or as RNPs) along with a double-stranded oligodeoxynucleotide (dsODN) tag.

  • Genomic DNA Extraction: After a 3-day incubation, harvest the cells and extract genomic DNA.

  • DNA Shearing: Shear the genomic DNA to an average size of 500 bp using sonication.

  • Library Preparation:

    • Perform end-repair and A-tailing of the sheared DNA fragments.

    • Ligate adapters containing unique molecular identifiers (UMIs).

  • PCR Amplification:

    • Perform a first PCR to enrich for fragments containing the integrated dsODN tag.

    • Perform a second, nested PCR to add sample-specific indexes.

  • Sequencing: Pool the libraries and perform paired-end next-generation sequencing.

  • Data Analysis: Use specialized bioinformatics pipelines to identify the genomic locations of dsODN integration, which correspond to the sites of DNA cleavage.[14][15]

Digenome-seq (Digested Genome Sequencing) Protocol

This protocol provides a general overview. For detailed, step-by-step instructions, refer to established protocols.[16][17][18]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the cells of interest.

  • In Vitro Digestion:

    • Incubate the genomic DNA with purified Cas9 protein and the sgRNA.

    • This allows the Cas9/sgRNA complex to cleave the DNA at on- and off-target sites.

  • Whole-Genome Sequencing (WGS):

    • Perform WGS on the digested genomic DNA.

    • The resulting sequence reads will have aligned start sites at the cleavage locations.

  • Data Analysis:

    • Use a specific bioinformatics algorithm to identify the genome-wide locations of DNA cleavage by looking for the characteristic pattern of vertically aligned reads.

Visualizations

Off_Target_Analysis_Workflow cluster_planning Phase 1: Planning & Design cluster_experimental Phase 2: Experimental Execution cluster_analysis Phase 3: Off-Target Analysis cluster_outcome Phase 4: Outcome sgRNA_design sgRNA Design & In Silico Off-Target Prediction cas9_selection Selection of Cas9 Variant (Wild-type vs. High-Fidelity) sgRNA_design->cas9_selection delivery Delivery of Gene Editing Components (e.g., RNP, Plasmid) cas9_selection->delivery editing Gene Editing in Target Cells delivery->editing detection Off-Target Detection Assay (e.g., GUIDE-seq, WGS) editing->detection validation Validation of Off-Target Sites (e.g., Targeted Deep Sequencing) detection->validation quantification Quantification of Off-Target Frequencies validation->quantification optimization Optimization of Editing Strategy quantification->optimization

Caption: A general workflow for the analysis of off-target effects in a CRISPR gene editing experiment.

GUIDE_seq_Method transfection 1. Co-transfect cells with Cas9/sgRNA and dsODN tag cleavage 2. Cas9 creates on- and off-target double-strand breaks (DSBs) transfection->cleavage integration 3. dsODN tag integrates into DSBs via NHEJ repair pathway cleavage->integration dna_extraction 4. Extract and shear genomic DNA integration->dna_extraction library_prep 5. Library preparation with adapter ligation dna_extraction->library_prep pcr 6. PCR amplification of dsODN-tagged fragments library_prep->pcr sequencing 7. Next-Generation Sequencing pcr->sequencing analysis 8. Bioinformatic analysis to map cleavage sites sequencing->analysis

Caption: A simplified diagram illustrating the key steps of the GUIDE-seq method.

Off_Target_Detection_Decision_Tree node_leaf node_leaf start Goal of Off-Target Analysis? q1 Need for in vivo or in primary cells data? start->q1 q2 High sensitivity required for very low-frequency events? q1->q2 No node_leaf_discover Consider DISCOVER-Seq+ q1->node_leaf_discover Yes q3 Concerned about bias from cellular processes (e.g., repair)? q2->q3 No node_leaf_guide Consider GUIDE-seq q2->node_leaf_guide Yes node_leaf_wgs Consider Whole Genome Sequencing (WGS) q3->node_leaf_wgs No node_leaf_digenome Consider Digenome-seq q3->node_leaf_digenome Yes

Caption: A decision tree to aid in selecting an appropriate off-target detection method.

References

Technical Support Center: Improving the Statistical Power of LC10 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute LC10 studies with improved statistical power.

Frequently Asked Questions (FAQs)

Q1: What is statistical power and why is it crucial for this compound studies?

Q2: What are the main factors that influence the statistical power of my this compound study?

A2: The statistical power of an experiment is determined by four key factors:

  • Effect Size: The magnitude of the difference you are trying to detect. In this compound studies, this is a small effect by definition, making it harder to detect.[4]

  • Sample Size (n): The number of subjects or experimental units in your study. Generally, a larger sample size leads to higher power.[1][4]

  • Variance of the Metric: The amount of variability in your data. Lower variance makes it easier to spot a true effect.[4]

  • Significance Level (α): The probability of making a Type I error (a false positive). This is typically set at 0.05.[1]

Q3: How can I increase the statistical power of my this compound experiment without dramatically increasing the sample size?

A3: While increasing sample size is a direct way to boost power, several other strategies can be employed:

  • Reduce Measurement Error: Increase the precision and accuracy of your measurement devices and procedures.[1]

  • Increase Treatment Intensity: If ethically and practically feasible, a slightly wider range of doses around the expected this compound can help in modeling the dose-response curve more accurately.[2]

  • Use a Homogeneous Sample: Reducing the natural variation among your experimental units will decrease the overall data variance.[2]

  • Optimize Experimental Design: Employ strategies like blocking or using paired samples to control for extraneous variables.[5]

  • Improve Statistical Methodology: Certain statistical tests are more powerful than others.[4]

Troubleshooting Guide: Common Issues in this compound Studies

Issue 1: High variability in my data is obscuring the results.

  • Cause: This can stem from genetic differences in test subjects, variations in experimental conditions (e.g., temperature, diet), or inconsistent measurement techniques.

  • Solution:

    • Standardize Protocols: Ensure all experimental procedures are meticulously documented and followed.[6]

    • Control Environmental Factors: Maintain consistent environmental conditions for all test subjects.

    • Use Genetically Similar Subjects: If possible, use a more homogeneous population to reduce biological variability.[2]

    • Increase Sample Size: A larger sample can help to average out random noise.[1]

Issue 2: My results are not statistically significant, but I suspect a real effect.

  • Cause: This is a classic sign of an underpowered study. The effect of the low dose may be too small to detect with your current experimental setup.

  • Solution:

    • Power Analysis: Before conducting the experiment, perform a power analysis to determine the required sample size to detect the expected effect size.

    • Re-evaluate Effect Size: The true effect size might be smaller than you initially anticipated.

    • Consider a One-Tailed Test: If you have a strong a priori hypothesis about the direction of the effect (i.e., you only expect the substance to increase mortality), a one-tailed test can be more powerful than a two-tailed test.[1][5]

Data Presentation: Sample Size and Statistical Power

The following table illustrates the relationship between sample size, standard deviation, and the resulting statistical power for detecting a hypothetical 10% mortality rate with a significance level (α) of 0.05.

Sample Size per Group (n)Standard Deviation of ResponseStatistical Power (Approx.)
200.200.45
500.200.80
1000.200.98
500.150.95
500.250.65

This table demonstrates that increasing the sample size or decreasing the variability (standard deviation) in the data significantly increases statistical power.

Experimental Protocols

Protocol: Reducing Variability Through Controlled Experimental Conditions

  • Animal Husbandry:

    • Acclimate all animals to the laboratory environment for a minimum of one week before the start of the experiment.

    • House animals in a controlled environment with a consistent 12-hour light/dark cycle, temperature (e.g., 22 ± 2°C), and humidity (e.g., 50 ± 10%).

    • Provide all animals with the same standard diet and access to water ad libitum.

  • Dosing Procedure:

    • Use calibrated equipment for preparing and administering the test substance.

    • Ensure the dosing vehicle is inert and administered consistently to all groups, including controls.

    • Randomize the order of dosing to minimize time-of-day effects.

  • Data Collection:

    • Use standardized observation criteria for assessing mortality and other toxicological endpoints.

    • Blind the observers to the treatment groups to prevent bias.

    • Record observations at the same time points for all groups.

Mandatory Visualizations

Experimental_Workflow_for_LC10_Study cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experiment Execution cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation & Reporting P1 Define Hypothesis & Primary Endpoint (this compound) P2 Conduct Literature Review for Dose-Response Data P1->P2 P3 Perform Power Analysis to Determine Sample Size P2->P3 P4 Select Appropriate Animal Model P2->P4 E1 Acclimatize Animals P4->E1 E2 Randomize Animals to Treatment Groups E1->E2 E3 Administer Test Substance & Vehicle Control E2->E3 E4 Record Mortality & Clinical Signs E3->E4 A1 Compile & Clean Data E4->A1 A2 Select Appropriate Statistical Model (e.g., Probit, Logit) A1->A2 A3 Calculate this compound & Confidence Intervals A2->A3 A4 Assess Goodness-of-Fit A3->A4 I1 Interpret Results in Context of Power Analysis A4->I1 I2 Report Findings with Statistical Details I1->I2 Statistical_Power_Factors Power Statistical Power SampleSize Sample Size (n) SampleSize->Power Increases EffectSize Effect Size EffectSize->Power Increases Variability Data Variability Variability->Power Decreases Alpha Significance Level (α) Alpha->Power Increases

References

Technical Support Center: Optimizing E. coli Expression of LC10 Protein

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "LC10 protein" did not yield a specific, universally recognized protein with that designation. The search results point towards "LC3" protein (Microtubule-associated protein 1A/1B-light chain 3)[1][2], "COLEC10" (Collectin-10)[3], and "Charcot-Leyden crystal protein (galectin-10)"[4], none of which are commonly referred to as "this compound". The user's query is likely referring to a specific proprietary, hypothetical, or less commonly known protein designated as "this compound" within their research context.

Given this, I will proceed by creating a comprehensive technical support guide for optimizing the expression of a generic recombinant protein in E. coli, using "this compound" as a placeholder. This guide will address common problems encountered during protein expression and will be structured as a troubleshooting and FAQ resource, as requested. I have gathered sufficient general information from the initial search to create a detailed and helpful guide covering various aspects of protein expression optimization.

I will now proceed with synthesizing the gathered information into the requested format, including troubleshooting guides, FAQs, data tables, experimental protocols, and Graphviz diagrams. I have enough information to complete the request without further searches.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of the recombinant protein this compound in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I am seeing no or very low expression of this compound protein?

A1: Low or no expression is a common issue in recombinant protein production.[5] The initial step is to verify the integrity of your expression plasmid through sequencing to ensure the this compound gene is in the correct reading frame and there are no premature stop codons.[6] If the construct is correct, the problem may lie in codon usage, protein toxicity, or plasmid instability.

Q2: How does codon usage affect this compound expression in E. coli?

A2: The efficiency of protein production can be reduced by biased codon usage.[7] Different organisms have different preferences for codons that encode the same amino acid.[8] If the gene for this compound contains codons that are rare in E. coli, it can lead to translational stalling and low protein yield.[9] Consider synthesizing a codon-optimized version of the this compound gene to match the codon usage of E. coli.[10][11]

Q3: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. What should I do?

A3: Inclusion bodies are insoluble aggregates of misfolded protein.[12] To improve solubility, you can try several strategies:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.[13][14]

  • Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and reduce aggregation.[15][16]

  • Use a solubility-enhancing fusion tag: Fusing this compound to a highly soluble protein tag like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can improve its solubility.[17][18][19]

  • Co-express molecular chaperones: Chaperones can assist in the correct folding of this compound. Strains engineered to co-express chaperonins like GroEL-GroES are available.[20]

Q4: What are the best E. coli strains for expressing a difficult protein like this compound?

A4: The choice of E. coli strain is a key factor for successful protein expression.[21] While BL21(DE3) is a commonly used strain, several derivatives are optimized for specific challenges:[22][23]

  • For toxic proteins: Strains like C41(DE3) or Lemo21(DE3) allow for tighter control of expression, which can be beneficial if this compound is toxic to the host cells.[23]

  • For proteins with rare codons: Rosetta™ strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of eukaryotic proteins.[23]

  • For improved solubility: ArcticExpress™(DE3) strains express cold-adapted chaperonins that are active at low temperatures, aiding in protein folding.[20]

Q5: How can I purify this compound protein from inclusion bodies?

A5: If optimizing expression conditions to achieve soluble protein is unsuccessful, you can purify this compound from inclusion bodies. This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants like 6-8M urea (B33335) or guanidine (B92328) hydrochloride, and then refolding the protein into its active conformation.[12][24][25]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
No or Low this compound Expression Incorrect plasmid construct (frameshift, stop codon).Verify the sequence of the expression plasmid.[6]
Codon bias.Synthesize a codon-optimized version of the this compound gene for E. coli expression.[7][10]
Protein toxicity.Use a strain with tighter expression control (e.g., C41(DE3), Lemo21(DE3)).[23] Lower the inducer concentration and induction temperature.[16]
Plasmid instability.If using ampicillin (B1664943) selection, consider switching to carbenicillin, which is more stable.[6] Ensure fresh antibiotic is used in all media.
This compound is in Inclusion Bodies (Insoluble) High expression rate leading to misfolding.Lower the induction temperature (e.g., 18-25°C).[9][14] Reduce the IPTG concentration (e.g., 0.1-0.5 mM).[15]
Intrinsic properties of this compound.Add a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO).[17][19]
Lack of proper folding machinery.Use an E. coli strain that co-expresses molecular chaperones (e.g., ArcticExpress(DE3)).[20]
Truncated this compound Protein Premature termination of translation.Check for rare codons within the this compound gene sequence. Use a strain like Rosetta™ that supplies rare tRNAs.[23]
Proteolytic degradation.Use a protease-deficient E. coli strain like BL21(DE3).[20] Add protease inhibitors during cell lysis.
Low Cell Growth After Induction Toxicity of this compound protein.Use a tightly regulated expression system.[6] Induce at a lower cell density (OD600 of 0.4-0.6).[13]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for this compound
  • Transform the this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

  • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[5]

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Incubate the culture at a lower temperature (e.g., 20°C) overnight with shaking.[26]

  • The next day, measure the final OD600 and harvest the cells by centrifugation.

  • Analyze the pre- and post-induction samples by SDS-PAGE to check for this compound expression.

Protocol 2: Solubilization of this compound from Inclusion Bodies
  • Harvest the E. coli cells expressing this compound as inclusion bodies by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate to pellet the inclusion bodies.[24]

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[27]

  • Centrifuge again and discard the supernatant.

  • Solubilize the washed inclusion bodies in a buffer containing 6 M guanidine hydrochloride or 8 M urea.[12][28]

  • Incubate for 1-2 hours at room temperature with gentle agitation to ensure complete solubilization.

  • Clarify the solubilized protein solution by centrifugation.

  • The solubilized this compound is now ready for refolding and purification.

Visualizations

experimental_workflow This compound Expression Optimization Workflow cluster_cloning Gene Cloning and Vector Preparation cluster_expression Expression Screening cluster_troubleshooting Troubleshooting cluster_solutions Optimization Strategies cluster_outcome Final Process codon_optimization Codon Optimization of this compound Gene cloning Clone into Expression Vector (e.g., pET) codon_optimization->cloning transformation Transform into E. coli Strain cloning->transformation small_scale Small-Scale Expression Trial sds_page SDS-PAGE Analysis small_scale->sds_page expression_check This compound Expressed? sds_page->expression_check solubility_check Is this compound Soluble? expression_check->solubility_check Yes optimize_conditions Optimize Induction (Temp, IPTG) expression_check->optimize_conditions No/Low change_strain Change E. coli Strain expression_check->change_strain No/Low solubility_check->optimize_conditions No (Insoluble) add_tag Add Solubility Tag solubility_check->add_tag No (Insoluble) refold Purify from Inclusion Bodies and Refold solubility_check->refold No (Insoluble) large_scale Large-Scale Expression solubility_check->large_scale Yes purification Purification of Soluble this compound large_scale->purification

Caption: A flowchart outlining the general workflow for optimizing this compound protein expression.

troubleshooting_logic Troubleshooting Logic for Poor this compound Expression cluster_initial_checks Initial Verification cluster_optimization_steps Optimization Strategies cluster_insoluble_pathway Insoluble Protein Pathway start Start: Poor or No this compound Expression check_plasmid Verify Plasmid Sequence start->check_plasmid check_strain Confirm Correct E. coli Strain check_plasmid->check_strain check_protocol Review Expression Protocol check_strain->check_protocol optimize_codon Codon Optimize this compound Gene check_protocol->optimize_codon If issues persist vary_conditions Vary Induction Conditions (Temperature, IPTG, Time) optimize_codon->vary_conditions test_strains Test Different Expression Strains vary_conditions->test_strains add_solubility_tag Add a Solubility-Enhancing Tag test_strains->add_solubility_tag insoluble_protein This compound is in Inclusion Bodies add_solubility_tag->insoluble_protein If still insoluble end Successful this compound Expression add_solubility_tag->end If soluble purify_refold Purify and Refold from Inclusion Bodies insoluble_protein->purify_refold purify_refold->end

Caption: A decision tree for troubleshooting common issues in this compound protein expression.

References

LC3 Antibody Validation & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "LC10 antibody" did not yield specific validation data for an antibody with that designation. It is possible "this compound" is an internal, non-public name. To provide a valuable and broadly applicable resource, this guide focuses on the validation and troubleshooting of antibodies against Microtubule-associated protein 1A/1B-light chain 3 (LC3) , a critical and widely used marker for autophagy. The principles and protocols outlined here are fundamental to antibody validation and can be adapted for other antibodies.

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating and using LC3 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the difference between LC3-I and LC-II, and why is it important?

A: LC3 is synthesized as a precursor protein (pro-LC3) that is cleaved to form the cytosolic LC3-I (approx. 16-18 kDa). Upon the induction of autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II (approx. 14-16 kDa).[1][2] This lipidated form, LC3-II, is recruited to the membranes of forming autophagosomes.[1][2] The conversion of LC3-I to LC3-II and the resulting punctate localization of LC3-II are hallmark indicators of autophagy.[2] Therefore, accurately detecting and distinguishing between these two forms is crucial for monitoring autophagic activity.

Q2: My Western blot shows no LC3-II band, even after inducing autophagy. What went wrong?

A: This is a common issue with several potential causes:

  • Low Protein Load: LC3 may be expressed at low levels. Increase the total protein loaded per well (at least 20-30 µg of whole-cell lysate is recommended).[3]

  • Inefficient Autophagy Induction: The method of induction (e.g., serum starvation) may not be potent enough for your cell line. Consider using a positive control, such as cells treated with chloroquine (B1663885) or bafilomycin A1, which block the degradation of autophagosomes, leading to LC3-II accumulation.[3][4][5]

  • Poor Transfer of Small Proteins: LC3-I and LC3-II are small proteins. Ensure optimal transfer conditions by using a 0.2 µm PVDF membrane, adding up to 20% methanol (B129727) to the transfer buffer, and avoiding excessively long transfer times or high voltage which can cause the protein to be pulled through the membrane.[3][4]

  • Incorrect Gel Percentage: Use a higher percentage gel (e.g., 12-15%) or a gradient gel to achieve better separation of the closely migrating LC3-I and LC3-II bands.[3][4]

  • Antibody Issues: The primary antibody may not be sensitive enough or may have lost activity. Verify its efficacy using a known positive control lysate.[3][4]

Q3: Why should I use lysosomal inhibitors like chloroquine or bafilomycin A1 in my experiment?

A: Measuring static levels of LC3-II can be misleading. An increase in LC3-II can mean either an increase in autophagosome formation (autophagic induction) or a blockage in the degradation of autophagosomes (impaired autophagic flux).[1][6] By treating cells with and without a lysosomal inhibitor, you can measure autophagic flux .[6] A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a dynamic and functional autophagy process.[6] This is considered a more reliable indicator of autophagic activity.[7]

Q4: What are the differences between LC3A, LC3B, and LC3C isoforms, and does my antibody recognize all of them?

A: The human LC3 family has three main isoforms—LC3A, LC3B, and LC3C—which have distinct tissue distribution patterns.[8][9] While they share high sequence similarity, their expression and localization can differ.[8][9] It is critical to use an antibody that is specific to the isoform you intend to study. Some antibodies are isoform-specific (e.g., specific to LC3B), while others are pan-LC3 and detect multiple isoforms.[8][10][11][12] Always check the antibody's datasheet for specificity data. Using non-specific antibodies can lead to misinterpreted results, as the isoforms may not have identical kinetics or biological roles.[8]

Q5: In my immunofluorescence experiment, I see diffuse staining instead of the expected LC3 puncta. What is the problem?

A: Diffuse staining typically represents the cytosolic LC3-I pool. The absence of distinct puncta (representing LC3-II in autophagosomes) could be due to:

  • Ineffective Autophagy Induction: As with Western blotting, the stimulus may be insufficient.

  • Suboptimal Fixation/Permeabilization: The fixation and permeabilization steps are critical for preserving the delicate autophagosome structures. Over-permeabilization, particularly with harsh detergents like Triton X-100, can disrupt these membranes.[13] A common recommendation is fixation with 4% paraformaldehyde followed by gentle permeabilization with a reagent like digitonin (B1670571).[13]

  • Low Autophagic Flux: Puncta may not accumulate if the rate of autophagosome degradation is high. Co-treatment with a lysosomal inhibitor can help visualize puncta more clearly.[13]

Troubleshooting Guides

Western Blotting
Issue Potential Cause Recommended Solution
Weak or No Signal for LC3-I/II 1. Low protein abundance: Target protein level is below detection limit. 2. Inactive primary antibody: Antibody has lost activity due to improper storage or age. 3. Inefficient protein transfer: Small LC3 proteins did not transfer to the membrane effectively.[3][4]1. Increase protein load to 30-50 µ g/lane . Consider using an LC3 enrichment kit.[3][14] 2. Run a positive control (e.g., chloroquine-treated cell lysate) to confirm antibody activity.[4][5] 3. Use a 0.2 µm PVDF membrane. Ensure transfer buffer contains 20% methanol. Optimize transfer time and voltage (e.g., 100V for 60 mins in a wet tank system).[3][4]
High Background 1. Primary antibody concentration too high: Leads to non-specific binding. 2. Insufficient blocking: Membrane is not adequately blocked. 3. Contaminated blocking buffer: Old or contaminated buffer can cause speckles.[4]1. Titrate the primary antibody to find the optimal concentration. 2. Block for at least 1 hour at room temperature using 5% non-fat dry milk in TBST.[4] 3. Always use freshly prepared blocking buffer.[4]
Non-Specific Bands 1. Antibody cross-reactivity: Antibody may recognize other proteins. 2. Protein degradation: Sample preparation may have led to protein breakdown. 3. LC3 Dimerization: A band around ~40 kDa may appear, which could be a dimer of LC3.[4]1. Check the antibody datasheet for validation data (e.g., knockout/knockdown validation).[1] 2. Always use fresh lysates and include protease inhibitors in the lysis buffer. 3. This is a known artifact; focus on the bands at the correct molecular weights for LC3-I and LC3-II.
Poor Separation of LC3-I and LC3-II 1. Incorrect gel percentage: Low percentage gels do not resolve small, close bands well. 2. Over-running the gel: Small proteins run off the bottom of the gel.1. Use a 12-15% polyacrylamide gel or a 4-20% gradient gel.[3] 2. Stop the electrophoresis when the dye front is about 1 cm from the bottom of the gel.[3]
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Issue Potential Cause Recommended Solution
No Punctate Staining (Diffuse Signal) 1. Suboptimal fixation: Fixation method is damaging the autophagosome structure. 2. Harsh permeabilization: Detergent is disrupting the autophagosomal membrane.[13] 3. Low autophagic activity: Basal autophagy level is low.1. Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[4][13] 2. Use a mild permeabilizing agent like digitonin (50 µg/ml for 5 min) instead of Triton X-100.[13] 3. Induce autophagy with starvation (e.g., EBSS for 1-2 hours) or treat with a lysosomal inhibitor (bafilomycin A1) to accumulate puncta.[13]
High Background Staining 1. Primary antibody concentration too high. 2. Insufficient blocking. [15] 3. Endogenous peroxidase/phosphatase activity (for IHC): Endogenous enzymes in the tissue react with the detection substrate.[15][16]1. Perform an antibody titration to determine the optimal dilution. 2. Block with an appropriate serum (e.g., 10% normal goat serum) for at least 30 minutes.[15] 3. Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[15][16]
Non-Specific Puncta 1. Antibody aggregates: Precipitated antibody can appear as puncta. 2. Secondary antibody non-specificity: Secondary antibody is binding to non-target molecules.1. Centrifuge the diluted primary antibody solution before applying it to the sample. 2. Run a "secondary antibody only" control (omit the primary antibody) to check for non-specific binding of the secondary.[16]

Experimental Protocols & Data

Autophagic Flux Assay via Western Blot

This protocol is essential for accurately measuring autophagy by assessing the turnover of LC3-II.

  • Cell Treatment: Prepare four groups of cells for your experiment:

    • Group 1: Untreated (Vehicle Control)

    • Group 2: Experimental Treatment (e.g., serum starvation for 16 hours)

    • Group 3: Lysosomal Inhibitor only (e.g., 50 µM Chloroquine for the last 2-4 hours)

    • Group 4: Experimental Treatment + Lysosomal Inhibitor (e.g., starvation for 16 hours with Chloroquine added for the last 2-4 hours)[17]

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 12-15% polyacrylamide gel.

  • Transfer: Transfer proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.[17]

  • Antibody Incubation:

    • Incubate with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.[17]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[17]

  • Detection: Use an ECL substrate and image the blot.

  • Analysis: Quantify the band intensity for LC3-II. Normalize to a loading control (e.g., β-actin). Autophagic flux is determined by comparing the normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.

Table 1: Representative Data for LC3 Turnover Assay

Treatment GroupNormalized LC3-II Level (Densitometry Units)Interpretation
1. Control1.0Basal autophagy level.
2. Starvation2.5Increased LC3-II, but flux is unknown.
3. Chloroquine3.0Accumulation due to blocked degradation.
4. Starvation + Chloroquine6.5Significant accumulation, indicating high autophagic flux induced by starvation.
Note: Data are hypothetical and for illustrative purposes. Actual values will vary.

Visualizations

Signaling & Experimental Workflows

Autophagy_Pathway cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_degradation Degradation ULK1 ULK1 Complex Beclin1 Beclin-1 Complex (PI3K) ULK1->Beclin1 activates Phagophore Phagophore Beclin1->Phagophore nucleates proLC3 pro-LC3 LC3I LC3-I (Cytosolic) proLC3->LC3I cleavage LC3II LC3-II (Membrane-bound) LC3I->LC3II conjugation to PE LC3II->Phagophore recruited to Autophagosome Autophagosome (Double membrane) Phagophore->Autophagosome elongates to form Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Stress Cellular Stress (e.g., Starvation) Stress->ULK1 activates BafA1 Bafilomycin A1 Chloroquine BafA1->Autolysosome inhibits fusion/ degradation

Caption: Simplified signaling pathway of mammalian autophagy.

Antibody_Validation_Workflow start Start: Receive New Antibody Lot check_datasheet Review Datasheet (Specificity, Application, Dilution) start->check_datasheet positive_control Prepare Positive & Negative Controls (e.g., Treated/Untreated Lysates, KO cells) check_datasheet->positive_control titration Perform Antibody Titration (Western Blot or IF) positive_control->titration western_blot Western Blot Validation titration->western_blot if_validation Immunofluorescence Validation titration->if_validation evaluate_wb Evaluate WB: - Correct Band Sizes (LC3-I/II)? - Signal in Positive Control? - No Signal in Negative Control? western_blot->evaluate_wb evaluate_if Evaluate IF: - Correct Localization (Puncta)? - Signal-to-Noise Ratio? - Staining in Positive Control? if_validation->evaluate_if pass Validation Passed Proceed with Experiments evaluate_wb->pass Yes fail Validation Failed Troubleshoot or Contact Vendor evaluate_wb->fail No evaluate_if->pass Yes evaluate_if->fail No

Caption: General workflow for validating a new LC3 antibody lot.

WB_Troubleshooting_Tree start Problem: No LC3-II band in Western Blot q1 Did you run a positive control (e.g., Chloroquine-treated cells)? start->q1 q2 Is the positive control band visible? q1->q2 Yes sol_run_control Action: Run a positive control to validate the antibody and protocol. q1->sol_run_control No a1_yes Yes a1_no No sol_check_induction Problem: Autophagy induction in your experimental sample is weak or absent. q2->sol_check_induction Yes q3 Did you use a 0.2µm PVDF membrane and 12-15% gel? q2->q3 No a2_yes Yes a2_no No sol_check_antibody Problem: Primary/secondary antibody or detection reagent issue. sol_check_antibody->q3 If transfer is OK, problem is likely antibody q3->sol_check_antibody sol_optimize_transfer Action: Optimize transfer conditions for small proteins. Use 0.2µm PVDF, 12-15% gel, and 20% methanol in transfer buffer. q3->sol_optimize_transfer No sol_increase_protein Action: Increase protein load per lane (30-50µg). Check for protein degradation. q3->sol_increase_protein Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for Western blot issues.

References

Validation & Comparative

A Comparative Guide to LC10 and LC50 Values for Pesticides in Ecotoxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lethal Concentration (LC) values for various pesticides, focusing on LC10 and LC50 metrics. Understanding these values is critical for assessing the acute toxicity of chemical compounds to non-target organisms and for environmental risk assessment. This document summarizes quantitative data, details experimental methodologies, and visualizes key concepts to support research and development in toxicology and pesticide science.

Understanding this compound and LC50

In toxicology, the concentration of a substance that is lethal to a certain percentage of a test population is a key measure of acute toxicity. The most common metric is the LC50 , which represents the concentration of a chemical in air or water that is lethal to 50% of a test population over a specific duration.[1] A lower LC50 value indicates a higher level of acute toxicity.[2]

The This compound value, representing the concentration that is lethal to 10% of the test population, is also a valuable metric, particularly for assessing sublethal effects and for a more nuanced understanding of the dose-response curve. While LC50 provides a median lethal concentration, this compound can offer insights into the threshold at which a substance begins to have a lethal impact.[3][4] Both this compound and LC50 values are crucial for hazard classification and for establishing water quality guidelines.[3][4]

Comparative Analysis of Pesticide Toxicity

The following tables provide a summary of this compound and LC50 values for a range of common insecticides, herbicides, and fungicides. These values are derived from studies on various aquatic and terrestrial organisms and are presented to facilitate a comparative analysis of their acute toxicity. It is important to note that toxicity can vary significantly depending on the test species, exposure duration, and experimental conditions.

Table 1: Comparative Toxicity of Common Insecticides

Insecticide ClassActive IngredientTest OrganismExposure DurationThis compound (µg/L)LC50 (µg/L)
Neonicotinoid ImidaclopridBemisia tabaci (Whitefly)24 hours5.28 (ppm)-
ClothianidinAphis craccivora (Cowpea Aphid)24 hours-0.031 (ppm)
Pyrethroid BifenthrinBemisia tabaci (Whitefly)24 hours10.02 (ppm)-
DeltamethrinNeoseiulus agrestis (Predatory Mite)--Highest Toxicity of 10 pesticides tested
Organophosphate ChlorpyrifosBemisia tabaci (Whitefly)24 hours55.18 (ppm)-
DiazinonBranchiura sowerbyi (Oligochaete Worm)96 hours-2,870
Carbamate CarbosulfanBemisia tabaci (Whitefly)24 hours128.37 (ppm)-
Spinosyn SpinosadAphis craccivora (Cowpea Aphid)24 hours-0.912 (ppm)
Diamide FlubendiamideAphis craccivora (Cowpea Aphid)24 hours-0.027 (ppm)

Table 2: Comparative Toxicity of Common Herbicides

Herbicide ClassActive IngredientTest OrganismExposure DurationThis compound (mg/L)LC50 (mg/L)
Aryloxyphenoxypropionate Cyhalofop-butylGambusia holbrooki (Mosquitofish)96 hours-4.14
Cyhalofop-butylOncorhynchus mykiss (Rainbow Trout)96 hours-1.65
Triazine AtrazineChanna punctatus (Freshwater Fish)96 hours28.31142.381
Phenoxy 2,4-D (amine)Lepomis macrochirus (Bluegill)-No effect on eggs or fry at 25 mg/L-

Table 3: Comparative Toxicity of Common Fungicides

Fungicide ClassActive IngredientTest OrganismExposure DurationThis compound (µg/L)LC50 (µg/L)
Strobilurin PyraclostrobinAmphibian Larvae96 hours-5.1 - 18.6
Chloronitrile ChlorothalonilAmphibian Larvae96 hours-15.3 - 49.4

Experimental Protocols for Determining LC Values

The determination of this compound and LC50 values is conducted under standardized laboratory conditions to ensure the reliability and comparability of the data. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the acute toxicity of chemicals to fish.

  • Test Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the concentration that kills 50% of the fish (LC50).

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Range-finding test: A preliminary test is conducted to determine the approximate range of concentrations to be used in the definitive test.

    • Definitive test: At least five concentrations in a geometric series are tested, along with a control group. At least seven fish are used for each concentration.

    • Exposure Conditions: The test can be static (water is not changed) or semi-static (water is renewed periodically). Water temperature, pH, and photoperiod are controlled.

    • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at specified intervals.

  • Data Analysis: The cumulative percentage of mortality is plotted against the concentration, and the LC50 value is calculated using statistical methods like probit analysis. This compound values can also be derived from this data.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards of a substance when inhaled.

  • Test Principle: The test provides information on the health hazards likely to arise from a short-term exposure to a test article by inhalation. It can be used to estimate the median lethal concentration (LC50).

  • Test Organisms: The preferred species is the rat.

  • Procedure:

    • Exposure: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, for a standard duration, typically 4 hours.

    • Concentrations: A limit test at a single high concentration or a series of at least three concentrations are used.

    • Observation Period: Following exposure, the animals are observed for at least 14 days.

    • Observations: Clinical signs of toxicity, body weight changes, and mortality are recorded. A gross necropsy of all animals is performed at the end of the study.

  • Data Analysis: The LC50 is calculated from the relationship between the exposure concentrations and the mortality rates.

Pesticide Mode of Action and Signaling Pathways

Understanding the mechanism by which a pesticide exerts its toxic effects is crucial for predicting its impact on non-target organisms and for the development of safer alternatives. The following diagrams illustrate the signaling pathways affected by three major classes of insecticides.

organophosphate_pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles ACh Vesicles Presynaptic_Neuron->ACh_Vesicles Nerve Impulse Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine (B1216132) Receptor Synaptic_Cleft->ACh_Receptor Binds to Acetylcholinesterase Acetylcholinesterase (AChE) Synaptic_Cleft->Acetylcholinesterase ACh in cleft Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine Acetylcholine (ACh) ACh_Vesicles->Synaptic_Cleft Release ACh_Receptor->Postsynaptic_Neuron Stimulates Nerve_Impulse Continuous Nerve Impulse (Paralysis) ACh_Receptor->Nerve_Impulse Leads to Choline_Acetate Choline + Acetate Acetylcholinesterase->Choline_Acetate Breaks down ACh Organophosphate Organophosphate Pesticide Organophosphate->Acetylcholinesterase Inhibits

Caption: Organophosphate insecticides inhibit acetylcholinesterase, leading to continuous nerve stimulation.

neonicotinoid_pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft ACh Release nACh_Receptor Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nACh_Receptor ACh binds Postsynaptic_Neuron Postsynaptic Neuron Overstimulation Overstimulation (Paralysis, Death) Postsynaptic_Neuron->Overstimulation Leads to Acetylcholine Acetylcholine (ACh) Ion_Channel Ion Channel nACh_Receptor->Ion_Channel Opens Neonicotinoid Neonicotinoid Pesticide Neonicotinoid->nACh_Receptor Irreversibly Binds Ion_Channel->Postsynaptic_Neuron Na+ influx

Caption: Neonicotinoid insecticides bind to nicotinic acetylcholine receptors, causing paralysis.

pyrethroid_pathway cluster_neuron Neuron Axon Axon_Membrane Axon Membrane Sodium_Channel Voltage-Gated Sodium Channel Channel_Open Channel Remains Open Sodium_Channel->Channel_Open Results in Pyrethroid Pyrethroid Pesticide Pyrethroid->Sodium_Channel Modifies & Prevents Closing Nerve_Firing Repetitive Nerve Firing (Paralysis) Channel_Open->Nerve_Firing Causes Action_Potential Action Potential Action_Potential->Sodium_Channel Opens

Caption: Pyrethroid insecticides disrupt the function of voltage-gated sodium channels in neurons.

References

relationship between LC10 and NOEC (No-Observed-Effect Concentration)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of toxicological endpoints is paramount for accurate risk assessment. This guide provides an objective comparison of two commonly used metrics: the Lethal Concentration 10% (LC10) and the No-Observed-Effect Concentration (NOEC). By examining their underlying methodologies, statistical approaches, and data interpretation, this document aims to equip you with the knowledge to effectively utilize and interpret these crucial values.

At a Glance: this compound vs. NOEC

The fundamental difference between this compound and NOEC lies in their derivation. The this compound is a statistically derived estimate from a concentration-response model, representing the concentration of a substance that is lethal to 10% of the test population. In contrast, the NOEC is determined through hypothesis testing and is the highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared to a control group.

FeatureThis compound (Lethal Concentration 10%)NOEC (No-Observed-Effect Concentration)
Derivation Regression analysis of a concentration-response curve.Hypothesis testing (e.g., ANOVA, Dunnett's test) comparing treatment groups to a control.[1]
Nature of Value A point estimate of a 10% effect level, with a corresponding confidence interval.The highest experimental concentration with no statistically significant observed effect.[1]
Data Utilization Utilizes the entire dataset to model the concentration-response relationship.Primarily relies on data from the highest concentration showing no effect and the lowest concentration showing an effect.
Dependence on Test Design Less dependent on the specific concentrations chosen for the experiment.Highly dependent on the selected test concentrations, the spacing between them, and the statistical power of the experiment.
Scientific Consensus Increasingly favored by regulatory bodies and the scientific community for its statistical robustness.Criticized for its limitations, including its dependence on experimental design and its failure to provide a measure of uncertainty.

Delving Deeper: Methodological Approaches

The determination of this compound and NOEC involves distinct experimental and statistical protocols. While both are derived from toxicity studies, the path to each endpoint differs significantly.

Experimental Protocol for Aquatic Toxicity Testing (based on OECD Guideline 203)

A standardized protocol, such as the OECD Guideline 203 for acute fish toxicity testing, forms the basis for generating the data used to determine both this compound and NOEC.[2]

1. Test Organisms and Acclimation:

  • A suitable fish species (e.g., Rainbow Trout, Zebrafish) is selected.

  • Fish are acclimated to the test conditions (temperature, light, water quality) for a specified period.[3]

2. Test Design:

  • A series of test concentrations of the chemical is prepared, typically in a geometric series.[4]

  • A control group (without the test chemical) and often a solvent control (if the chemical is not water-soluble) are included.

  • A sufficient number of fish are randomly assigned to each test concentration and control group.

3. Exposure:

  • Fish are exposed to the test concentrations for a fixed period, typically 96 hours for acute tests.[2]

  • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

4. Observation:

  • Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

Statistical Determination

Determining the NOEC:

  • Hypothesis Testing: Statistical tests, such as Analysis of Variance (ANOVA), are used to compare the mortality (or other endpoint) in each treatment group to the control group.

  • Pairwise Comparisons: If a significant difference is found, post-hoc tests like Dunnett's test are performed to identify which concentrations are statistically different from the control.

  • Identifying the NOEC: The NOEC is the highest tested concentration that does not show a statistically significant difference from the control group.[1] The Lowest-Observed-Effect Concentration (LOEC) is the lowest tested concentration that does show a statistically significant difference.

Determining the this compound:

  • Concentration-Response Modeling: The mortality data from all concentration groups are fitted to a statistical model (e.g., probit, logit, or Weibull model) to describe the relationship between concentration and the probability of mortality.

  • Estimation of LCx Values: The fitted model is used to estimate the concentration that would cause a specific percentage of mortality. The this compound is the concentration estimated to cause 10% mortality.

  • Confidence Intervals: A key advantage of the regression approach is the ability to calculate confidence intervals around the this compound estimate, providing a measure of its precision.

Visualizing the Relationship

The following diagram illustrates the conceptual workflow and the relationship between the experimental data and the derivation of this compound and NOEC.

toxicological_endpoints cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_noec NOEC Derivation cluster_this compound This compound Derivation cluster_interpretation Interpretation & Application TestSetup Toxicity Test Setup (e.g., OECD 203) DataCollection Data Collection (Mortality at different concentrations) TestSetup->DataCollection HypothesisTest Hypothesis Testing (e.g., ANOVA, Dunnett's Test) DataCollection->HypothesisTest Regression Concentration-Response Modeling (e.g., Probit/Logit) DataCollection->Regression NOEC NOEC (Highest concentration with no statistically significant effect) HypothesisTest->NOEC RiskAssessment Ecological Risk Assessment & Regulatory Decisions NOEC->RiskAssessment This compound This compound (Concentration causing 10% mortality) Regression->this compound This compound->RiskAssessment

Caption: Workflow for deriving this compound and NOEC from toxicity data.

Conclusion: A Move Towards Regression-Based Endpoints

While the NOEC has been a long-standing metric in toxicology, there is a clear and growing consensus within the scientific and regulatory communities to move towards regression-based approaches like the this compound (or more broadly, ECx values for non-lethal endpoints). The this compound is considered a more statistically robust and informative endpoint as it utilizes the full spectrum of the data to provide a point estimate of a specific effect level, complete with a measure of uncertainty (confidence intervals). In contrast, the NOEC is highly dependent on the experimental design and does not provide information about the shape of the concentration-response curve or the precision of the estimate.

For researchers and drug development professionals, it is crucial to understand both metrics. While legacy data will often contain NOEC values, modern toxicological assessments increasingly rely on and report LCx/ECx values for a more quantitative and defensible approach to risk assessment.

References

inter-laboratory comparison of LC10 results

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of inter-laboratory LC10 results is crucial for researchers, scientists, and drug development professionals to understand the reliability and reproducibility of this ecotoxicological endpoint. The Lethal Concentration 10 (this compound), which represents the concentration of a substance that is lethal to 10% of a test population, is an important metric for assessing the potential risks of chemicals to aquatic ecosystems. However, its determination is often subject to greater variability compared to the more commonly used LC50 (Lethal Concentration 50%).

This guide provides a comparative overview of this compound results from a hypothetical inter-laboratory study, supported by a detailed experimental protocol and visualizations to clarify the workflow and the inherent variability associated with this endpoint.

Inter-laboratory Comparison of this compound Values

The following table summarizes hypothetical this compound results from an inter-laboratory study ("ring test") designed to assess the toxicity of a reference substance, potassium chloride (KCl), to the freshwater crustacean Daphnia magna. Such studies are essential for evaluating the performance and consistency of testing laboratories.[1][2] The variability in the results highlights the challenges associated with determining low-effect concentrations.

Table 1: Inter-laboratory Comparison of 48-hour this compound Results for Daphnia magna Exposed to Potassium Chloride (KCl)

Participating LaboratoryReported 48h this compound (mg/L)95% Confidence Interval (mg/L)Intra-laboratory Coefficient of Variation (CV%)
Laboratory A210150 - 27015
Laboratory B280200 - 36022
Laboratory C180110 - 25018
Laboratory D350250 - 45025
Laboratory E240180 - 30017
Consensus Mean 252
Standard Deviation 64.6
Inter-laboratory CV% 25.6%

Note: The data presented in this table is hypothetical and for illustrative purposes. The inter-laboratory Coefficient of Variation (CV) of 25.6% is consistent with the variability observed for low-effect concentrations in similar studies.[3]

The inter-laboratory variability for this compound values can be influenced by a multitude of factors, including subtle differences in experimental conditions, the health and genetic diversity of the test organisms, and the statistical methods used for calculation.[3] Studies have shown that the coefficient of variation for low-effect concentrations, such as the EC25 (Effective Concentration 25%), can be significant, reinforcing the need for stringent adherence to standardized protocols.[3]

Experimental Protocol for Daphnia magna Acute Toxicity Testing

A detailed and standardized experimental protocol is fundamental to minimizing inter-laboratory variability. The following methodology is based on established international guidelines for aquatic toxicity testing.

1. Test Organism:

  • Species: Daphnia magna (less than 24 hours old).

  • Culturing: Organisms are cultured in moderately hard reconstituted water under controlled temperature (20 ± 2°C) and photoperiod (16 hours light: 8 hours dark) conditions.

2. Test Substance and Dilutions:

  • Reference Toxicant: Potassium chloride (KCl).

  • Concentrations: A geometric series of at least five test concentrations and a control group are prepared.

3. Test Conditions:

  • Test Type: Static or semi-static.

  • Duration: 48 hours.

  • Temperature: 20 ± 2°C.

  • Photoperiod: 16 hours light: 8 hours dark.

  • Test Vessels: Glass beakers.

  • Replicates: A minimum of four replicates per concentration.

  • Organisms per Replicate: Five Daphnia magna.

4. Observations:

  • Mortality is recorded at 24 and 48 hours. Immobility is considered as the endpoint for mortality.

5. Data Analysis:

  • The this compound values and their 95% confidence intervals are calculated using appropriate statistical methods, such as Probit analysis or linear interpolation.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study, from the initial planning stages to the final data analysis and reporting.

Interlaboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Testing cluster_2 Phase 3: Data Analysis and Evaluation cluster_3 Phase 4: Reporting P1 Define Study Objectives and Protocol P2 Select and Prepare Test Material P1->P2 P3 Recruit Participating Laboratories P2->P3 D1 Distribute Standardized Samples and Protocols P3->D1 D2 Laboratories Conduct Toxicity Tests D1->D2 D3 Data Collection and Reporting D2->D3 A1 Centralized Data Compilation D3->A1 A2 Statistical Analysis (e.g., z-scores, CV%) A1->A2 A3 Evaluation of Laboratory Performance A2->A3 R1 Preparation of Final Report A3->R1 R2 Dissemination of Results to Participants R1->R2

Caption: Workflow of an inter-laboratory comparison study for ecotoxicity testing.

Signaling Pathway of Acute Toxicity Leading to Immobility

The following diagram illustrates a simplified signaling pathway that can lead to immobility and mortality in Daphnia magna upon exposure to a toxicant like KCl. Disruption of ion transport is a key mechanism of KCl toxicity.

Acute_Toxicity_Pathway cluster_0 Cellular Level cluster_1 Physiological Level cluster_2 Organismal Level Toxicant Potassium Chloride (KCl) Exposure Ion Disruption of Na+/K+ Pump and Ion Channels Toxicant->Ion Membrane Loss of Membrane Potential Ion->Membrane Nerve Impaired Nerve Impulse Transmission Membrane->Nerve Muscle Muscle Dysfunction Nerve->Muscle Immobility Immobility (Endpoint for Mortality) Muscle->Immobility

References

Validating LC10 as a Predictor of Chronic Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the long-term toxic effects of chemical compounds is a critical step in ensuring safety and efficacy. While chronic toxicity studies are the gold standard, they are often time-consuming and resource-intensive. This has led to a growing interest in using acute toxicity data to forecast chronic outcomes. This guide provides a comprehensive comparison of the lethal concentration for 10% of a test population (LC10), an acute toxicity endpoint, as a predictor for chronic toxicity, supported by experimental data and detailed protocols.

This compound and Chronic Toxicity: A Data-Driven Comparison

The predictive power of acute toxicity data, specifically the this compound, for estimating chronic toxicity has been a subject of extensive research. The underlying principle is that sublethal effects observed at lower concentrations in acute studies may be indicative of adverse outcomes over prolonged exposure.

One study investigating the toxicity of several pesticides to the freshwater shrimp, Paratya australiensis, found that acute this compound values were useful predictors of chronic lethality[1]. Regression models developed from acute toxicity data provided credible estimations of chronic toxicity.

To illustrate the relationship between acute and chronic toxicity endpoints, the following table presents data for ten chlorinated organic compounds, comparing their 96-hour LC50 values with their Maximum Acceptable Toxicant Concentrations (MATC) as determined in early-life stage chronic toxicity tests with the American flagfish (Jordanella floridae). While this compound data is not directly presented in this specific study, the LC50 provides a relevant acute toxicity benchmark. The MATC is a derived value representing a threshold for chronic effects, functionally similar to a No Observed Effect Concentration (NOEC).

Compound96-hr LC50 (mg/L)Chronic Toxicity (MATC) (mg/L)
1,2-Dichloroethane116>8.3, <16
1,1,2-Trichloroethane87.1>4.8, <9.0
1,1,2,2-Tetrachloroethane21.1>1.8, <3.4
Pentachloroethane7.74>0.15, <0.31
1,1-Dichloroethylene19.9>3.9, <8.4
1,2-Dichlorobenzene30.5>1.1, <1.8
1,2,4-Trichlorobenzene3.51>0.40, <0.74
2,4-Dichlorophenol2.63>0.21, <0.47
2,4,6-Trichlorophenol1.48>0.17, <0.33
Pentachlorophenol0.24>0.03, <0.06

Data sourced from "The acute and chronic toxicity of ten chlorinated organic compounds to the American flagfish (Jordanella floridae)"[2]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable toxicity data. The following protocols are based on internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD).

Determination of this compound (from Acute Toxicity Test - OECD 203)

The this compound is statistically derived from the concentration-response curve generated during an acute toxicity test. The OECD 203 guideline for fish acute toxicity is a common framework.[3][4][5][6]

Objective: To determine the concentration of a substance that is lethal to 10% of the test fish population over a short exposure period (typically 96 hours).

Test Organism: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

  • Definitive Test:

    • At least five geometrically spaced concentrations of the test substance are prepared, along with a control group.

    • Fish are randomly allocated to the test chambers for each concentration and the control.

    • The exposure period is typically 96 hours.

    • Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored regularly.

  • Data Analysis:

    • The cumulative mortality data at 96 hours is plotted against the test concentrations.

    • A statistical model (e.g., probit analysis) is used to fit a concentration-response curve.

    • The this compound value, along with its 95% confidence limits, is calculated from this curve.

Chronic Toxicity Assessment (Fish Early-life Stage Test - OECD 210)

The OECD 210 guideline is designed to assess the toxicity of substances to the sensitive early life stages of fish, providing a robust measure of chronic toxicity.[7][8][9][10][11]

Objective: To determine the effects of a substance on the survival, growth, and development of fish from the embryonic stage to the juvenile stage. This allows for the determination of the No Observed Effect Concentration (NOEC) or the concentration causing a specific effect in x% of the population (ECx).

Test Organism: Species with a relatively short early life stage, such as Zebrafish (Danio rerio).

Procedure:

  • Exposure Setup:

    • Fertilized fish eggs are exposed to a series of at least five concentrations of the test substance and a control.

    • The test is conducted under flow-through or semi-static conditions to maintain stable exposure concentrations.

  • Test Duration: The test begins with fertilized eggs and continues until the fish are free-feeding and have reached a specific developmental stage (e.g., 30 days post-hatch for Zebrafish).

  • Endpoints Measured:

    • Survival: Daily monitoring of embryo and larval mortality.

    • Hatching Success: The number of hatched larvae in each concentration is recorded.

    • Growth: At the end of the test, the length and weight of surviving fish are measured.

    • Developmental Abnormalities: Any morphological or behavioral abnormalities are noted.

  • Data Analysis:

    • The data for each endpoint are statistically analyzed to identify significant differences between the exposed groups and the control.

    • The NOEC is the highest tested concentration at which no statistically significant adverse effect is observed.

    • Alternatively, regression analysis can be used to determine the ECx (e.g., EC10) for the most sensitive endpoint.

Visualization of Key Processes

To better understand the experimental workflow and a key molecular pathway involved in chronic toxicity, the following diagrams are provided.

G cluster_acute This compound Determination (Acute Toxicity) cluster_chronic Chronic Toxicity Assessment cluster_validation Validation A1 Range-Finding Test A2 Definitive Acute Test (OECD 203) (5 concentrations + control, 96h) A1->A2 A3 Record Mortalities at 24, 48, 72, 96h A2->A3 A4 Concentration-Response Curve Generation A3->A4 A5 Statistical Analysis (e.g., Probit) A4->A5 A6 This compound Value A5->A6 V1 Compare this compound and Chronic Values A6->V1 C1 Chronic Toxicity Test (e.g., OECD 210) (5 concentrations + control) C2 Long-Term Exposure (e.g., 30 days) C1->C2 C3 Measure Endpoints: - Survival - Growth (length, weight) - Hatching Success C2->C3 C4 Statistical Analysis (Hypothesis Testing/Regression) C3->C4 C5 NOEC / Chronic ECx Value C4->C5 C5->V1 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Releases Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Degradation Cul3->Proteasome Targets for Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant & Detoxification Gene Expression ARE->Genes Stress Oxidative Stress (e.g., Chronic Toxin Exposure) Stress->Keap1 Induces Conformational Change (Cysteine Modification)

References

A Comparative Guide to Dynein Light Chains LC8 and LC10: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dynein light chains LC8 (DYNLL1/DYNLL2) and LC10 (DNAL4), focusing on their distinct and overlapping functions, binding partners, and involvement in cellular processes. This document is intended to be a valuable resource for researchers investigating dynein motor function, associated pathologies, and the development of targeted therapeutics.

Introduction: The Dynein Motor and its Light Chains

Dyneins are a family of microtubule-based motor proteins crucial for a multitude of cellular processes, including intracellular transport, cell division, and the beating of cilia and flagella.[1] These large multi-subunit complexes are composed of heavy, intermediate, light intermediate, and light chains. The light chains (LCs) are non-catalytic subunits that play critical roles in the assembly, regulation, and cargo-binding functions of the dynein motor. This guide focuses on two members of the LC8-type family of dynein light chains: the ubiquitously expressed and multifunctional LC8 (DYNLL1/2) and the more specialized this compound (DNAL4).

Functional Comparison: LC8 (DYNLL1/2) vs. This compound (DNAL4)

Dynein LC8 and this compound, while both members of the same light chain family, exhibit significant differences in their cellular roles and expression patterns. LC8 is a highly conserved and widely expressed protein that functions as a dimerization hub for a vast array of binding partners, participating in both dynein-dependent and -independent pathways. In contrast, this compound (DNAL4 in humans) is primarily associated with axonemal dynein and is essential for the motility of cilia and flagella.

Dynein LC8 (DYNLL1/DYNLL2): A Multifunctional Hub

DYNLL1 and its homolog DYNLL2, collectively referred to as LC8, are small, highly conserved proteins that form homodimers.[2] They are integral components of both cytoplasmic and axonemal dynein complexes.

Key Functions of LC8:

  • Component of Cytoplasmic Dynein 1: LC8 is a crucial subunit of the cytoplasmic dynein 1 complex, which is responsible for the retrograde transport of various cellular cargoes, such as organelles and vesicles, along microtubules.[3]

  • Dimerization Hub: A primary function of LC8 is to induce dimerization of its binding partners, which are often intrinsically disordered proteins. This dimerization is critical for the assembly and function of various protein complexes.[2]

  • Dynein-Independent Functions: A significant portion of cellular LC8 is not associated with the dynein motor complex and participates in a wide range of other cellular processes, including:

    • Apoptosis: LC8 can sequester the pro-apoptotic protein Bim to the dynein motor complex, thereby inhibiting its function.[3]

    • Transcriptional Regulation: LC8 has been shown to interact with various transcription factors and co-regulators, influencing gene expression.[4]

    • DNA Damage Response: DYNLL1 is involved in the DNA damage response by regulating DNA end resection.[5][6]

    • Viral Pathogenesis: Numerous viral proteins interact with LC8, hijacking its functions to facilitate viral replication and transport.

Dynein this compound (DNAL4): A Specialist in Axonemal Motility

DNAL4 is the human ortholog of Chlamydomonas this compound and is categorized as an axonemal dynein light chain.[7] Its expression is primarily restricted to tissues with motile cilia and flagella.

Key Functions of this compound (DNAL4):

  • Component of Outer Dynein Arms: DNAL4 is a component of the outer dynein arms (ODAs) of axonemes, the microtubule-based structures that form the core of cilia and flagella.[8][9] The ODAs are the primary force generators for ciliary and flagellar beating.

  • Regulation of Ciliary and Flagellar Motility: DNAL4 is essential for the proper function of the ODA complex and, consequently, for the coordinated movement of cilia and flagella.[10]

  • Potential Cytoplasmic Role: While predominantly axonemal, there is some evidence suggesting a potential role for DNAL4 in the cytoplasmic dynein complex in specific contexts, such as netrin-1-directed retrograde transport in commissural neurons.[9] However, this appears to be a more specialized function compared to the widespread roles of LC8.

Summary of Functional Differences
FeatureDynein LC8 (DYNLL1/DYNLL2)Dynein this compound (DNAL4)
Primary Location Cytoplasm, Nucleus, AxonemesAxonemes of cilia and flagella
Dynein Complex Association Cytoplasmic Dynein 1 & 2, Axonemal DyneinPrimarily Outer Arm of Axonemal Dynein
Primary Function Dimerization hub, retrograde transport, diverse dynein-independent rolesRegulation of ciliary and flagellar motility
Expression UbiquitousTissues with motile cilia and flagella
Binding Partners Numerous and diverse (dynein and non-dynein proteins)Primarily components of the outer dynein arm
Dynein-Independent Roles Well-established (apoptosis, transcription, etc.)Not well-characterized, likely limited

Experimental Protocols for Functional Analysis

This section provides detailed methodologies for key experiments used to investigate and compare the functions of dynein light chains.

Co-Immunoprecipitation (Co-IP) to Identify Binding Partners

Co-IP is used to determine if two proteins interact in vivo. An antibody against a "bait" protein is used to pull it down from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody specific to the bait protein (e.g., anti-DYNLL1 or anti-DNAL4) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against the bait and potential prey proteins.

GST Pull-Down Assay to Confirm Direct Protein-Protein Interactions

This in vitro technique is used to confirm a direct interaction between two proteins. A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads.

Protocol:

  • Expression and Purification of GST-fusion Protein:

    • Clone the coding sequence of the bait protein (e.g., DYNLL1 or DNAL4) into a GST-expression vector.

    • Transform the vector into E. coli and induce protein expression (e.g., with IPTG).

    • Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.

  • Binding Reaction:

    • Incubate the immobilized GST-bait protein with a cell lysate or a purified "prey" protein for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.

  • Elution:

    • Elute the bound proteins using a buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting.

In Vitro Motility Assay to Assess Impact on Dynein Motor Function

This assay directly visualizes the movement of microtubules propelled by dynein motors in a reconstituted system. It can be used to assess how the presence or absence of specific light chains affects motor activity.

Protocol:

  • Prepare a Flow Chamber: Create a small chamber between a microscope slide and a coverslip.

  • Immobilize Dynein Motors:

    • Introduce a solution containing purified dynein complexes (with or without the light chain of interest) into the flow chamber. The motors will adsorb to the glass surface.

    • Block the surface with a protein like casein to prevent non-specific binding of microtubules.

  • Introduce Microtubules and ATP:

    • Add a solution containing fluorescently labeled microtubules and ATP to the chamber.

  • Visualize and Analyze Motility:

    • Observe the movement of the microtubules using fluorescence microscopy (e.g., TIRF microscopy).

    • Record videos and analyze the velocity and processivity of microtubule gliding.

Visualization of Cellular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

dynein_light_chain_comparison cluster_lc8 Dynein LC8 (DYNLL1/2) cluster_this compound Dynein this compound (DNAL4) lc8 LC8 cytoplasmic_dynein Cytoplasmic Dynein lc8->cytoplasmic_dynein Component of axonemal_dynein_lc8 Axonemal Dynein lc8->axonemal_dynein_lc8 Component of dynein_independent Dynein-Independent Partners lc8->dynein_independent Binds to apoptosis Apoptosis dynein_independent->apoptosis Regulates transcription Transcription dynein_independent->transcription Regulates dna_repair DNA Repair dynein_independent->dna_repair Regulates This compound This compound (DNAL4) axonemal_dynein_this compound Outer Arm of Axonemal Dynein This compound->axonemal_dynein_this compound Component of cilia_flagella Cilia/Flagella Motility axonemal_dynein_this compound->cilia_flagella Drives

Figure 1. Functional overview of Dynein LC8 and this compound.

co_ip_workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Bait-specific Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complex wash->elute analysis Analyze by SDS-PAGE & Western Blot elute->analysis

Figure 2. Workflow for Co-Immunoprecipitation.

gst_pulldown_workflow start Start: Purified GST-Bait Protein immobilize Immobilize on Glutathione Beads start->immobilize bind Incubate with Prey Protein/Lysate immobilize->bind wash Wash Beads bind->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE & Western Blot elute->analysis

Figure 3. Workflow for GST Pull-Down Assay.

Conclusion

Dynein light chains LC8 (DYNLL1/2) and this compound (DNAL4) represent two distinct functional classes within the same protein family. LC8 is a versatile and ubiquitous protein that acts as a critical dimerization hub in a vast network of protein-protein interactions, extending far beyond its role in the dynein motor complex. In contrast, this compound is a specialized component of axonemal dynein, with its primary function dedicated to the regulation of ciliary and flagellar motility. Understanding the unique and overlapping functions of these light chains is essential for elucidating the complex regulatory mechanisms of the dynein motor and for the development of targeted therapies for dynein-related diseases. The experimental protocols provided in this guide offer a robust framework for the further investigation of these and other dynein subunits.

References

A Comparative Guide to the Functional Conservation of Tctex-Type Dynein Light Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional conservation of Tctex-type dynein light chains, with a primary focus on DYNLT1 (Tctex-1) and its key homologs, DYNLT3 (also known as rp3) and Tctex-2. As the term "LC10" does not correspond to a standardized dynein light chain nomenclature, this guide centers on the well-characterized Tctex family, members of which are sometimes numerically designated in specific contexts.

Dynein light chains are integral components of the dynein motor complex, which is responsible for microtubule-based intracellular transport. The Tctex-type family plays a crucial role in linking the dynein motor to specific cargoes and modulating its function. Understanding the conserved and divergent functions of these homologs across different species is vital for elucidating their roles in cellular processes and their implications in disease.

Comparative Analysis of Tctex-Type Homologs

The functional diversity within the Tctex family arises from differences in their expression patterns, cargo-binding specificities, and roles in larger protein complexes. While sharing a conserved structural fold, these homologs have evolved distinct functionalities.

FeatureDYNLT1 (Tctex-1)DYNLT3 (rp3)Tctex-2
Primary Function Cargo adaptor for a wide range of cellular and viral proteins, regulator of primary cilium length.[1][2][3]Cargo adaptor with a more restricted set of binding partners, including a role in the spindle checkpoint.[4][5]Primarily involved in the assembly and function of axonemal dyneins in cilia and flagella.[6]
Tissue Expression Widely expressed in many tissues, with notable expression in the brain and testes.[7]Highly expressed in the brain, kidney, and liver, but low in bone marrow and ovary.Predominantly expressed in tissues with motile cilia and flagella, such as the trachea and testes.
Key Interaction Partners Dynein intermediate chain (DIC), Rhodopsin, Poliovirus receptor (CD155), NUP98, NUP62, NUP153, Activin receptor IIB.[2][8][9][10][11]Dynein intermediate chain (DIC), Spindle checkpoint protein Bub3.[5][12]Dynein intermediate chains of outer and inner dynein arms in axonemes.
Role in Cilia/Flagella Key regulator of primary cilium length; depletion leads to longer cilia.[1][3]Not directly implicated in primary cilium length regulation.Essential for the assembly and stability of outer and inner dynein arms in motile cilia and flagella.[6]
Dimerization Forms homodimers.Forms homodimers.Can exist as a monomer in some species (e.g., murine and Chlamydomonas).

Quantitative Functional Comparison

Experimental data reveals quantitative differences in the functional impact of Tctex-type homologs.

ParameterDYNLT1 (Tctex-1)Experimental FindingReference
Primary Cilium Length Depletion via siRNAMean cilium length increased to ~2.7 µm from a control of ~1.8 µm in hTERT-RPE-1 cells.[1]Scholey, J. M., & Anderson, K. V. (2011)
Binding Affinity (Kd) Interaction with a peptide from dynein intermediate chainThe binding affinity is in the micromolar range, similar to other dynein light chain interactions.Mok, Y. K., et al. (2001)
Dynein Motility Recombinant human dynein complexIndividual dynein complexes exhibit mainly static or diffusive behavior on microtubules in vitro. The addition of dynactin (B1176013) and the cargo adaptor BICD2 is required for long-range processive movement.[13][14][15]Schlager, M. A., et al. (2014)

Signaling and Functional Pathways

Tctex-type light chains are involved in various cellular signaling and transport pathways. Their role as cargo adaptors positions them as key regulators of dynein-mediated processes.

DYNLT1_Signaling_Pathway cluster_cargo Cargo Rhodopsin Rhodopsin DYNLT1 DYNLT1 Rhodopsin->DYNLT1 Binds Poliovirus Poliovirus Poliovirus->DYNLT1 Binds NUPs NUP98/62/153 NUPs->DYNLT1 Binds ActivinRIIB Activin RIIB ActivinRIIB->DYNLT1 Binds DIC Dynein Intermediate Chain (DIC) DYNLT1->DIC Binds Dynein_Motor Dynein Motor Complex DIC->Dynein_Motor Assembles into Microtubule Microtubule Dynein_Motor->Microtubule Moves along

DYNLT1 as a Cargo Adaptor in Dynein-Mediated Transport.

The phosphorylation of DYNLT1 at Serine 82 has been shown to be a critical regulatory mechanism. This phosphorylation event can modulate the interaction of DYNLT1 with the dynein intermediate chain, thereby controlling the release of cargo.[10][16]

DYNLT1_Phosphorylation_Regulation DYNLT1_S82 DYNLT1 (S82) DYNLT1_pS82 DYNLT1 (pS82) DYNLT1_S82->DYNLT1_pS82 Phosphorylation DIC Dynein Intermediate Chain (DIC) DYNLT1_S82->DIC Strong Binding Cargo Cargo DYNLT1_S82->Cargo Binds DYNLT1_pS82->DYNLT1_S82 Dephosphorylation DYNLT1_pS82->DIC Weak Binding DYNLT1_pS82->Cargo Releases Kinase Kinase Kinase->DYNLT1_S82 Phosphatase Phosphatase Phosphatase->DYNLT1_pS82

Regulation of DYNLT1-Cargo Interaction by Phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of Tctex-type light chain function.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[17][18]

Objective: To identify proteins that interact with a DYNLT homolog (bait).

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the GAL4 transcription factor and activating reporter genes.

Yeast_Two_Hybrid_Workflow start Start construct_bait Construct Bait Plasmid (BD-DYNLT) start->construct_bait construct_prey Construct Prey Library (AD-cDNA) start->construct_prey cotransform Co-transform Yeast with Bait and Prey Plasmids construct_bait->cotransform construct_prey->cotransform selection Select for Transformants on Double Dropout Medium (-Trp, -Leu) cotransform->selection reporter_assay Screen for Interaction on Quadruple Dropout Medium (-Trp, -Leu, -His, -Ade) and/or β-galactosidase assay selection->reporter_assay identify_prey Isolate Prey Plasmids from Positive Clones reporter_assay->identify_prey sequence_prey Sequence Prey DNA to Identify Interacting Protein identify_prey->sequence_prey end End sequence_prey->end

Yeast Two-Hybrid Experimental Workflow.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7)

  • Prey library vector (e.g., pGADT7)

  • Competent yeast cells

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Appropriate dropout media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for colorimetric assay

Procedure:

  • Bait Construction: Clone the coding sequence of the DYNLT homolog into the bait vector.

  • Yeast Transformation: Co-transform the bait plasmid and the prey library plasmid into the yeast host strain.

  • Selection: Plate the transformed yeast on medium lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.

  • Interaction Screening: Replica-plate the colonies onto a more stringent selective medium lacking histidine and adenine. Growth on this medium indicates a positive interaction. A β-galactosidase filter lift assay can also be performed for an additional reporter confirmation.

  • Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation

Co-IP is used to confirm protein-protein interactions within a cellular context.[19][20][21]

Objective: To validate the interaction between a DYNLT homolog and a putative binding partner in mammalian cells.

Principle: An antibody specific to the DYNLT homolog (bait) is used to capture it from a cell lysate. If the binding partner (prey) is associated with the bait in a complex, it will also be pulled down. The presence of the prey protein in the immunoprecipitate is then detected by Western blotting.

Materials:

  • Mammalian cell line expressing the proteins of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the DYNLT homolog

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibody specific to the putative binding partner for Western blotting

Procedure:

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the antibody against the DYNLT homolog.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative binding partner.

In Vitro Motility Assay

This assay is used to directly observe the movement of microtubules propelled by purified dynein motor complexes.[13][14][15][22][23]

Objective: To assess the effect of different DYNLT homologs on the motility of the dynein complex.

Principle: Purified dynein complexes are adsorbed onto a glass surface. Fluorescently labeled microtubules are then added in the presence of ATP. The movement of the microtubules is observed using fluorescence microscopy, and parameters such as velocity and processivity can be measured.

Materials:

  • Purified dynein complexes containing different DYNLT homologs

  • Fluorescently labeled, taxol-stabilized microtubules

  • Motility buffer (containing ATP and an oxygen scavenging system)

  • Microscope slides and coverslips coated to allow for dynein adsorption

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Chamber Preparation: Assemble a flow chamber using a microscope slide and coverslip.

  • Dynein Adsorption: Introduce the purified dynein solution into the chamber and allow the motors to adsorb to the glass surface.

  • Blocking: Add a blocking agent (e.g., casein) to prevent non-specific binding of microtubules.

  • Microtubule Addition: Introduce the fluorescently labeled microtubules in motility buffer.

  • Imaging: Observe and record microtubule gliding using a TIRF microscope.

  • Data Analysis: Analyze the recorded videos to determine the velocity and other motional parameters of the microtubules.

By employing these and other experimental approaches, researchers can continue to unravel the intricate and conserved functions of the Tctex-type dynein light chains, providing valuable insights for basic science and therapeutic development.

References

Validating LC10 Antibody Specificity with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for the validity and reproducibility of experimental results. In the context of therapeutic antibody development, particularly against bacterial toxins, rigorous validation is a critical step. This guide provides a comparative analysis of the LC10 monoclonal antibody, which targets Staphylococcus aureus alpha-toxin (Hla), and its validation using knockout models. We present supporting experimental data, detailed protocols, and a comparison with alternative antibodies.

The Gold Standard: Knockout Validation

Knockout (KO) validation is a cornerstone of antibody specificity testing.[1] This method utilizes a cell line or, in this case, a bacterial strain that has been genetically modified to eliminate the expression of the target protein. By comparing the antibody's binding to the wild-type (WT) and KO strains, researchers can unequivocally demonstrate that the antibody recognizes its intended target and does not produce off-target signals. For antibodies targeting bacterial toxins like S. aureus alpha-toxin, this involves using an isogenic hla knockout mutant strain (Δhla).[2]

Performance Comparison of Anti-Alpha-Toxin Antibodies

The this compound antibody and its derivatives have been extensively studied for their ability to neutralize S. aureus alpha-toxin. Below is a comparison of this compound with its precursor, 2A3, and its affinity-optimized and extended half-life version, MEDI4893.

AntibodyTargetDissociation Constant (K_D)Neutralization Potency (IC_50)Key Features
This compound S. aureus Alpha-Toxin (Hla)Sub-nanomolarData not explicitly stated, but potent in vivoAffinity-optimized variant of 2A3.[3]
2A3 S. aureus Alpha-Toxin (Hla)~0.50 to 15 nMCorrelates with affinityPrecursor to this compound.[4]
MEDI4893 S. aureus Alpha-Toxin (Hla)Sub-nanomolarHighExtended half-life version of this compound.[5][6]
CAN6 S. aureus Alpha-Toxin (Hla)Not explicitly statedIC_50 of 24 ng/mLRecognizes a novel epitope on Hla.[7]
2B6 S. aureus Alpha-Toxin (Hla)Not explicitly statedIC_50 of 160 ng/mLRecognizes a novel epitope on Hla.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in the validation of anti-alpha-toxin antibodies.

Western Blotting for Specificity Validation

Objective: To visually confirm the specificity of the this compound antibody by comparing its binding to protein lysates from wild-type and ΔhlaS. aureus strains.

Protocol:

  • Protein Lysate Preparation:

    • Culture wild-type and ΔhlaS. aureus strains overnight in Tryptic Soy Broth (TSB).

    • Harvest bacterial cells by centrifugation.

    • Resuspend the pellets in lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells using a bead beater or sonicator.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from the WT and Δhla lysates on a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the this compound antibody at an optimized dilution overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Expected Result: A distinct band at approximately 33 kDa (the molecular weight of alpha-toxin) should be present in the lane with the WT lysate and absent in the lane with the Δhla lysate.

Enzyme-Linked Immunosorbent Assay (ELISA) for Toxin Detection

Objective: To quantify the amount of alpha-toxin in a sample and assess the binding affinity of the this compound antibody.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody (e.g., a polyclonal anti-alpha-toxin antibody) overnight at 4°C.

  • Blocking:

    • Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample Incubation:

    • Add serial dilutions of the sample (e.g., bacterial culture supernatant) and a known standard of purified alpha-toxin to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate and add the biotinylated this compound antibody at an optimized concentration. Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Toxin Neutralization Assay

Objective: To determine the functional ability of the this compound antibody to inhibit the cytotoxic effects of alpha-toxin.

Protocol:

  • Cell Culture:

    • Seed a 96-well plate with a susceptible cell line (e.g., A549 human lung epithelial cells or rabbit red blood cells).

  • Antibody-Toxin Incubation:

    • In a separate plate, serially dilute the this compound antibody.

    • Add a constant, predetermined amount of purified alpha-toxin to each well containing the antibody dilutions.

    • Incubate for 1 hour at 37°C to allow the antibody to bind to the toxin.

  • Cell Treatment:

    • Transfer the antibody-toxin mixtures to the plate containing the cells.

  • Incubation and Viability Assessment:

    • Incubate the cells for a sufficient time to allow for toxin-mediated lysis (e.g., 1-4 hours).

    • Assess cell viability using a colorimetric assay such as MTT or by measuring the release of lactate (B86563) dehydrogenase (LDH).

    • Expected Result: The this compound antibody should protect the cells from lysis in a dose-dependent manner.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Knockout_Validation_Workflow cluster_strains S. aureus Strains cluster_exp Experimental Procedure cluster_results Expected Results WT Wild-Type (WT) hla+ Lysate Prepare Protein Lysates WT->Lysate KO Knockout (KO) Δhla KO->Lysate WB Western Blot Lysate->WB This compound Antibody Result_WT Band at ~33 kDa WB->Result_WT WT Lane Result_KO No Band WB->Result_KO KO Lane

Workflow for knockout validation of this compound antibody specificity.

Alpha_Toxin_Neutralization cluster_toxin Alpha-Toxin Action cluster_ab This compound Antibody Neutralization AT Alpha-Toxin Monomer Receptor ADAM10 Receptor AT->Receptor Binds to Block Blocks Receptor Binding and Pore Formation Pore Heptameric Pore Formation Receptor->Pore Lysis Cell Lysis Pore->Lysis This compound This compound Antibody This compound->AT Binds to NoLysis Cell Survival Block->NoLysis

Mechanism of alpha-toxin and its neutralization by this compound.

This guide demonstrates that the this compound antibody is a highly specific and potent tool for targeting S. aureus alpha-toxin. The use of knockout S. aureus strains in validation experiments provides unequivocal evidence of its specificity, a critical consideration for both basic research and the development of new therapeutics.

References

Comparative Analysis of LC10 Antibody Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the cross-reactivity profile of the LC10 monoclonal antibody, a human IgG1 antibody targeting Staphylococcus aureus alpha-toxin. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity of this compound for its intended application. While this compound is known for its high affinity and specificity for S. aureus alpha-toxin, this guide offers a comparative analysis against other relevant bacterial toxins and proteins to further delineate its binding profile.[1][2][3]

This compound is a precursor to the therapeutic antibody MEDI4893 (suvratoxumab), differing by the absence of a YTE mutation designed to extend serum half-life.[3][4][5] Therefore, the specificity and binding characteristics of MEDI4893 are directly relevant to the performance of this compound. This guide is structured to provide clear, quantitative data, detailed experimental methodologies, and visual workflows to support your research and development needs.

Data Summary: Cross-Reactivity Profile of this compound

The following tables summarize the binding affinity and percent cross-reactivity of the this compound antibody against a panel of bacterial toxins and control proteins as determined by Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Table 1: this compound Binding Affinity and Cross-Reactivity Determined by ELISA

AntigenOrganism SourceConcentration Range (ng/mL)EC50 (ng/mL)% Cross-Reactivity
Alpha-Toxin (Hla)Staphylococcus aureus0.1 - 10005.2100%
LukF-PVStaphylococcus aureus1 - 10000> 10000< 0.1%
Panton-Valentine Leukocidin (PVL)Staphylococcus aureus1 - 10000> 10000< 0.1%
Gamma-Hemolysin (HlgB)Staphylococcus aureus1 - 10000> 10000< 0.1%
Alpha-HemolysinStreptococcus pyogenes1 - 10000> 10000< 0.1%
Perfringolysin OClostridium perfringens1 - 10000> 10000< 0.1%
Bovine Serum Albumin (BSA)Bos taurus1 - 10000> 10000< 0.1%

Illustrative data based on the known high specificity of anti-alpha toxin antibodies.

Table 2: Kinetic Analysis of this compound Binding by Surface Plasmon Resonance (SPR)

Analyte (Antigen)Organism Sourceka (1/Ms)kd (1/s)KD (nM)
Alpha-Toxin (Hla)Staphylococcus aureus1.5 x 10^62.0 x 10^-40.13
LukF-PVStaphylococcus aureusNo Binding DetectedNo Binding DetectedN/A
Bovine Serum Albumin (BSA)Bos taurusNo Binding DetectedNo Binding DetectedN/A

Illustrative data.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol outlines the procedure for a standard indirect ELISA to determine the cross-reactivity of the this compound antibody.

  • Coating: Microtiter plates were coated with 100 µL/well of the respective antigens at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Blocking: Plates were washed three times with PBS containing 0.05% Tween 20 (PBST). Wells were then blocked with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: After washing, serial dilutions of the this compound antibody (ranging from 0.1 to 1000 ng/mL) in blocking buffer were added to the wells and incubated for 2 hours at room temperature.

  • Secondary Antibody Incubation: Plates were washed again, and a horseradish peroxidase (HRP)-conjugated goat anti-human IgG secondary antibody, diluted in blocking buffer, was added to each well and incubated for 1 hour at room temperature.

  • Detection: Following a final wash, 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution was added to each well. The reaction was stopped after 15-20 minutes by adding 50 µL of 2N H2SO4.

  • Data Analysis: The optical density was measured at 450 nm using a microplate reader. The EC50 values were calculated using a four-parameter logistic curve fit. Percent cross-reactivity was calculated as: (% Cross-Reactivity) = (EC50 of Alpha-Toxin / EC50 of Test Antigen) x 100.

Western Blotting for Specificity Analysis

This protocol details the Western blot procedure used to assess the specificity of this compound against various bacterial lysates.

  • Sample Preparation: Bacterial cell lysates from S. aureus, S. pyogenes, and E. coli were prepared. Protein concentrations were determined using a BCA assay.

  • SDS-PAGE: 20 µg of each lysate were separated on a 12% SDS-polyacrylamide gel under reducing conditions.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the this compound antibody at a concentration of 1 µg/mL in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated for 1 hour at room temperature with an HRP-conjugated goat anti-human IgG secondary antibody.

  • Detection: The membrane was washed again, and the signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the cross-reactivity testing methods.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection A Coat Plate with Antigen (2 µg/mL) B Incubate Overnight at 4°C A->B C Wash Plate (3x with PBST) B->C D Block with 5% Milk in PBST (2h, RT) C->D E Add this compound Antibody (Serial Dilutions) D->E F Incubate (2h, RT) E->F G Wash Plate (3x with PBST) F->G H Add HRP-conjugated Secondary Ab G->H I Incubate (1h, RT) H->I J Wash Plate (5x with PBST) I->J K Add TMB Substrate J->K L Stop Reaction with H2SO4 K->L M Read Absorbance at 450 nm L->M

ELISA Workflow for Cross-Reactivity Testing.

Western_Blot_Workflow A Prepare Bacterial Lysates B SDS-PAGE (12% Gel) A->B C Transfer to PVDF Membrane B->C D Block Membrane (5% Milk in TBST) C->D E Incubate with this compound Ab (1 µg/mL, 4°C Overnight) D->E F Wash Membrane (3x with TBST) E->F G Incubate with HRP-conjugated Secondary Ab (1h, RT) F->G H Wash Membrane (5x with TBST) G->H I ECL Detection and Imaging H->I

Western Blot Workflow for Specificity Analysis.

Signaling Pathway and Mechanism of Action

This compound exerts its function by neutralizing the alpha-toxin of Staphylococcus aureus. This toxin is a key virulence factor that forms pores in host cell membranes, leading to cell lysis and tissue damage. This compound binds to a specific epitope on the alpha-toxin, thereby preventing its oligomerization and subsequent pore formation.

Mechanism_of_Action cluster_toxin Alpha-Toxin Action cluster_antibody This compound Neutralization Toxin S. aureus Alpha-Toxin Receptor Host Cell Receptor Toxin->Receptor Binds Neutralization Neutralization Toxin->Neutralization Pore Pore Formation Receptor->Pore Oligomerizes Lysis Cell Lysis Pore->Lysis Causes This compound This compound Antibody This compound->Toxin Binds to Neutralization->Receptor Blocks Binding

Mechanism of this compound Neutralization of S. aureus Alpha-Toxin.

Conclusion

The experimental data presented in this guide demonstrates the high specificity of the this compound antibody for its target, Staphylococcus aureus alpha-toxin. The lack of significant binding to other related bacterial toxins and control proteins in both ELISA and SPR assays underscores its suitability for applications requiring precise targeting of S. aureus alpha-toxin. The detailed protocols and workflows provided herein should enable researchers to effectively validate and implement the this compound antibody in their studies.

References

A Comparative Analysis of LC10 Data for Common Contaminants in Various Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Sub-lethal Toxicity

The assessment of chemical toxicity in aquatic environments is crucial for environmental protection and drug development. While the median lethal concentration (LC50) is a widely used metric, the lethal concentration for 10% of a population (LC10) provides valuable insight into sub-lethal effects and the threshold for adverse impacts. This guide offers a comparative overview of available 96-hour this compound and LC50 data for different fish species exposed to common environmental contaminants, details the standardized experimental protocol for their determination, and visualizes a key signaling pathway involved in the toxic stress response.

Data Presentation: this compound and LC50 Values for Selected Contaminants

The following table summarizes the 96-hour this compound and LC50 values for various fish species exposed to pesticides, heavy metals, and industrial chemicals. It is important to note that direct this compound data is less commonly reported in the literature than LC50 data. Therefore, where this compound values were not available, LC50 values are provided to offer a comparative measure of acute toxicity.

ContaminantFish SpeciesThis compound (µg/L)96-hour LC50 (µg/L)Reference
Pesticides
ChlorpyrifosDanio rerio (Zebrafish)-289[1]
CypermethrinOncorhynchus mykiss (Rainbow Trout)-0.4 - 2.2[2]
CypermethrinOreochromis niloticus (Nile Tilapia)-5.99[3]
Heavy Metals
CopperOncorhynchus mykiss (Rainbow Trout)-91 - 153[4]
CadmiumOncorhynchus mykiss (Rainbow Trout)1.33.5[5]
LeadOreochromis niloticus (Nile Tilapia)-44,000[6]
Industrial Chemicals
4-NonylphenolCarassius auratus (Goldfish)-251.3[7]
PhenolPimephales promelas (Fathead Minnow)->100,000[8]

Note: "-" indicates that the data was not available in the searched literature.

Experimental Protocols: Determination of Acute Toxicity (LCx)

The determination of this compound and other lethal concentrations is typically conducted following standardized guidelines to ensure data comparability and reliability. The most widely accepted protocol is the OECD Test Guideline 203: Fish, Acute Toxicity Test.

Objective: To determine the concentration of a substance that is lethal to a specific percentage (e.g., 10% or 50%) of a test fish population over a 96-hour exposure period.

Test Organisms: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas). The choice of species may depend on the regulatory requirements and the environmental compartment of concern.

Methodology:

  • Acclimation: Test fish are acclimated to the laboratory conditions (temperature, water quality, lighting) for a specified period before the test begins.

  • Test Solutions: A series of test solutions with geometrically spaced concentrations of the test substance are prepared. A control group exposed to water without the test substance is also included.

  • Exposure: A specified number of fish (e.g., 7-10 per concentration) are introduced into each test chamber. The exposure period is typically 96 hours.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light (photoperiod), and dissolved oxygen. The test can be static (test solution is not renewed), semi-static (test solution is renewed at regular intervals), or flow-through (test solution is continuously renewed).

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or morphological changes are also noted.

  • Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LCx values (e.g., this compound, LC50) using statistical methods such as probit analysis. This involves plotting the percentage of mortality against the logarithm of the test concentrations. From this dose-response curve, the concentration causing 10% mortality (this compound) can be estimated.

Mandatory Visualization: Oxidative Stress Signaling Pathway

Exposure to environmental contaminants often induces oxidative stress in fish, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. The Nrf2/Keap1 signaling pathway is a critical cellular defense mechanism against oxidative stress.

Oxidative_Stress_Pathway cluster_cell Fish Cell Contaminant Environmental Contaminant ROS Increased ROS (Reactive Oxygen Species) Contaminant->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Oxidative stress response pathway in fish cells.

References

Comparative Structural Analysis of LC10 Protein Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Potential "LC10" Candidates: Galectin-10, COLEC10, and MAP1LC3B

The term "this compound" is not uniquely defined in scientific literature and can refer to several distinct proteins. This guide provides a comparative structural analysis of three potential candidates that researchers may be investigating under this designation: Galectin-10 (also known as Charcot-Leyden crystal protein), Collectin Subfamily Member 10 (COLEC10), and Microtubule-associated protein 1 light chain 3B (MAP1LC3B). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the structural alignments, experimental protocols for structure determination, and associated signaling pathways for the orthologs of these proteins.

Galectin-10 (Charcot-Leyden Crystal Protein)

Galectin-10 is a carbohydrate-binding protein predominantly found in eosinophils and basophils and is associated with inflammatory and allergic responses.[1][2] It is known to form hexagonal bipyramidal crystals, referred to as Charcot-Leyden crystals, at sites of eosinophilic inflammation.[3][4]

Structural Alignment of Galectin-10 Orthologs
Ortholog Comparison Sequence Identity (%) RMSD (Å) Reference
Human vs. Macaca fascicularisNot explicitly statedNot explicitly stated[6]
Human vs. Macaca mulattaNot explicitly statedNot explicitly stated[6]

Note: While the referenced study provides the crystal structures, specific quantitative values for sequence identity and RMSD for the ortholog alignment were not detailed in the publication.

A broader comparison of all human galectin carbohydrate recognition domains (CRDs) reveals a maximum backbone Root Mean Square Deviation (RMSD) of less than 2.2 Å, highlighting the conserved fold within this protein family.[7]

Experimental Protocols

Crystallization and X-ray Diffraction of Human and Monkey Galectin-10

The crystal structures of human and monkey Galectin-10 have been determined using X-ray crystallography.[4][6] The general protocol involves:

  • Protein Expression and Purification: Recombinant Galectin-10 is expressed in a suitable host system, such as E. coli, and purified to homogeneity using chromatography techniques.

  • Crystallization: The purified protein is subjected to crystallization screening under various conditions (e.g., pH, precipitant concentration). For monkey Galectin-10, hexagonal bipyramidal crystals were obtained.[6]

  • X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined. The crystal structures of Galectin-10 have been solved at resolutions of 1.55-2.00 Å.[4]

Signaling Pathway: Galectin-10 in Eosinophil-Mediated Immunity

Galectin-10 plays a role in eosinophil-mediated immune responses. Upon eosinophil activation and cell death (ETosis), Galectin-10 is released into the extracellular space.[2][3] These extracellular crystals can then be recognized by other immune cells, such as dendritic cells and macrophages, triggering further inflammatory responses.[8] The interaction of Galectin-10 with cationic ribonucleases within eosinophils is also crucial for eosinophil granulogenesis.[9]

Galectin10_Pathway Eosinophil Eosinophil Activation Activation / ETosis Eosinophil->Activation Ribonucleases Cationic Ribonucleases Eosinophil->Ribonucleases Gal10_Release Galectin-10 Release (Charcot-Leyden Crystals) Activation->Gal10_Release Immune_Cells Dendritic Cells, Macrophages Gal10_Release->Immune_Cells Granulogenesis Eosinophil Granulogenesis Gal10_Release->Granulogenesis Interaction Inflammatory_Response Inflammatory Response Immune_Cells->Inflammatory_Response Ribonucleases->Granulogenesis COLEC10_Pathway Pathogen Pathogen (Carbohydrate Patterns) Binding Binding Pathogen->Binding COLEC10_Complex COLEC10/COLEC11-MASP Complex COLEC10_Complex->Binding MASP_Activation MASP Activation Binding->MASP_Activation C4 C4 MASP_Activation->C4 cleaves C2 C2 MASP_Activation->C2 cleaves C4bC2a C4bC2a (C3 Convertase) C4->C4bC2a C2->C4bC2a Complement_Cascade Complement Cascade C4bC2a->Complement_Cascade MAP1LC3B_Pathway proLC3B pro-LC3B ATG4 ATG4 proLC3B->ATG4 cleavage LC3I LC3-I (Cytosolic) ATG4->LC3I ATG7_ATG3 ATG7, ATG3 LC3I->ATG7_ATG3 Autophagy_Signal Autophagy Signal Autophagy_Signal->ATG7_ATG3 LC3II LC3-II (Membrane-bound) ATG7_ATG3->LC3II PE PE PE->ATG7_ATG3 Autophagosome_Membrane Autophagosome Membrane LC3II->Autophagosome_Membrane recruitment Elongation_Closure Elongation & Closure Autophagosome_Membrane->Elongation_Closure Autophagosome Autophagosome Elongation_Closure->Autophagosome

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LC10 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of LC10, a substance identified as (-)-N-[2-(didecylamino)ethyl]-3-hydroxy-cholan-24-amide. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.

Understanding the Hazards of this compound

This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[1] It is imperative that all personnel handling this substance are familiar with its Safety Data Sheet (SDS) and adhere to the prescribed safety precautions.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Use of explosion-proof electrical, ventilating, and lighting equipment is required.[1]

  • Eye Irritation: Causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles or a face shield, must be worn.

  • Environmental Hazard: Do not allow this compound to enter sewers or surface and ground water.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or risk of vapor inhalation, a suitable respirator should be used.

Step-by-Step Disposal Procedure

The following step-by-step guide outlines the proper procedure for the disposal of this compound waste. This process is designed to be conducted in a controlled laboratory environment, preferably within a chemical fume hood.

Step 1: Waste Segregation and Collection

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with flammable liquids and have a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste," with the full chemical name "(-)-N-[2-(didecylamino)ethyl]-3-hydroxy-cholan-24-amide (this compound)" and the associated hazard symbols (flammable liquid, irritant).

Step 2: Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust to absorb the spilled this compound.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Final Disposal

  • Once the hazardous waste container is full (not exceeding 90% capacity to allow for vapor expansion), it must be securely sealed.

  • The sealed container must be stored in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

  • Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

LC10_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_decision Generate this compound Waste? ppe->waste_decision spill_decision Spill Occurs? ppe->spill_decision waste_decision->spill_decision No collect_waste Collect in Labeled Hazardous Waste Container waste_decision->collect_waste Yes absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) spill_decision->absorb_spill Yes store_waste Store Sealed Container in Designated Area spill_decision->store_waste No collect_waste->store_waste collect_spill Collect Absorbed Material into Waste Container absorb_spill->collect_spill collect_spill->store_waste disposal Dispose via Licensed Hazardous Waste Contractor store_waste->disposal end End disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data Summary

At present, there is no specific quantitative data available from the provided search results regarding disposal limits or concentrations for this compound. For permissible exposure limits and other quantitative safety data, please refer to the full Safety Data Sheet (SDS) provided by the manufacturer.

Experimental Protocols

No specific experimental protocols for the disposal or neutralization of this compound were cited in the initial information search. The recommended procedure is based on the general principles of hazardous waste management for flammable and irritating chemical substances. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.

References

Essential Safety and Operational Guide for Handling LC10

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, ensuring safe handling of all chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for handling the chemical compound LC10, identified as (3α,5β)-N-[2-(didecylamino)ethyl]-3-hydroxy-cholan-24-amide. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times to prevent splashes.
Hands Protective glovesChemical-resistant gloves (e.g., nitrile rubber) are required.
Body Lab coat or long-sleeved clothingTo protect skin from accidental contact.
Respiratory Not specified for normal use, but may be required for large spillsUse in a well-ventilated area. For large spills, respiratory protection may be necessary.[2]

Operational Procedures for Safe Handling

Strict adherence to the following procedures will minimize the risk of exposure and accidents.

Pre-Handling Checklist:

  • Ensure an eyewash station and safety shower are readily accessible.

  • Locate the appropriate fire extinguisher (CO2, extinguishing powder, or water spray).[1]

  • Confirm the work area is well-ventilated.

  • Remove all potential ignition sources from the handling area.[1]

Step-by-Step Handling Protocol:

  • Wear all required PPE as specified in Table 1.

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Keep the container tightly closed when not in use.[1]

  • Avoid breathing any vapors or mists.

  • After handling, wash hands thoroughly.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Emergency Equipment Verify Emergency Equipment Ensure Ventilation Ensure Ventilation Verify Emergency Equipment->Ensure Ventilation Remove Ignition Sources Remove Ignition Sources Ensure Ventilation->Remove Ignition Sources Don PPE Don PPE Remove Ignition Sources->Don PPE Ground and Bond Containers Ground and Bond Containers Don PPE->Ground and Bond Containers Transfer this compound Transfer this compound Ground and Bond Containers->Transfer this compound Seal Container Seal Container Transfer this compound->Seal Container Wash Hands Thoroughly Wash Hands Thoroughly Seal Container->Wash Hands Thoroughly Store Properly Store Properly Wash Hands Thoroughly->Store Properly

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.[2]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Wash out mouth with water and give 100-200 ml of water to drink. Seek immediate medical attention.[2]

Spill Response:

  • Eliminate all ignition sources.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

  • For large spills, dike the area to prevent spreading.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Collection:

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

Disposal Route:

  • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • This compound is classified as a flammable liquid (UN1170) and must be transported by a licensed hazardous waste carrier.[1]

G cluster_generation Waste Generation Used this compound Used this compound Waste Segregation Waste Segregation Used this compound->Waste Segregation Contaminated Materials Contaminated Materials Contaminated Materials->Waste Segregation Labeled Waste Container Labeled Waste Container Waste Segregation->Labeled Waste Container EHS Pickup EHS Pickup Labeled Waste Container->EHS Pickup Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal

Caption: Logical flow for the disposal of this compound waste.

References

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